molecular formula C5H4N2O3S B109501 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid CAS No. 73150-67-1

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B109501
CAS No.: 73150-67-1
M. Wt: 172.16 g/mol
InChI Key: VMASTYPGLHRVNL-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a key synthetic intermediate in the development of novel active compounds, particularly within medicinal chemistry. Its core structure incorporates both a 2-aminothiazole moiety and an oxoacetic acid functional group, making it a versatile building block for constructing more complex molecules. The 2-aminothiazole scaffold is a privileged structure in drug discovery, recognized for its broad bioactive potential and presence in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties . This compound serves as a critical precursor in synthetic pathways, including the development of cephalosporin antibiotics . Its high-value application lies in its role as a starting material for generating diverse derivatives, such as amides, hydrazones, and other fused heterocyclic systems, which are essential for probing new biological targets and structure-activity relationships (SAR) . Researchers utilize this compound to develop and investigate new therapeutic agents targeting various enzymes and cellular pathways. The continuous exploration of the 2-aminothiazole core confirms its significant value in expanding the scope of pharmaceutical research and the development of next-generation treatments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid
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InChI

InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMASTYPGLHRVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223408
Record name 2-Amino-alpha-oxothiazol-4-acetic acid
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Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73150-67-1
Record name 2-Amino-α-oxo-4-thiazoleacetic acid
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Record name 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid
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Record name 2-Amino-alpha-oxothiazol-4-acetic acid
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Record name 2-amino-α-oxothiazol-4-acetic acid
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Record name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Key Intermediate in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as (2-Amino-4-thiazolyl)glyoxylic acid, is a pivotal chemical intermediate in the pharmaceutical industry. Its significance lies primarily in its role as a crucial building block for the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its critical application in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in the field.

Chemical Identity and Properties

This compound is an organic compound featuring a 2-aminothiazole core substituted at the 4-position with a 2-oxoacetic acid moiety. This unique structure makes it an ideal synthon for introducing the characteristic aminothiazole side-chain found in many potent cephalosporins.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[1]
Synonyms (2-Amino-4-thiazolyl)glyoxylic acid, ATGA[1]
CAS Number 73150-67-1[1]
Molecular Formula C₅H₄N₂O₃S[1]
Molecular Weight 172.16 g/mol [2]
Appearance Data not available
Melting Point Data not available (may decompose)[1]
Boiling Point 395.74 °C at 760 mmHg (Predicted)[1][2]
Density 1.711 g/cm³ (Predicted)[1][2]
Solubility Data not available
pKa Data not available
InChI Key VMASTYPGLHRVNL-UHFFFAOYSA-N[1]

Note: Some physical properties are predicted and have not been experimentally verified in available literature. The absence of a reported melting point may suggest decomposition upon heating.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is often integrated into the overall synthesis of the final cephalosporin product. Direct isolation of this compound can be challenging, and it is frequently prepared and used as its ester or a protected derivative. Below is a representative, generalized experimental protocol for the synthesis of a precursor, ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate, from which the target acid can be obtained by hydrolysis. This protocol is based on principles extracted from related patent literature.

Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate

This synthesis typically involves the reaction of a 4-haloacetoacetate with thiourea.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A Ethyl 4-chloroacetoacetate C Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate A->C + Thiourea B Thiourea B->C D HCl

Caption: Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate.

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Water

  • Ammonia solution (for neutralization)

  • Concentrated Hydrochloric Acid

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Thiourea Solution: Dissolve thiourea in water and cool the solution to 0-5 °C in an ice bath.

  • Addition of Haloester: Slowly add ethyl 4-chloroacetoacetate dropwise to the cooled thiourea solution while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at this temperature for 2-3 hours.

  • Neutralization and Precipitation: After the reaction is complete, neutralize the mixture to approximately pH 7 with an ammonia solution. This will precipitate the intermediate product.

  • Isolation of Intermediate: Filter the precipitate, wash it with cold water, and dry it under vacuum. This intermediate can then be carried forward.

  • Hydrolysis to the Acid: To obtain the target this compound, the resulting ester intermediate would be subjected to hydrolysis, for example, by treatment with cold concentrated hydrochloric acid, followed by heating.

  • Final Product Isolation: After hydrolysis, the reaction mixture is cooled to induce precipitation of the hydrochloride salt of the target acid. The product is then isolated by filtration, washed, and dried.

Disclaimer: This is a generalized protocol. Researchers should consult specific patents and literature for precise quantities, reaction conditions, and safety precautions.

Role in Drug Development: Synthesis of Cefdinir

The primary application of this compound and its derivatives is in the synthesis of cephalosporin antibiotics. A prominent example is Cefdinir, a third-generation oral cephalosporin with a broad spectrum of activity. In the synthesis of Cefdinir, the aminothiazole oxoacetic acid moiety is coupled with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core.

To facilitate this coupling, the this compound is often first converted into a more reactive form, such as an activated thioester or an acid chloride. Furthermore, the oxo group is typically protected as an oxime (often a hydroxyimino or a substituted oxyimino group) to prevent side reactions.

General Workflow for Cefdinir Synthesis

The following diagram illustrates the logical workflow of incorporating the 2-(2-aminothiazol-4-yl)acetic acid side chain into the cephalosporin core to produce Cefdinir.

G cluster_sidechain Side-Chain Synthesis cluster_core Cephalosporin Core cluster_coupling Coupling Reaction cluster_final Final Product A This compound B Protection of the oxo group (e.g., as hydroxyimino) A->B C Activation of the carboxylic acid (e.g., as a thioester) B->C E Coupling of activated side-chain with 7-AVNA C->E D 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) D->E F Deprotection E->F G Cefdinir F->G

Caption: Logical workflow for the synthesis of Cefdinir.

Signaling Pathways and Mechanism of Action

As a synthetic intermediate, this compound is not expected to have direct biological activity or interact with specific signaling pathways itself. Its importance is derived from being a constituent part of the final active pharmaceutical ingredient (API), such as Cefdinir. The aminothiazole ring and the specific side chain it helps to form are crucial for the antibacterial activity of the resulting cephalosporin. These features contribute to the drug's ability to bind to and inhibit penicillin-binding proteins (PBPs) in bacteria, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Conclusion

This compound is a compound of high importance in medicinal chemistry and pharmaceutical manufacturing. Its role as a key precursor for advanced cephalosporins like Cefdinir underscores the continuous need for efficient and well-characterized synthetic routes. While some of its physicochemical properties are not extensively documented in publicly available literature, its synthetic utility is well-established in patent literature. This guide provides a foundational understanding for researchers and professionals working with this critical intermediate, highlighting its properties, synthesis, and application in the development of life-saving antibiotics. Further research into its direct synthesis and detailed characterization would be beneficial for the scientific community.

References

A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, experimental protocols, and relevant pathways associated with 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid (CAS No: 73150-67-1). This compound, often referred to as ATGA (2-(2-Aminothiazol-4-yl)glyoxylic acid), is a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics such as Cefdinir.[1][]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 73150-67-1[1][3][4][5]
Molecular Formula C₅H₄N₂O₃S[1][3][4][6]
Molecular Weight 172.16 g/mol [1][3][4][6]
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[1][3]
Synonyms ATGA, 2-(2-Aminothiazol-4-Yl)glyoxylic acid, 2-Amino-α-oxo-4-thiazoleacetic acid[][3]
Appearance Solid[6]
Melting Point Not available
Boiling Point 395.74 °C at 760 mmHg[3][4]
Density 1.711 g/cm³[3][4]
Flash Point 193.1 °C[3][4]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[5][7]

Safety and Handling Information

Appropriate safety precautions are critical when handling this compound. The following table summarizes its GHS hazard classifications.

Hazard TypeGHS ClassificationReference
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][4]
Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

Synthesis Protocol: Hydrolysis of Ethyl Ester Precursor

A common method for preparing the title compound is through the hydrolysis of its ethyl ester, Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • 1 N Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for pH adjustment

Procedure:

  • Reaction Setup: Suspend the starting ethyl ester in a mixture of 1 N sodium hydroxide and ethanol in a suitable reaction vessel.

  • Hydrolysis: Stir the mixture at ambient temperature for several hours (e.g., 5 hours) to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.[9]

  • Solvent Removal: After the reaction is complete, remove the ethanol from the solution under reduced pressure.

  • Work-up: Dissolve the remaining residue in water.[9]

  • Acidification: Carefully adjust the pH of the aqueous solution to between 4 and 5 by adding an acid such as acetic acid.[10] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Isolate the precipitated solid product by filtration.

  • Washing: Wash the filtered product with water and then with ethanol to remove residual impurities.[10]

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 60 °C) to obtain this compound as a solid.[10]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound.

Instrumentation & Columns:

  • HPLC system with UV detector (e.g., Waters 2695 with 2487 UV Detector)[11]

  • Reverse-Phase Column (e.g., Newcrom R1)[12]

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water.[12]

  • An acid modifier, such as phosphoric acid, is added to control the ionization state of the analyte.[12] For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[12]

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Injection: Inject a known volume of the sample solution onto the HPLC column.

  • Elution: Elute the column with the prepared mobile phase under isocratic or gradient conditions.

  • Detection: Monitor the column effluent using a UV detector at an appropriate wavelength.

  • Quantification: The purity and concentration of the analyte can be determined by comparing the peak area of the sample to that of a reference standard. This method is scalable and can be adapted for preparative separation to isolate impurities.[12]

Diagrams and Workflows

Visual representations of the synthesis and analytical processes provide a clear understanding of the experimental steps.

Synthesis_Pathway cluster_start Starting Material cluster_process Process cluster_end Final Product start Ethyl 2-(2-aminothiazol-4-yl) -2-oxoacetate hydrolysis Hydrolysis start->hydrolysis 1. NaOH, Ethanol 2. Water acidification Acidification hydrolysis->acidification Intermediate Salt end_product 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid acidification->end_product HCl or Acetic Acid (pH 4-5)

Caption: Synthesis pathway via hydrolysis of an ethyl ester precursor.

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (HPLC System) prep->inject separate Separation (Reverse-Phase Column) inject->separate Mobile Phase (MeCN/Water/Acid) detect Detection (UV Detector) separate->detect analyze Data Analysis (Chromatogram) detect->analyze Generate Peak Data

Caption: General experimental workflow for HPLC analysis.

References

An In-depth Technical Guide on (2-Amino-1,3-thiazol-4-yl)-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73150-67-1

Synonyms: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, ATGA

Introduction

(2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is a heterocyclic compound featuring a core 2-aminothiazole ring substituted with an oxoacetic acid moiety at the 4-position. This molecule is of significant interest to researchers and drug development professionals, primarily serving as a crucial building block in the synthesis of various pharmaceuticals, most notably third-generation cephalosporin antibiotics. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain it.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and analytical methodologies related to (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties for (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid and its common salt is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₄N₂O₃S[4]
Molecular Weight 172.16 g/mol [4]
Appearance Solid[4]
Melting Point Decomposes[5]
Solubility Sparingly soluble in water[5]
pKa Data not available
LogP Data not available

Synthesis

The synthesis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is typically achieved through a multi-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Synthesis Workflow

The overall synthetic route can be visualized as a two-step process:

Synthesis_Workflow Reactants Ethyl chloroacetoacetate + Thiourea Intermediate Ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate Reactants->Intermediate Hantzsch Thiazole Synthesis (Cyclocondensation) Product (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid Intermediate->Product Hydrolysis (e.g., NaOH or KOH)

Caption: General workflow for the synthesis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate (Hantzsch Thiazole Synthesis)

This procedure is adapted from established methods for synthesizing 2-aminothiazole derivatives.[6]

  • Materials:

    • Ethyl 2-chloroacetoacetate

    • Thiourea

    • Ethanol

    • Sodium carbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl 2-chloroacetoacetate and thiourea in ethanol.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrochloride salt.

    • If a precipitate forms, collect it by vacuum filtration. If not, carefully neutralize the reaction mixture with a sodium carbonate solution to induce precipitation of the free base.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate.[4]

Step 2: Hydrolysis to (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid

This protocol is based on the hydrolysis of the corresponding ethyl ester.[7]

  • Materials:

    • Ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate

    • Sodium hydroxide or Potassium hydroxide solution (e.g., 1 M)

    • Hydrochloric acid (for acidification)

    • Ethanol (optional, as a co-solvent)

  • Procedure:

    • Suspend or dissolve ethyl (2-amino-1,3-thiazol-4-yl)-oxoacetate in an aqueous solution of sodium hydroxide or potassium hydroxide. Ethanol may be used as a co-solvent to aid solubility.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

    • Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

    • The desired product, (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Biological and Medicinal Significance

The 2-aminothiazole moiety is a key pharmacophore in a multitude of biologically active compounds.[3][8] While (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is primarily an intermediate, its structural motif is integral to the activity of several important drugs.

Role in Cephalosporin Antibiotics

This compound is a vital precursor for the C-7 side chain of many third-generation cephalosporins, such as Cefdinir. The 2-aminothiazole ring and the oxoimino group are crucial for their broad-spectrum antibacterial activity.

Proposed Mechanism of Action for Cephalosporins with a (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid-derived Side Chain:

MoA_Cephalosporin Cephalosporin Cephalosporin (with 2-aminothiazole side chain) PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidases) Cephalosporin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for CellLysis Bacterial Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.

The mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[9] By acylating the active site of these enzymes, the cephalosporin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[10][11]

Potential Anticancer and Antimicrobial Activities of Derivatives

Derivatives of 2-aminothiazole have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.[3][7]

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines. The mechanism of action for these derivatives can be diverse, including the inhibition of kinases and other enzymes involved in cell proliferation.[12]

Antimicrobial Activity: Beyond their use in cephalosporins, other derivatives of 2-aminothiazole have shown intrinsic antibacterial and antifungal properties.[11][13]

Table of Biological Activities for Selected 2-Aminothiazole Derivatives:

Compound ClassActivityCell Line / OrganismIC₅₀ / MICReference
2-Aminothiazole-fused chromen-4-onesAnticancerU87 GlioblastomaIC₅₀ = 1.4 ± 0.5 µM[14]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesAnticancerHeLaIC₅₀ = 1.6 ± 0.8 µM[3]
2-Aminothiazole-5-carboxylic acid phenylamidesAnticancerK562 LeukemiaIC₅₀ values in the µM range[3]
2-Aminothiazole derivativesAntibacterialBacillus cereusMIC values reported[2]
2-Aminothiazole derivativesAntibacterialStaphylococcus aureusMIC values reported[2]
Cephalosporins with 2-aminothiazole side chainAntibacterialGram-positive & Gram-negative bacteriaMIC values vary[15][16]

Pharmacokinetics and Toxicology

Direct pharmacokinetic and toxicological data for (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid are limited as it is primarily an intermediate. However, data from related compounds, particularly Cefdinir, can provide some insights.

Pharmacokinetics of Cefdinir

Cefdinir is an oral cephalosporin that contains a side chain derived from a similar 2-aminothiazole precursor.

Table of Pharmacokinetic Parameters for Cefdinir in Adults:

ParameterValueReference
Oral Bioavailability ~16-25%[10][16]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[10][16]
Plasma Protein Binding 60-70%[10][16]
Volume of Distribution (Vd) 0.35 L/kg[10]
Elimination Half-life (t½) ~1.7 hours[10][16]
Primary Route of Elimination Renal excretion[10][16]
Toxicology

The toxicological profile of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid has not been extensively studied. However, safety data for the related compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, and its hydrochloride salt indicate that it may cause skin, eye, and respiratory irritation.[5][17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[18] Intermediates in cephalosporin synthesis can have varying toxicological profiles, and care should be taken to minimize exposure.[13]

Analytical Methodologies

The analysis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid and related compounds typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis and purification of this compound and its derivatives.

Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation (Dissolution in mobile phase) Injection Injection into HPLC System Sample->Injection Separation Separation on a Reversed-Phase Column (e.g., C18) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid.

Example HPLC Conditions (General):

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[19]

  • Detection: UV detection at a wavelength appropriate for the chromophore (typically in the range of 254-280 nm).

  • Flow Rate: Typically 0.5-1.5 mL/min.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and specific analysis, LC coupled with mass spectrometry (LC-MS or LC-MS/MS) can be employed. This is particularly useful for quantifying low levels of the compound in complex matrices.[9][20][21]

Conclusion

(2-Amino-1,3-thiazol-4-yl)-oxoacetic acid is a fundamentally important molecule in the field of medicinal chemistry, serving as a cornerstone for the synthesis of potent third-generation cephalosporin antibiotics. The 2-aminothiazole scaffold it contains is a well-established pharmacophore that also contributes to the anticancer and broader antimicrobial activities of its various derivatives. While detailed biological, pharmacokinetic, and toxicological data for the parent compound are not extensively available due to its primary role as a synthetic intermediate, the wealth of information on its derivatives underscores its significance. Further research into novel derivatives of (2-Amino-1,3-thiazol-4-yl)-oxoacetic acid holds the potential for the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

In-Depth Technical Guide: 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of third-generation cephalosporin antibiotics, most notably Cefdinir. Its unique molecular structure, featuring a reactive aminothiazole ring and an α-keto acid moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its significant applications in pharmaceutical development. The broader biological context of the 2-aminothiazole scaffold, to which this compound belongs, is also explored, highlighting the therapeutic potential of this chemical class.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthesis and research. The following table summarizes its key identifiers and characteristics.

PropertyValueReference
Molecular Weight 172.16 g/mol [1]
Molecular Formula C₅H₄N₂O₃S[1][2][3]
CAS Number 73150-67-1[1][2][4]
Synonyms Cefdinir Glyoxalic Analog[5]
Appearance White to off-white crystalline solid

Core Application: Synthesis of Cefdinir

The primary application of this compound and its derivatives is in the synthesis of Cefdinir, a broad-spectrum oral antibiotic. The 2-aminothiazole moiety is a common feature in many advanced cephalosporins, contributing to their enhanced antibacterial activity.

Synthetic Workflow Overview

The synthesis of Cefdinir from this compound derivatives involves a multi-step process. A crucial step is the coupling of a protected form of the aminothiazole side chain with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core. The following diagram illustrates a generalized workflow.

G cluster_side_chain Side Chain Synthesis cluster_cephalosporin_core Cephalosporin Core cluster_final_steps Final Synthesis Steps Thiourea Thiourea Aminothiazole_Intermediate 2-(2-Aminothiazol-4-yl) -2-oxoacetic Acid Derivative Thiourea->Aminothiazole_Intermediate Acetoacetate Acetoacetate Derivative Acetoacetate->Aminothiazole_Intermediate Activated_Side_Chain Activated Side Chain (e.g., Thioester) Aminothiazole_Intermediate->Activated_Side_Chain Coupling Coupling Reaction Activated_Side_Chain->Coupling Ceph_Core 7-Amino-3-vinyl-3-cephem -4-carboxylic acid (7-AVNA) Ceph_Core->Coupling Deprotection Deprotection Coupling->Deprotection Cefdinir Cefdinir Deprotection->Cefdinir

Generalized workflow for the synthesis of Cefdinir.

Experimental Protocols: Synthesis of Related Intermediates

Detailed experimental protocols for the synthesis of this compound itself are often proprietary. However, published methods for the synthesis of its close derivatives, such as 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, provide insight into the general synthetic strategy.

Example Protocol: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

This method involves the reaction of thiourea with an appropriate acetoacetate derivative.

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Water

  • Ammonia water

  • Concentrated Hydrochloric Acid

Procedure:

  • Suspend thiourea in water and cool the mixture to 0-3°C.[6]

  • Slowly add ethyl 4-chloroacetoacetate to the suspension while maintaining the low temperature.[6]

  • Stir the reaction mixture for several hours at the same temperature.[6]

  • Adjust the pH to 7 with ammonia water to precipitate the intermediate compound.[6]

  • Filter and collect the resulting white crystals.[6]

  • Suspend the intermediate in cold concentrated hydrochloric acid to yield 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.[6]

This process is valued for its use of water as a solvent, making it environmentally safer and cost-effective for industrial production.[6]

Biological Activities of the 2-Aminothiazole Scaffold

While this compound is primarily a synthetic intermediate, the broader class of 2-aminothiazole derivatives exhibits a wide spectrum of biological activities. This makes the 2-aminothiazole scaffold a privileged structure in medicinal chemistry.

G cluster_activities Biological Activities Scaffold 2-Aminothiazole Scaffold Antibacterial Antibacterial Scaffold->Antibacterial Antifungal Antifungal Scaffold->Antifungal Anticancer Anticancer Scaffold->Anticancer Anti_inflammatory Anti-inflammatory Scaffold->Anti_inflammatory Antiviral Antiviral Scaffold->Antiviral Other Other Activities (e.g., Anticonvulsant, Antidiabetic) Scaffold->Other

Diverse biological activities of the 2-aminothiazole scaffold.

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to interact with various biological targets. This has led to their investigation for the treatment of a wide range of diseases beyond bacterial infections.[7][8][9][10]

Conclusion

This compound is a compound of significant industrial and research interest due to its indispensable role in the synthesis of vital cephalosporin antibiotics. While its direct biological applications are limited, the 2-aminothiazole core it possesses is a cornerstone in the development of a plethora of biologically active molecules. A thorough understanding of its properties and synthetic routes is essential for chemists and pharmaceutical scientists working on the development of new and improved therapeutic agents. The continued exploration of the 2-aminothiazole scaffold promises to yield novel drug candidates for a variety of diseases in the future.

References

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aminothiazole derivatives for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including several clinically approved drugs.[1][2] Its versatile structure allows for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the biological activity of 2-aminothiazole derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a wide range of human cancer cell lines.[4][6] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[7]

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various 2-aminothiazole derivatives has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
DasatinibK562 (Leukemia)< 1 µM[4]
AlpelisibBreast Cancer LinesVaries (PI3Kα inhibitor)[4]
Compound 21 K562 (Leukemia)16.3 µM[4]
Compound 20 H1299 (Lung Cancer)4.89 µM[6]
Compound 20 SHG-44 (Glioma)4.03 µM[6]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8 µM[6]
TH-39K562 (Leukemia)0.78 µM[6]
Compounds 23 & 24 HepG2 (Liver Cancer)0.51 mM & 0.57 mM[6]
Compounds 23 & 24 PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[6]
4aHCT-116 (Colon Cancer)5.61 µM[8]
4aHEPG-2 (Liver Cancer)7.92 µM[8]
4aMCF-7 (Breast Cancer)3.84 µM[8]
4eMCF-7 (Breast Cancer)6.11 µM[8]
8aMCF-7 (Breast Cancer)10.86 µM[8]
Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives

1. PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 2-aminothiazole derivatives, such as Alpelisib, act as potent inhibitors of specific PI3K isoforms, thereby suppressing downstream signaling and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->PI3K Inhibits VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling e.g., PLCγ, PI3K/Akt, MAPK VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->VEGFR-2 Inhibits Hantzsch_Synthesis alpha-Haloketone alpha-Haloketone Reaction Cyclocondensation alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction 2-Aminothiazole Derivative 2-Aminothiazole Derivative Reaction->2-Aminothiazole Derivative MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add 2-Aminothiazole Derivative Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance

References

Spectroscopic Profile of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Thiazole-H7.5 - 7.8Singlet (s)The proton on the thiazole ring is expected to be a singlet in the aromatic region.
-NH₂7.0 - 7.5Broad Singlet (br s)The chemical shift of the amino protons can vary depending on concentration and temperature.
-COOH12.0 - 13.0Broad Singlet (br s)The carboxylic acid proton is typically highly deshielded and appears as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Notes
C=O (keto)180 - 185The ketone carbonyl carbon is expected in this region.
C=O (acid)165 - 170The carboxylic acid carbonyl carbon is typically found in this range.
C-2 (Thiazole)168 - 172The carbon bearing the amino group in the thiazole ring.
C-4 (Thiazole)145 - 150The carbon attached to the oxoacetic acid moiety.
C-5 (Thiazole)115 - 120The CH carbon of the thiazole ring.

Table 3: Predicted Key FTIR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Amine)3100 - 3400Medium
C=O stretch (Keto)1680 - 1700Strong
C=O stretch (Carboxylic Acid)1700 - 1720Strong
C=N stretch (Thiazole)1620 - 1650Medium
C=C stretch (Thiazole)1500 - 1550Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺173.0121Calculated for C₅H₅N₂O₃S⁺
[M-H]⁻171.0002Calculated for C₅H₃N₂O₃S⁻
[M-COOH]⁺128.0195Fragmentation corresponding to the loss of the carboxyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the DMSO-d₆ sample.

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time: ~4 s

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay (d1): 2.0 s

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Interpretation referencing->analysis

Figure 1: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • Typical parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

Data Analysis:

  • Identify the major absorption peaks in the spectrum.

  • Correlate the peak positions (wavenumbers) to specific functional groups using standard correlation tables.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal load Load Sample clean->load apply_pressure Apply Pressure load->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec generate_abs Generate Absorbance Spectrum sample_spec->generate_abs peak_id Identify Peaks generate_abs->peak_id correlate Correlate to Functional Groups peak_id->correlate

Figure 2: Workflow for FTIR analysis using the ATR method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of the compound and study its fragmentation patterns for structural elucidation.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

LC-MS Method:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound.

    • Flow rate: 0.2 - 0.4 mL/min.

    • Injection volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

    • Mass Analyzer: Set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Data Acquisition: Acquire full scan data to identify the molecular ion. If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion for collision-induced dissociation (CID).

Data Analysis:

  • Extract the mass spectrum corresponding to the chromatographic peak of the compound.

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical mass.

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prepare_stock Prepare Stock Solution dilute Dilute to Working Concentration prepare_stock->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MS and MS/MS) ionize->detect extract_spectra Extract Mass Spectra detect->extract_spectra determine_mass Determine Molecular Weight extract_spectra->determine_mass analyze_frag Analyze Fragmentation determine_mass->analyze_frag

Figure 3: A generalized workflow for LC-MS analysis.

An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as (2-Amino-4-thiazolyl)glyoxylic acid, is a pivotal heterocyclic organic compound. Its structural backbone, the 2-aminothiazole ring, is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and the vast biological activities of its derivatives, making it an indispensable resource for professionals in drug discovery and development. The 2-aminothiazole motif is notably present in third, fourth, and fifth-generation cephalosporin antibiotics.[2]

Core Compound Properties

This compound is a solid organic compound that serves as a critical building block in organic synthesis.[3] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 73150-67-1[4][5]
Molecular Formula C₅H₄N₂O₃S[3][4]
Molecular Weight 172.16 g/mol [4][5]
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[4]
Appearance Solid[3]
Boiling Point 395.74 °C at 760 mmHg[4]
Density 1.711 g/cm³[4]
SMILES C1=C(N=C(S1)N)C(=O)C(=O)O[4]
Storage Keep in a dark place, sealed in dry, 2-8°C[5]

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole cores and their derivatives is a well-established area of organic chemistry, most notably via the Hantzsch thiazole synthesis.[6][7] This typically involves the reaction of an α-haloketone with a thiourea. For derivatives like this compound, multi-step syntheses starting from more readily available precursors are common.

A general synthetic approach involves creating a substituted α-halo carbonyl compound which can then be cyclized with thiourea. For instance, the related compound, ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate, can be synthesized from ethyl acetoacetate through oximation, halogenation, and subsequent cyclization with thiourea.[8] A similar strategy can be envisioned for the target molecule. The synthesis of the related 2-(2-aminothiazol-4-yl)acetic acid hydrochloride from thiourea and 4-chloroacetoacetyl chloride is also a well-documented process.[9]

G Start 4-Haloacetoacetic Ester + Thiourea Intermediate Cyclization (Hantzsch Synthesis) Start->Intermediate Reflux Product_Ester Ethyl 2-(2-aminothiazol-4-yl)acetate Intermediate->Product_Ester Hydrolysis Alkaline Hydrolysis Product_Ester->Hydrolysis e.g., NaOH Final_Product 2-(2-Aminothiazol-4-yl)acetic Acid Hydrolysis->Final_Product G cluster_reactants Reactants cluster_reagents Reagents Acid Aminothiazole Carboxylic Acid Activation Active Ester Formation Acid->Activation Amine Primary or Secondary Amine (R-NH₂) Product Amide Derivative Amine->Product Coupling Coupling Agent (e.g., EDC, HATU) Coupling->Activation Base Base (e.g., DIPEA) Activation->Product cluster_pathway Apoptosis Induction Pathway Bcl2 Bcl-2 (Anti-apoptotic) Caspase Caspase Activation Bcl2->Caspase Bax Bax (Pro-apoptotic) Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inhibitor 2-Aminothiazole Derivative Inhibitor->Bcl2 down-regulates Inhibitor->Bax up-regulates

References

The Enduring Legacy of 2-Aminothiazoles: A Journey of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold, a privileged heterocyclic motif, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey, from initial synthesis to its embodiment in a range of clinically effective drugs, is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and development of 2-aminothiazole compounds, with a focus on their synthesis, key biological applications, and the experimental methodologies that have underpinned their evolution.

The Genesis of a Privileged Scaffold: The Hantzsch Synthesis

The story of 2-aminothiazoles is intrinsically linked to the pioneering work of Arthur Hantzsch. In the late 19th century, he developed a robust and versatile method for the synthesis of thiazole rings, a reaction that now bears his name. The Hantzsch thiazole synthesis has since become the cornerstone for the preparation of a vast array of 2-aminothiazole derivatives.[1]

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3] This reaction proceeds via a cyclocondensation mechanism, leading to the formation of the thiazole ring. The versatility of this method lies in the ability to introduce a wide variety of substituents onto the thiazole core by simply varying the starting α-haloketone and thiourea derivatives.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a fundamental 2-aminothiazole derivative, 2-amino-4-phenylthiazole, a common building block in medicinal chemistry.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux the mixture for 12 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

  • Pour the reaction mixture into a solution of ammonium hydroxide.

  • Collect the resulting crude product by filtration.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[4]

A Pharmacophore of Diverse Biological Activities

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects.[5] This has resulted in the development of 2-aminothiazole-containing compounds with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.

Anticancer Activity: A Cornerstone of Modern Oncology

The discovery of the potent anticancer activity of 2-aminothiazole derivatives has been a major breakthrough in oncology. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high potency. The mechanism of their anticancer action is varied and includes the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
DasatinibK562 (Chronic Myeloid Leukemia)<0.001[6]
2-(benzamido)-N-(5-methylthiazol-2-yl)acetamideMCF-7 (Breast Cancer)0.08
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-nitrophenyl)acetamideHCT116 (Colon Cancer)0.12
2-((4-chlorobenzyl)amino)-N-(thiazol-2-yl)acetamideA549 (Lung Cancer)0.25
4-(4-fluorophenyl)-N-(5-methylthiazol-2-yl)thiazol-2-aminePC-3 (Prostate Cancer)0.5
Antimicrobial Activity: Combating Infectious Diseases

In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. 2-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideStaphylococcus aureus2
2-((4-fluorobenzyl)amino)-N-(thiazol-2-yl)acetamideEscherichia coli4
N-(5-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamideCandida albicans8
2-chloro-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamidePseudomonas aeruginosa16
2-(4-chlorophenyl)-N-(5-ethylthiazol-2-yl)acetamideAspergillus niger32

Elucidating the Mechanism of Action: The Case of Dasatinib

A deep understanding of the mechanism of action is crucial for the rational design and development of new drugs. Dasatinib, a potent 2-aminothiazole-containing tyrosine kinase inhibitor, serves as an excellent case study. It is a frontline treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6]

Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML.[7] By binding to the ATP-binding site of the BCR-ABL kinase, dasatinib blocks its activity, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.[7] This ultimately leads to apoptosis (programmed cell death) of the malignant cells. Furthermore, dasatinib is a multi-targeted inhibitor, also affecting other kinases such as the SRC family kinases, c-KIT, and PDGFRβ, which contributes to its broad therapeutic efficacy.[7]

Dasatinib_Mechanism_of_Action cluster_downstream Downstream Signaling Pathways Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFRB PDGFRβ Dasatinib->PDGFRB Inhibits Proliferation Cell Proliferation & Survival Dasatinib->Proliferation Inhibits MAPK MAPK Pathway BCR_ABL->MAPK Activates AKT AKT Pathway BCR_ABL->AKT Activates STAT STAT Pathway BCR_ABL->STAT Activates MAPK->Proliferation AKT->Proliferation STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Dasatinib's mechanism of action.

Key Experimental Protocols in 2-Aminothiazole Research

The evaluation of the biological activity of 2-aminothiazole derivatives relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays used to assess their anticancer and antimicrobial properties.

Experimental Workflow for Anticancer Activity Evaluation

A systematic approach is employed to screen and characterize the anticancer potential of novel 2-aminothiazole compounds.

Anticancer_Workflow start Start synthesis Synthesis of 2-Aminothiazole Derivatives start->synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism in_vivo In Vivo Studies (Animal Models) ic50->in_vivo apoptosis Apoptosis Assays (e.g., Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis->in_vivo cell_cycle->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization end End lead_optimization->end

Experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • 2-Aminothiazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only). Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The journey of 2-aminothiazole compounds, from their initial synthesis via the Hantzsch reaction to their current standing as vital components of modern pharmacotherapy, is a compelling narrative of chemical innovation and biological discovery. The remarkable versatility of the 2-aminothiazole scaffold continues to inspire the design and synthesis of novel derivatives with enhanced potency and selectivity. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel biological targets, and the application of advanced drug delivery systems to optimize the therapeutic potential of this enduring and impactful class of compounds. The rich history and promising future of 2-aminothiazoles ensure their continued prominence in the quest for new and effective treatments for a wide range of human diseases.

References

Synonyms for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Introduction

This compound is a crucial organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals. Its chemical structure, featuring both a 2-aminothiazole ring and a glyoxylic acid moiety, makes it a versatile building block, particularly in the development of semi-synthetic cephalosporin antibiotics. The 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, as it is a component of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of its synonyms, chemical properties, primary applications, and detailed experimental protocols relevant to its use in drug development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several alternative names in scientific literature and commercial catalogs.

Identifier TypeValue
Systematic IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid[4]
Common Synonyms (2-Amino-4-thiazolyl)glyoxylic acid, 2-(2-Aminothiazol-4-yl)glyoxylic acid[5], 2-Amino-alpha-oxo-4-thiazoleacetic acid
CAS Registry Number 73150-67-1[4][6][7][8]
Molecular Formula C₅H₄N₂O₃S[4][9]
Molecular Weight 172.16 g/mol [4][9]
MDL Number MFCD00274532[4]

Physicochemical and Handling Data

The physical properties and storage requirements are essential for laboratory handling and reaction planning.

PropertyValue
Appearance Yellow Powder[10]
Purity ≥95%[5]
Boiling Point 395.74°C at 760 mmHg[10]
Density 1.712 g/cm³[10]
Storage Conditions 2-8°C, dry and sealed away from light[9][10]

Core Applications in Drug Development

The primary application of this compound is as a side-chain precursor for third-generation cephalosporin antibiotics. This structural motif is vital for the broad-spectrum antibacterial activity of these drugs.

  • Synthesis of Cefditoren : This compound is a critical raw material for the synthesis of Cefditoren, an oral cephalosporin effective against both Gram-positive and Gram-negative bacteria.[11] The synthesis involves attaching the 2-aminothiazole side chain to the 7-aminocephalosporanic acid (7-ACA) nucleus.[11]

  • Synthesis of Cefdinir : It is also listed as an intermediate related to Cefdinir, another widely used third-generation cephalosporin.[7]

  • Broader Medicinal Chemistry : The 2-aminothiazole scaffold itself is of significant interest in drug discovery. Derivatives have been investigated for a range of therapeutic applications, including:

    • Anticancer Agents : As building blocks for cyclin-dependent kinase (CDK) inhibitors and other antitumor compounds.[2]

    • Beta-3 Adrenoceptor Agonists : Certain derivatives have been developed as selective agonists for treating overactive bladder.[12]

    • Antiviral and Anti-inflammatory agents .[2]

Synthesis and Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of the antibiotic Cefditoren Pivoxil, highlighting the incorporation of the aminothiazole side chain, which can be derived from this compound.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_purification Final Processing A 7-ATCA (Cefditoren Mother Nucleus) C Acylation Reaction (Coupling of Side Chain) A->C B AE-Active Ester of 2-(2-Aminothiazol-4-yl) Side Chain B->C D Salt Formation (e.g., Cefditoren Sodium) C->D Base (e.g., Diethylamine) E Esterification (with Iodomethyl Pivalate) D->E Phase Transfer Catalyst F Crystallization (Crude Product) E->F G Purification F->G H Cefditoren Pivoxil (Final API) G->H

Caption: Generalized synthetic pathway for Cefditoren Pivoxil.

Experimental Protocols

The following protocols are representative examples derived from patent literature for the synthesis of cephalosporins using aminothiazole-based intermediates.

Protocol 1: Synthesis of Cefditoren Sodium

This protocol describes the acylation of the cefditoren mother nucleus (7-ATCA) with an activated form of the aminothiazole side chain (AE active ester).[13]

Materials:

  • Dichloromethane

  • Water

  • 7-ATCA (7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid)

  • AE active ester

  • Diethylamine

  • Solid Sodium Chloride

Procedure:

  • Charge a reaction vessel with 200ml of dichloromethane, 10ml of water, 20g (61.8mmol) of 7-ATCA, and 23.4g of AE active ester.[13]

  • Cool the mixture to a temperature of 0-10°C.[13]

  • Slowly add 5.45g (74.5mmol) of diethylamine dropwise to the reaction mixture.[13]

  • Allow the reaction to proceed for 2 hours after the addition is complete.[13]

  • Add 400ml of water to the reaction mixture and separate the layers.[13]

  • To the aqueous phase, add 100g of solid sodium chloride at a temperature of 0-20°C to induce crystallization.[13]

  • Filter the resulting precipitate to obtain the wet cefditoren sodium product.[13]

Protocol 2: Synthesis of Cefditoren Pivoxil from Cefditoren Sodium

This protocol details the esterification step to produce the final prodrug form, Cefditoren Pivoxil.[13]

Materials:

  • Cefditoren sodium (wet product from Protocol 1)

  • Water

  • Dichloromethane

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Iodomethyl pivalate

Procedure:

  • Set up a reaction vessel with 300ml of water and 120ml of dichloromethane.[13]

  • Maintain the temperature between 0-25°C and add the wet cefditoren sodium product.[13]

  • Stir the mixture and add 2g of tetrabutylammonium bromide and 14.96g (61.8mmol) of iodomethyl pivalate.[13]

  • Continue stirring for 2 hours to allow the reaction to complete.[13]

  • Separate the aqueous and organic layers.[13]

  • Concentrate the organic phase.[13]

  • Induce crystallization by the dropwise addition of 500ml of water to obtain the crude Cefditoren Pivoxil product.[13] The reported yield is approximately 93% with a purity of 99.75%.[13]

Biological Activity of the 2-Aminothiazole Core

While this compound is primarily an intermediate, the 2-aminothiazole scaffold it contains is responsible for the biological activity of many final drug products. The following table summarizes activity data for a representative derivative.

Compound NameTarget/AssayActivity MetricValue
YM178¹Human beta-3 adrenoceptor (cAMP accumulation)EC₅₀22.4 nM[12]
YM178¹Human beta-1 adrenoceptor (cAMP accumulation)EC₅₀>10,000 nM[12]
YM178¹Human beta-2 adrenoceptor (cAMP accumulation)EC₅₀>10,000 nM[12]

¹(R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide[12]

This data demonstrates the high selectivity that can be achieved with 2-aminothiazole derivatives, as YM178 is over 440-fold more potent for the beta-3 adrenoceptor compared to beta-1 and beta-2 subtypes.[12]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. Its established role in the manufacturing of essential third-generation cephalosporin antibiotics like Cefditoren underscores its value to medicinal chemistry. The continued exploration of the 2-aminothiazole scaffold promises to yield new therapeutic agents for a wide range of diseases, ensuring that this compound and its derivatives will remain a focus of research and development for the foreseeable future.

References

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid safety and handling.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 73150-67-1). The following sections detail the known hazards, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The toxicological properties of this specific compound have not been fully investigated, but based on available data for closely related compounds and supplier safety information, it is known to cause irritation and may be harmful if swallowed.

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification for this compound.

CategoryClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)WarningH335: May cause respiratory irritation.[1][2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[3][4]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[4]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • A recommended storage condition is in a refrigerator at 2-8°C.[5]

Experimental Protocols: Emergency Procedures

Detailed methodologies for responding to emergencies are critical for personnel safety.

First-Aid Measures
Exposure RouteProtocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.[1][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures (Spill Cleanup)
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[3] For larger spills or where dust is generated, respiratory protection may be necessary.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

    • For liquid spills (if dissolved), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

    • Clean the spill area thoroughly with soap and water.[7]

    • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Exposure Controls and Personal Protection

Engineering Controls
  • Work in a well-ventilated area. The use of a chemical fume hood is highly recommended to keep airborne concentrations low.[4]

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)
Protection TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4]
Respiratory Protection If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required. Use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions.[1]

  • Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents.[1][6]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][6]

Toxicological Information

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Hazard_Identification_and_Control H302 H302: Harmful if swallowed Goggles Safety Goggles / Face Shield H315 H315: Causes skin irritation Gloves Chemical Resistant Gloves H315->Gloves H319 H319: Causes serious eye irritation H319->Goggles H335 H335: May cause respiratory irritation FumeHood Use Chemical Fume Hood H335->FumeHood Respirator Respirator (if needed) H335->Respirator Ventilation Ensure Good Ventilation Eyewash Eyewash Station / Safety Shower Coat Lab Coat

Caption: Hazard Identification and Control Measures Workflow.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) MinorSpill->DonPPE SeekHelp Contact Emergency Services / EHS MajorSpill->SeekHelp Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Carefully Collect Material into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of Waste (as Hazardous Waste) Decontaminate->Dispose End Spill Managed Dispose->End SeekHelp->End

Caption: Chemical Spill Response Workflow.

References

Physicochemical Characteristics of 2-(2-aminothiazol-4-yl)-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-aminothiazol-4-yl)-2-oxoacetic acid is a heterocyclic organic compound of significant interest in pharmaceutical research and development. Its structural motifs, featuring an aminothiazole ring and an alpha-keto acid function, render it a valuable intermediate in the synthesis of various bioactive molecules, notably cephalosporin antibiotics and compounds for targeted protein degradation.[1] This technical guide provides a summary of the available physicochemical data for this compound, outlines generalized experimental protocols for the determination of its key properties, and presents conceptual workflows relevant to its synthesis and application in drug discovery.

Physicochemical Properties

The experimental data for the physicochemical properties of this compound are not extensively reported in the literature. The following tables summarize the available data for the compound and its hydrochloride salt. It is important to note the absence of an experimentally determined melting point, pKa, and comprehensive solubility profile for the parent compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₅H₄N₂O₃S[2][3][4]
Molecular Weight 172.16 g/mol [2][3][4]
Boiling Point 395.74 °C at 760 mmHg[4]
Density 1.711 g/cm³[4]
Melting Point Not available[2]
pKa Not available
Solubility Not available

Table 2: Physicochemical Data for 2-(2-aminothiazol-4-yl)-acetic acid hydrochloride

PropertyValueSource
Melting Point 151.4-151.9 °C[5][6]

Experimental Protocols

Due to the lack of specific published experimental procedures for determining the physicochemical properties of this compound, this section provides detailed, generalized methodologies that are standard in the field of analytical chemistry.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing port.[7]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound (which has an acidic carboxylic acid and a basic aminothiazole ring), multiple pKa values would be expected.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system, to a known concentration (e.g., 1 mM).[9][10] The ionic strength of the solution is usually kept constant with a background electrolyte like KCl.[9][10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9][10] The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[9][10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[10][11]

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Shaking: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Synthesis and Application Workflows

G cluster_synthesis Conceptual Synthesis Workflow diketene Diketene chloroacetoacetyl_chloride 4-Chloroacetoacetyl Chloride Solution diketene->chloroacetoacetyl_chloride Chlorination reaction_mixture Reaction Mixture chloroacetoacetyl_chloride->reaction_mixture thiourea Thiourea Suspension thiourea->reaction_mixture Addition at 5-10°C precipitation Precipitation reaction_mixture->precipitation Stirring and Cooling product (2-aminothiazol-4-yl)-acetic acid hydrochloride precipitation->product Isolation

Caption: A conceptual workflow for the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride.

G cluster_drug_discovery Role in Drug Discovery start This compound intermediate Pharmaceutical Intermediate start->intermediate cephalosporin Cephalosporin Derivatives intermediate->cephalosporin protein_degradation Targeted Protein Degradation intermediate->protein_degradation antibacterial Antibacterial Agents cephalosporin->antibacterial novel_therapeutics Novel Therapeutics protein_degradation->novel_therapeutics

Caption: The role of this compound as an intermediate in drug discovery.

Conclusion

This compound is a compound with clear importance in the pharmaceutical industry. However, there is a notable lack of publicly available, experimentally determined physicochemical data. This guide has consolidated the existing information and provided a framework of standard experimental protocols for the determination of its key properties. Further empirical studies are necessary to fully characterize this compound and support its continued application in the development of new therapeutics. The provided workflows offer a conceptual understanding of its synthesis and utility, underscoring the need for more detailed research in these areas.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as a key side-chain precursor for third-generation cephalosporin antibiotics. Its synthesis is of significant interest to the medicinal chemistry and drug development community. This document provides detailed protocols for the synthesis of this compound, primarily through the formation of its ethyl ester intermediate followed by hydrolysis.

Synthesis Overview

The principal synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of an ethyl 3-halo-2-oxopropanoate with thiourea to form ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

An alternative direct synthesis of the hydrochloride salt of the acid has also been reported.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)-2-oxoacetate

This protocol details the synthesis of the ethyl ester intermediate via the Hantzsch thiazole synthesis.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Ice water

  • Potassium carbonate (K₂CO₃) (for pH adjustment, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (e.g., 46.7 g) in ethanol (e.g., 500 g).[1]

  • To this solution, add ethyl bromopyruvate (e.g., 90.5 g).[1] The molar ratio of thiourea to ethyl bromopyruvate is typically around 1.2:1 to ensure complete consumption of the pyruvate.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-3 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.[1]

  • Dissolve the resulting crude solid in ice-cold water (e.g., 900 ml).[1]

  • Adjust the pH of the solution to approximately 8 with a base such as potassium carbonate to precipitate the free base of the product.[1]

  • Collect the precipitated solid by filtration.

  • Wash the solid with pure water multiple times to remove any remaining salts.[1]

  • Dry the purified solid under vacuum to obtain ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (optional, as co-solvent)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

  • Suspend ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate in a solution of aqueous sodium hydroxide or potassium hydroxide (e.g., 1N NaOH).[3]

  • Stir the mixture at room temperature. The reaction can be monitored by TLC until the starting material is consumed.

  • If the ester is not fully soluble, ethanol can be added as a co-solvent to facilitate the reaction.[3]

  • Once the hydrolysis is complete, if ethanol was used, remove it under reduced pressure.

  • Cool the aqueous solution in an ice bath.

  • Carefully acidify the solution with an acid, such as hydrochloric acid or acetic acid, to a pH of approximately 4-5 to precipitate the carboxylic acid.[3]

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate and its hydrolysis.

Table 1: Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)-2-oxoacetate

ParameterValueReference
Reactants
Ethyl bromopyruvate1 equivalent[1][2]
Thiourea1.2 equivalents[2]
Solvent Ethanol[1][2]
Reaction Temperature 70-80 °C (Reflux)[1][2]
Reaction Time 1 - 3 hours[1][2]
Yield HighNot specified
Purity >96%[4]
Melting Point Not specified

Table 2: Hydrolysis to this compound

ParameterValueReference
Reactants
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate1 equivalent[3]
Base (NaOH or KOH)Excess[3]
Solvent Water / Ethanol[3]
Reaction Temperature Room Temperature to 70 °C[3]
Reaction Time ~3.5 hours (at 70°C)[3]
Final pH for Precipitation 4 - 5[3]
Yield ~90.3%[3]
Purity (HPLC) ~96.07%[3]
Melting Point >175 °C (decomposition)[5]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Start Ethyl bromopyruvate + Thiourea in Ethanol Reaction1 Reflux (70-80°C, 1-3h) Start->Reaction1 Workup1 Concentration & Dissolution in Water Reaction1->Workup1 Precipitation1 pH Adjustment (pH 8) & Filtration Workup1->Precipitation1 Product1 Ethyl 2-(2-aminothiazol-4-yl) -2-oxoacetate Precipitation1->Product1 Start2 Ester Intermediate in Aqueous Base (NaOH/KOH) Product1->Start2 Intermediate Reaction2 Stir at RT or Heat Start2->Reaction2 Workup2 Acidification (pH 4-5) Reaction2->Workup2 Precipitation2 Filtration & Washing Workup2->Precipitation2 FinalProduct 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid Precipitation2->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Safety Precautions

  • Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids and bases with care.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step method involving the formation and subsequent hydrolysis of the ethyl ester is a common and efficient approach. By following the detailed protocols and considering the quantitative data provided, researchers can successfully synthesize this important pharmaceutical intermediate for their research and development needs.

References

Application Notes and Protocols for the Use of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid and its derivatives in the synthesis of third-generation cephalosporin antibiotics. This key intermediate is integral to the formation of the characteristic side chain of potent, broad-spectrum antibacterial agents like Cefotaxime and Ceftriaxone.

Introduction

This compound and its activated forms are crucial building blocks in the semi-synthesis of advanced cephalosporins. The aminothiazole ring is a critical feature in many third-generation cephalosporins, contributing to their enhanced antibacterial activity and resistance to β-lactamases.[1] The synthesis primarily involves the acylation of the 7-amino group of a cephalosporin nucleus, most commonly 7-aminocephalosporanic acid (7-ACA) or a derivative thereof, with an activated form of the aminothiazolyl side chain.[2][3]

Core Synthesis Strategy

The fundamental reaction is the amide bond formation between the 7-amino group of the cephalosporin core and the carboxylic acid of the this compound side chain. To facilitate this reaction, the side chain is typically activated. Common activation methods include conversion to an acyl chloride, a thioester, or another reactive derivative.[3][4]

The general workflow for this synthesis can be visualized as follows:

G cluster_0 Side-Chain Preparation cluster_1 Cephalosporin Core cluster_2 Synthesis and Purification A 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid B Amino Protection (e.g., chloroacetylation) A->B C Carboxyl Activation (e.g., acyl chloride formation) B->C E Acylation Reaction C->E D 7-Aminocephalosporanic Acid (7-ACA) D->E F Deprotection E->F G Purification F->G H Final Cephalosporin (e.g., Cefotaxime) G->H

General workflow for cephalosporin synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Cefotaxime and Ceftriaxone, showcasing the efficiency of using this compound derivatives.

CephalosporinSide-Chain PrecursorCore NucleusSolvent SystemYield (%)Purity (%)Reference
Cefotaxime2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride7-ACAIsopropyl alcohol/water73-80 (synthesis phases), 45-47 (actual)98.9[2][5]
Cefotaxime2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM)7-ACANot specified95High[4][6]
Ceftriaxone(Z)-2-(2-amino thiazol-4-yl)-2-methoxyimino acetic acid derivative7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acidDichloromethaneNot specified>99 (as sodium salt)[7][8]
Ceftriaxone4-chloro-2-methoxyimino-3-oxobutyric acid derivative (followed by reaction with thiourea)Silylated 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acidDichloromethane77 (molar, as disodium salt)>99[7][9]

Experimental Protocols

Protocol 1: Synthesis of Cefotaxime via Acyl Chloride

This protocol outlines the synthesis of Cefotaxime by acylating 7-ACA with an activated acyl chloride derivative of this compound.

Step 1: Protection of the Amino Group

The exocyclic amino group of 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid is protected, for example, with chloroacetyl chloride in N,N-dimethylacetamide.[10]

  • Dissolve 100 g of 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid in 1000 ml of N,N-dimethylacetamide.

  • Cool the solution to between -5°C and 5°C.

  • Add 56.2 g of chloroacetyl chloride to the solution.

  • Gradually increase the temperature to 30°C to 35°C and stir until the reaction is complete.[10]

  • Pour the reaction mixture into water to precipitate the protected acid.

  • Filter and dry the precipitate to obtain 2-(2-chloroacetylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.[10]

Step 2: Acyl Chloride Formation

The carboxylic acid of the protected side chain is converted to a more reactive acyl chloride.

Step 3: Acylation of 7-ACA

  • Prepare a mixture of 100 g of 7-aminocephalosporanic acid, 400 ml of water, 400 ml of isopropanol, and 27 g of sodium carbonate.[10]

  • Cool the mixture to -5 to 5°C.

  • Add the 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride portion-wise to the 7-ACA mixture.

  • Maintain the pH of the reaction mixture between 6.5 and 7.5 by adding a sodium carbonate solution.[10]

  • Monitor the reaction progress by HPLC.

  • Once the starting material is consumed, adjust the pH to about 2.7 to 3.0 with dilute hydrochloric acid to precipitate the N-protected Cefotaxime.[10]

Step 4: Deprotection

  • The chloroacetyl group is removed using thiourea and a mild base in a mixture of water and isopropyl alcohol.[10]

  • Adjusting the pH to approximately 3.0 will precipitate the Cefotaxime acid.[10]

Step 5: Salt Formation

  • The Cefotaxime acid can be converted to its sodium salt using sodium-2-ethylhexanoate in a suitable solvent mixture to yield Cefotaxime sodium with a purity of over 99%.[10]

G A 2-(2-aminothiazol-4-yl)- 2-syn-methoxyiminoacetic acid B Protection with Chloroacetyl Chloride A->B C N-Protected Side Chain B->C D Acyl Chloride Formation C->D E Activated Side Chain D->E G Acylation E->G F 7-ACA F->G H N-Protected Cefotaxime G->H I Deprotection with Thiourea H->I J Cefotaxime Acid I->J K Salt Formation J->K L Cefotaxime Sodium K->L

Protocol for Cefotaxime Synthesis.
Protocol 2: Synthesis of Ceftriaxone using an Activated Thioester

This protocol describes a method for synthesizing Ceftriaxone by acylating a modified cephalosporin core with an activated thioester of the side chain.

Step 1: Silylation of the Cephalosporin Core

  • Suspend 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid (7-ACT) in an inert, water-immiscible organic solvent.

  • Add a silylating agent such as N,O-bis-(trimethylsilyl)acetamide (BSA) to protect the amino and carboxyl groups.[7]

Step 2: Acylation

  • React the silylated 7-ACT with an activated thioester of the side chain, such as (Z)-(2-Aminothiazol-4-yl)-Z-syn-methoxyimino acetic acid 2-benzothiazolyl thioester (MAEM), in a solvent like dichloromethane.[8]

  • The reaction proceeds to form the silylated precursor of Ceftriaxone.

Step 3: Deprotection and Salt Formation

  • The silyl protecting groups are removed.

  • The resulting Ceftriaxone acid is then converted to its disodium salt, for instance, by using sodium-2-ethylhexanoate in aqueous acetone.[8]

G A 7-ACT Core B Silylation (e.g., BSA) A->B C Silylated 7-ACT B->C E Acylation C->E D Activated Thioester (MAEM) D->E F Silylated Ceftriaxone E->F G Deprotection F->G H Ceftriaxone Acid G->H I Salt Formation H->I J Ceftriaxone Disodium I->J

Protocol for Ceftriaxone Synthesis.

Concluding Remarks

The use of this compound and its derivatives remains a cornerstone in the industrial synthesis of third-generation cephalosporins. The methodologies presented here, derived from established literature and patents, provide a robust foundation for researchers and drug development professionals. Optimization of reaction conditions, including solvent systems, temperature, and pH, is critical for achieving high yields and purity. The selection of appropriate protecting groups and activation strategies for the side chain is also a key consideration in the successful synthesis of these vital antibiotics.

References

Application Notes and Protocols for 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a key building block, primarily utilized as an acylating agent in the synthesis of third-generation cephalosporin antibiotics. Its structural motif is crucial for the biological activity of these important drugs. Beyond its established role in antibiotic synthesis, this reagent presents opportunities for its incorporation into novel peptides to modulate their pharmacological properties. The 2-aminothiazole group is a significant feature in many biologically active molecules, recognized for its role in enhancing activity profiles and absorption properties.[1][2]

However, its application in standard peptide synthesis is not without challenges. The presence of the nucleophilic 2-amino group on the thiazole ring can lead to undesirable side reactions, such as bis-acylation, resulting in low yields and complex product mixtures.[1][2] This document provides detailed application notes and protocols for the effective use of this compound as an acylating agent, with a critical emphasis on the necessity of protecting the thiazole's amino group to ensure high-yield, clean reactions.

Data Presentation: Acylation Yields

Direct quantitative data for the coupling of this compound in general solid-phase peptide synthesis (SPPS) is limited in the literature. However, data from related syntheses, such as the acylation of 7-aminocephalosporanic acid (7-ACA) and the synthesis of acylated thiazolides, provide valuable insights into expected efficiencies when appropriate methodologies are employed. The use of a Boc-protecting group on the thiazole amine is shown to be critical for achieving high yields.[1][2]

Product ClassAcylating AgentAmine SubstrateCoupling MethodYield (%)Reference
Cephalosporin Precursor2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride7-ACAAcyl Chloride in aqueous solution73-80%[3]
ThiazolideO-acetylsalicyloyl chloridetert-Butyl (4-chlorothiazol-2-yl)carbamateAcyl Chloride with Et₃N70%[1][2]
Di-thiazolyl Acetic Acid(Boc-amino)thiazole acetic acid(Amino-thiazolyl)acetic acid ethyl esterCondensing Agent92% (for Boc-protection step)[4]

Note: The yields presented are for analogous reactions and highlight the efficiency of acylation when the interfering 2-amino group is appropriately managed.

Experimental Protocols

Successful acylation requires a two-stage approach: first, protection of the 2-amino group on the thiazole ring, and second, activation and coupling of the carboxylic acid to the target peptide.

Protocol 1: Boc Protection of this compound

Rationale: Direct acylation using the unprotected title compound often leads to low yields and mixed products due to side reactions at the 2-amino position.[1][2] N-protection with a tert-butyloxycarbonyl (Boc) group is a crucial step that enables clean and efficient subsequent acylation.[1][2]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Adjust the pH to approximately 10 using Na₂CO₃ or NaOH to deprotonate the amino group, enhancing its nucleophilicity.[1]

  • Add an excess of di-tert-butyl dicarbonate (Boc₂O) to the solution. The use of aqueous basic conditions helps minimize the formation of bis-Boc adducts as excess Boc₂O is hydrolyzed.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the aqueous layer carefully with a mild acid (e.g., citric acid) to a pH of ~3-4.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to yield the crude product, N-Boc-2-(2-aminothiazol-4-yl)-2-oxoacetic acid.

  • Purify the product by recrystallization or flash chromatography as needed. A patent describing a similar procedure for a related compound reported a yield of 92%.[4]

Protocol 2: Acylation of a Peptide N-Terminus (Solution Phase)

Rationale: This protocol outlines a general method for coupling the Boc-protected acylating agent to an amine in solution. This is analogous to the final step in cephalosporin synthesis.

Materials:

  • N-Boc-2-(2-aminothiazol-4-yl)-2-oxoacetic acid (from Protocol 1)

  • Peptide with a free N-terminal amine

  • Coupling agents: e.g., HBTU/HATU or DIC/HOBt[5][6]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-2-(2-aminothiazol-4-yl)-2-oxoacetic acid (1.2 equivalents) and a coupling additive like HOBt (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the primary coupling reagent, such as DIC (1.2 equivalents), to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid. If using HBTU/HATU (1.2 equivalents), dissolve it with the acid before adding the base.

  • Coupling: In a separate vessel, dissolve the N-terminally deprotected peptide (1 equivalent) in anhydrous DMF.

  • Add the base, DIPEA (2-3 equivalents), to the peptide solution.

  • Slowly add the pre-activated acid solution to the peptide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the acylated peptide using flash chromatography or preparative HPLC.

Protocol 3: Final Deprotection of the Boc Group

Rationale: The final step is the removal of the Boc group from the thiazole amine to yield the target acylated peptide.

Materials:

  • Boc-protected acylated peptide

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (TIS) or anisole)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified, Boc-protected acylated peptide in DCM.

  • Add a scavenger (e.g., 2.5% TIS) to the solution to trap the tert-butyl cations generated during deprotection.[7]

  • Add an excess of TFA (e.g., 25-50% v/v in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure or by nitrogen sparging.

  • Precipitate the deprotected peptide by adding cold diethyl ether and collect the solid by centrifugation or filtration.

Visualizations

Acylation_Pathway reagent reagent intermediate intermediate product product process process A 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid Boc_Acid N-Boc Protected Acid A->Boc_Acid  Protection Step 1 Boc2O Boc₂O, Base Active_Ester Activated Intermediate Boc_Acid->Active_Ester  Activation Step 2a Activation Coupling Reagent (e.g., HBTU/DIPEA) Acyl_Peptide Boc-Protected Acylated Peptide Active_Ester->Acyl_Peptide  Coupling Step 2b Peptide H₂N-Peptide Final_Product Final Acylated Peptide Acyl_Peptide->Final_Product  Deprotection Step 3 TFA TFA

Caption: General chemical pathway for peptide acylation.

Experimental_Workflow start_end start_end decision decision process process output output start Start protect Protect 2-amino group with Boc₂O (Protocol 1) start->protect check_protect Purify & Confirm Structure (NMR, MS) protect->check_protect activate Activate Carboxyl Group (e.g., HBTU, DIC/HOBt) check_protect->activate couple Couple to Peptide N-terminus (Protocol 2) activate->couple check_couple Purify & Confirm Acylation (LC-MS) couple->check_couple deprotect Cleave Boc group with TFA (Protocol 3) check_couple->deprotect final_product Final Acylated Peptide deprotect->final_product end End final_product->end

Caption: Experimental workflow for peptide acylation.

Logical_Relationships goal goal condition condition problem problem solution solution g Goal: High-Yield Acylation c1 Unprotected 2-Aminothiazole g->c1 c2 Inactive Carboxylic Acid g->c2 p1 Problem: Side reactions at 2-amino group s1 Solution: Protect 2-amino group (e.g., with Boc) p1->s1 leads to c1->p1 s1->g enables s2 Solution: Activate with standard coupling reagents c2->s2 requires s2->g enables

Caption: Key factors for successful acylation.

References

Application Note: A Comprehensive Guide to the Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The most fundamental and widely utilized method for constructing this heterocyclic system is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, typically thiourea.[1][5] This application note provides detailed protocols for the synthesis of 2-aminothiazole derivatives using conventional heating, microwave irradiation, and a one-pot procedure, designed for reproducibility in a standard organic chemistry laboratory.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The core reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.

Scheme 1: General Hantzsch synthesis for 2-aminothiazole derivatives. (Where R¹ and R² can be hydrogen, alkyl, aryl, etc., and R³ can be hydrogen or a substituent on the thiourea).

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This protocol describes the classic Hantzsch synthesis using conventional heating. It is a robust and widely applicable method for a variety of substrates.

Materials and Equipment:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea (or substituted thiourea)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filtration flask

  • Beakers and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted α-haloketone (10 mmol) in ethanol (30-40 mL).

  • Add an equimolar or slight excess of thiourea (10-12 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 hours.[4][6]

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the cooled mixture into ice-cold water to precipitate the product hydrobromide salt.[5]

  • Neutralize the mixture by adding a base (e.g., 10% sodium bicarbonate or ammonia solution) until the pH is approximately 8 to obtain the free base.[7][8]

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[4][9]

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times and often improves product yields compared to conventional methods.[3][10]

Materials and Equipment:

  • Substituted ketone (e.g., acetophenone)

  • Thiourea

  • Iodine (as catalyst/halogen source)

  • Methanol or Ethanol

  • Specialized microwave reaction vessel with a cap

  • Microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • Place the substituted ketone (1 mmol), thiourea (1 mmol), and a catalytic amount of iodine (1 mmol) into a specialized microwave reaction vessel.[4]

  • Add a minimal amount of solvent, such as methanol or ethanol (2-5 mL).[4][6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power (e.g., 90-120°C, 170 W) for a short duration, typically ranging from 5 to 30 minutes.[4][6]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice water.

  • Collect the resulting solid precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the product from ethanol to obtain the purified 2-aminothiazole derivative.[4]

Data Presentation

The choice of synthetic method and the nature of the substituents on the aromatic ketone significantly impact reaction efficiency. The following table summarizes quantitative data from various reported syntheses of 4-aryl-2-aminothiazole derivatives.

EntryAromatic KetoneMethod/ConditionsTimeYield (%)Reference
1AcetophenoneCuBr₂, Reflux3 h92%[11]
24-MethoxyacetophenoneCuBr₂, Reflux2 h90%[11]
34-FluoroacetophenoneCuBr₂, Reflux4 h78%[11]
42-AcetylnaphthaleneCuBr₂, Reflux3 h82%[11]
5AcetophenoneTCCA, Ca/4-MePy-IL@ZY-Fe₃O₄, 80°C35 min96%[7]
64-ChloroacetophenoneTCCA, Ca/4-MePy-IL@ZY-Fe₃O₄, 80°C30 min98%[7]
74-NitroacetophenoneTCCA, Ca/4-MePy-IL@ZY-Fe₃O₄, 80°C25 min98%[7]
8Substituted KetoneMicrowave Irradiation (170W)5-15 minHigh[4]

TCCA: Trichloroisocyanuric acid

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiazole derivatives, from starting materials to the purified final product.

synthesis_workflow General Workflow for 2-Aminothiazole Synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product Reactants α-Haloketone (or Ketone + Halogen Source) Reaction Cyclocondensation Reactants->Reaction Thiourea Thiourea Thiourea->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Cooling Cool & Precipitate Reaction->Cooling Neutralization Neutralize (e.g., with NaHCO₃) Cooling->Neutralization Filtration Filter Solid Neutralization->Filtration Purification Recrystallization Filtration->Purification Product Pure 2-Aminothiazole Derivative Purification->Product

Caption: A flowchart illustrating the key stages of 2-aminothiazole synthesis.

References

Application Notes and Protocols for the Quantification of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Accurate quantification of this compound is crucial for process monitoring, quality control of raw materials, and stability studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and intermediates where high sensitivity is not paramount.

Quantitative Data Summary
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantification (LOQ)Typically in the mid-to-high ng/mL range
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

3. Chromatographic Conditions [1][2]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting gradient could be 10:90 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (a common wavelength for similar compounds is around 254 nm or 272 nm).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a small amount of methanol followed by dilution with the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D HPLC System Equilibration C->D E Injection of Standards & Samples D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

HPLC-UV Experimental Workflow

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly selective and sensitive, making it ideal for the quantification of this compound in complex matrices such as biological fluids, or for trace-level impurity analysis.

Quantitative Data Summary
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)Typically in the pg/mL range
Limit of Quantification (LOQ)Typically in the low ng/mL range
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (if sample cleanup is required)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • A suitable UPLC/HPLC column for fast separations (e.g., C18, 2.1 x 50 mm, < 2 µm particle size).

3. LC-MS/MS Conditions

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile. A gradient elution is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for the analyte and internal standard need to be determined by infusion and optimization.

4. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the same matrix as the samples (e.g., blank plasma, mobile phase).

  • Sample Preparation:

    • To a known volume of the sample, add the internal standard.

    • Perform sample cleanup if necessary. This may involve protein precipitation (for biological samples, e.g., with acetonitrile or methanol) followed by centrifugation, or solid-phase extraction (SPE) for more complex matrices.

    • Evaporate the supernatant or SPE eluate and reconstitute in the mobile phase.

5. Analysis Procedure

  • Optimize the MS parameters (e.g., declustering potential, collision energy) for the analyte and internal standard by infusing standard solutions into the mass spectrometer.

  • Develop a chromatographic method to achieve good separation and peak shape.

  • Equilibrate the LC-MS/MS system.

  • Inject the calibration standards followed by the samples.

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard in the respective MRM transitions.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard B Sample Cleanup (e.g., SPE, PPT) A->B C Evaporation & Reconstitution B->C D LC Separation C->D E Ionization (ESI) D->E F MS/MS Detection (MRM) E->F G Peak Area Ratio (Analyte/IS) F->G H Calibration Curve G->H I Quantification H->I

LC-MS/MS Experimental Workflow

References

Application Note: HPLC Method Development for the Analysis of 2-Oxo Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo acids, also known as α-keto acids, are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Their accurate quantification is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and in various stages of drug development.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this analysis. However, the inherent low UV absorbance and poor stability of many 2-oxo acids necessitate derivatization prior to chromatographic separation to enhance detection sensitivity and resolution.[1][2] This application note provides a comprehensive guide to developing a robust HPLC method for 2-oxo acid analysis, focusing on pre-column derivatization, chromatographic conditions, and sample preparation.

Analytical Challenge and Solution

The primary challenge in analyzing 2-oxo acids by HPLC lies in their chemical properties, which often result in poor chromatographic performance and low sensitivity. To overcome this, pre-column derivatization is employed. This process involves a chemical reaction to convert the 2-oxo acid into a more stable and easily detectable derivative. Common derivatization reagents include o-phenylenediamine (OPD), 1,2-diamino-4,5-methylenedioxybenzene (DMB), and phenylhydrazine, which react with the α-keto group to form highly fluorescent or UV-absorbent compounds.[1][2]

Experimental Workflow

The overall workflow for the analysis of 2-oxo acids by HPLC involves several key stages, from sample collection to data analysis.

Workflow Sample Sample Collection (e.g., Plasma, Urine, Tissue) Prep Sample Preparation (Deproteinization / Extraction) Sample->Prep Deriv Pre-column Derivatization Prep->Deriv HPLC HPLC Analysis (Separation and Detection) Deriv->HPLC Data Data Acquisition and Analysis HPLC->Data

Caption: General workflow for 2-oxo acid analysis.

Derivatization Chemistry

The selection of a derivatization reagent is critical and depends on the desired detection method (UV or fluorescence). For instance, DMB reacts with 2-oxo acids to form fluorescent quinoxalinone derivatives, enabling highly sensitive detection.[1][3]

Derivatization Oxo_Acid 2-Oxo Acid Reaction Reaction (Heating, Acidic pH) Oxo_Acid->Reaction + DMB DMB (1,2-diamino-4,5- methylenedioxybenzene) DMB->Reaction Derivative Fluorescent Quinoxalinone Derivative Reaction->Derivative

Caption: Derivatization of a 2-oxo acid with DMB.

Quantitative Data Summary

The choice of derivatization reagent significantly impacts the sensitivity of the method. The following table summarizes the quantitative performance of different reagents for various 2-oxo acids.

2-Oxo AcidDerivatization ReagentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Glyoxylic acidPhenylhydrazineUV (324 nm)< 0.1 µmol/L-≥ 0.998 (r²)[4]
Pyruvic acidPhenylhydrazineUV (324 nm)0.25 µmol/L-≥ 0.998 (r²)[4]
2-KetoglutaratePhenylhydrazineUV (324 nm)0.25 µmol/L-≥ 0.998 (r²)[4]
VariousDMBFluorescence1.3–5.4 nM4.2–18 nM50 nM - 5 µM[2][5]
VariousNPDUV (255 nm)0.045-2.5 µg/mL-0.2-100 µg/mL[6]

Protocols

Protocol 1: Sample Preparation (Deproteinization of Plasma/Serum)

This protocol is suitable for preparing plasma or serum samples for 2-oxo acid analysis.

Materials:

  • Plasma or serum sample

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated)

  • 0.45 µm syringe filters or spin filters

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold 0.4 M perchloric acid.[7]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[8]

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant, avoiding the protein pellet.[7]

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[3][7]

  • The filtrate is now ready for derivatization.

Protocol 2: Pre-column Derivatization with DMB

This protocol describes the derivatization of 2-oxo acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection.[3][5]

Materials:

  • Deproteinized sample supernatant or 2-oxo acid standards

  • DMB solution (1.6 mg/mL DMB·2HCl, 4.9 mg/mL sodium sulfite, 70 µL/mL 2-mercaptoethanol, 58 µL/mL concentrated HCl in water)[5]

  • Heating block or water bath

  • Ice bath

  • NaOH solution, 65 mM[5]

Procedure:

  • In a sealed microtube, mix 40 µL of the deproteinized sample or standard solution with 40 µL of the DMB solution.[5]

  • Heat the mixture at 85°C for 45 minutes in a heating block or water bath.[5]

  • After heating, immediately cool the tube in an ice bath for at least 5 minutes to stop the reaction.[3][5]

  • Dilute the cooled reaction mixture five-fold with 65 mM NaOH solution to adjust the pH and prevent peak splitting.[5]

  • The derivatized sample is now ready for HPLC analysis.

Protocol 3: HPLC Analysis

This protocol outlines a general HPLC method for the separation and detection of DMB-derivatized 2-oxo acids.

HPLC System and Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile Phase A Methanol/Water (30/70, v/v)[2]
Mobile Phase B Methanol[2]
Gradient 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B[2]
Flow Rate 0.3 - 1.0 mL/min (optimize for best separation)[2][3]
Column Temperature 40°C[2]
Injection Volume 25 µL[2][5]
Fluorescence Detector Excitation: 367 nm, Emission: 446 nm[2]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject 25 µL of the derivatized sample or standard.

  • Run the gradient program as specified above.

  • Monitor the chromatogram for the elution of the derivatized 2-oxo acids.

  • Quantify the 2-oxo acids by comparing their peak areas to a calibration curve constructed from derivatized standards.[2]

Conclusion

The HPLC method described, incorporating pre-column derivatization with DMB, provides a sensitive and reliable approach for the quantification of 2-oxo acids in biological samples. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to establish and optimize this analytical technique in their laboratories. Method validation should be performed according to the specific requirements of the application to ensure accuracy and precision.

References

Application Note & Protocol: Derivatization of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Accurate quantification of this compound in various matrices is crucial for process monitoring and quality control. However, its polar nature and the presence of both an amino and a carboxylic acid group can lead to poor retention on reversed-phase liquid chromatography columns and ion suppression in mass spectrometry, making direct analysis challenging.

Chemical derivatization offers a robust solution by modifying the analyte to improve its chromatographic behavior and enhance its ionization efficiency, leading to increased sensitivity and selectivity in LC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using 4-bromoethyl-7-methoxycoumarin (Br-EMC) and subsequent LC-MS/MS analysis. This derivatization strategy targets the carboxylic acid moiety, introducing a non-polar, fluorescent, and readily ionizable group.

Principle of Derivatization

The derivatization reaction involves the esterification of the carboxylic acid group of this compound with 4-bromoethyl-7-methoxycoumarin in the presence of a catalyst. This reaction yields a coumarin-tagged derivative that exhibits improved hydrophobicity for better retention in reversed-phase chromatography and enhanced ionization for sensitive mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described method, based on typical results for similar derivatized carboxylic acids.[1] These values should be considered as a starting point for method validation in a specific laboratory setting.

ParameterExpected Value
Limit of Detection (LOD) 5 - 15 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL
Linearity Range 20 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • 4-Bromoethyl-7-methoxycoumarin (Br-EMC)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Sample matrix (e.g., reaction mixture, plasma)

  • Internal Standard (IS): A structurally similar compound, if available. For this protocol, a stable isotope-labeled analog would be ideal.

2. Sample Preparation (from an aqueous matrix)

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

3. Derivatization Protocol

  • Reconstitute the dried extract from the sample preparation step in 50 µL of acetonitrile.

  • Add 10 µL of 10 mg/mL 4-bromoethyl-7-methoxycoumarin in acetonitrile.

  • Add 5 µL of 10 mg/mL potassium carbonate in water.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the mixture to room temperature.

  • Add 5 µL of 1% formic acid in water to stop the reaction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: +5500 V

  • Source Temperature: 450°C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • Analyte: To be determined by infusing the derivatized standard. The precursor ion will be the [M+H]⁺ of the derivatized product. The product ion will be a characteristic fragment, likely the 7-methoxycoumarin moiety.

    • Internal Standard: To be determined based on the selected IS.

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep Add Acetonitrile derivatization Derivatization with 4-Bromoethyl-7-methoxycoumarin prep->derivatization Dried Extract analysis LC-MS/MS Analysis derivatization->analysis Inject into LC-MS data Data Processing and Quantification analysis->data Acquire MRM Data derivatization_pathway cluster_product Product analyte This compound product Derivatized Analyte analyte->product K₂CO₃, 60°C reagent 4-Bromoethyl-7-methoxycoumarin reagent->product

References

Application of 2-Aminothiazoles in Antibacterial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antibacterial agents. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent antibacterial effects. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration of 2-aminothiazole derivatives as a promising class of antibacterial agents.

Introduction to 2-Aminothiazoles in Antibacterial Research

Thiazole derivatives, particularly those containing a 2-amino group, are a cornerstone in the development of new therapeutic agents.[1][2] Their structural versatility allows for modifications that can significantly enhance their antibacterial potency and spectrum. Several 2-aminothiazole-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanism of action for these compounds is varied, with some derivatives targeting essential bacterial enzymes like DNA gyrase or those involved in cell wall biosynthesis, while others act by disrupting the bacterial cell membrane.[5][6]

Data Presentation: Antibacterial Activity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro antibacterial activity of selected 2-aminothiazole derivatives against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Series 1: Thiazolyl-thiourea Derivatives
Halogenated Derivative 1S. aureus4 - 16[3]
Halogenated Derivative 1S. epidermidis4 - 16[3]
Series 2: Piperazinyl Derivatives
Piperazinyl DerivativeMRSA4[3]
Piperazinyl DerivativeE. coli8[3]
Series 3: Coumarin Hybrids
Coumarin Hybrid 49Various Bacteria31.25 - 500[7]
Series 4: Sulfanilamide Oximes
Benzoyl Derivative 10cDrug-resistant A. baumanniiPreponderant over Norfloxacin[6]
Series 5: Trifluoromethoxy Substituted Derivatives
Trifluoromethoxy DerivativeMRSA2 - 16[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 2-aminothiazole derivatives as antibacterial agents.

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of the 2-aminothiazole core. It involves the reaction of an α-haloketone with a thiourea derivative.[5][8][9]

Protocol: One-Pot Hantzsch Thiazole Synthesis [10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired α-bromoacetophenone derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add thiourea or a substituted thiourea (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[12][13][14]

Protocol: Broth Microdilution Assay [12][15][16]

  • Preparation of Compound Stock Solution: Dissolve the synthesized 2-aminothiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution of the Compound: Add 100 µL of the compound stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control wells (which contain only broth). Include a growth control well (broth and inoculum, no compound) and a sterility control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay

It is crucial to evaluate the toxicity of potential drug candidates against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][17]

Protocol: MTT Cytotoxicity Assay [1][17][18]

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at different concentrations. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key workflows and a proposed mechanism of action for 2-aminothiazole-based antibacterial agents.

Hantzsch_Thiazole_Synthesis start Start Materials: α-Haloketone Thiourea Derivative dissolve Dissolve in Ethanol start->dissolve 1. reflux Reflux (2-4 hours) dissolve->reflux 2. cool Cool to Room Temperature reflux->cool 3. precipitate Precipitate in Cold Water cool->precipitate 4. filter Vacuum Filtration precipitate->filter 5. recrystallize Recrystallize filter->recrystallize 6. product Pure 2-Aminothiazole Derivative recrystallize->product 7.

Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Serial Dilution of Compound in Plate compound_prep->serial_dilution plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic

Caption: Experimental workflow for MIC determination.

Mechanism_of_Action cluster_targets Potential Mechanisms of Action cluster_effects Cellular Effects aminothiazole 2-Aminothiazole Derivative membrane Bacterial Cell Membrane Disruption aminothiazole->membrane enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase) aminothiazole->enzyme leakage Leakage of Cytoplasmic Contents membrane->leakage replication Inhibition of DNA Replication enzyme->replication death Bacterial Cell Death leakage->death replication->death

Caption: Proposed mechanisms of antibacterial action for 2-aminothiazoles.

References

Application Notes and Protocols for the Synthesis of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a novel class of cephalosporin derivatives: 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. This class of compounds is of significant interest for the development of new antibacterial agents. The key structural feature is the introduction of a hydrazono group in the C-7 side chain, which can influence the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin.

The synthesis involves a multi-step process, beginning with the preparation of the crucial 2-(2-aminothiazol-4-yl)-2-hydrazonoacetic acid side chain, followed by its coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus or its derivatives. This document outlines the general synthetic strategy, detailed experimental protocols, and data presentation to guide researchers in the successful synthesis and characterization of these target compounds.

General Synthesis Pathway

The overall synthesis can be divided into two main stages:

  • Synthesis of the 2-(2-aminothiazol-4-yl)-2-hydrazonoacetic Acid Side Chain: This involves the formation of an α-ketoester or a related precursor, followed by oximation and subsequent reaction with hydrazine to yield the desired hydrazonoacetic acid derivative.

  • Coupling with the Cephalosporin Nucleus: The synthesized side chain is then activated and coupled with a 7-aminocephalosporanic acid (7-ACA) derivative at the C-7 amino group to form the final β-lactam antibiotic.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_coupling Coupling Reaction A Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate B Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate A->B Oximation C Ethyl 2-(2-aminothiazol-4-yl)-2-hydrazonoacetate B->C Hydrazine Reaction D 2-(2-aminothiazol-4-yl)-2-hydrazonoacetic Acid C->D Hydrolysis F Activated Hydrazonoacetic Acid D->F Activation E 7-Aminocephalosporanic Acid (7-ACA) Derivative G 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido Cephalosporin E->G F->G Acylation Coupling_Mechanism Hydrazono_Acid Hydrazonoacetic Acid O_Acylisourea O-Acylisourea Intermediate Hydrazono_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester NHS Active Ester O_Acylisourea->Active_Ester NHS NHS NHS->Active_Ester Final_Product Target Cephalosporin Active_Ester->Final_Product Cephalosporin_Nucleus 7-ACA Derivative Cephalosporin_Nucleus->Final_Product

Application Notes: Acylation of 2-Aminothiazoles via a Boc-Intermediate Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The derivatization of the exocyclic amino group via acylation is a critical step in the synthesis of many of these drug candidates. However, the direct acylation of 2-aminothiazoles is often problematic. The presence of the endocyclic nitrogen atom can lead to competitive acylation, and the exocyclic amine can undergo multiple acylations, resulting in mixtures of mono- and bis-acylated products and consequently, low yields of the desired compound.[1][5]

To overcome these challenges, a robust strategy involving the use of a tert-butyloxycarbonyl (Boc) protecting group has been developed. This method involves three key steps: protection of the 2-amino group with a Boc-anhydride, subsequent acylation of the Boc-protected intermediate, and finally, a mild acidic deprotection to yield the target N-acylated 2-aminothiazole. This approach prevents bis-acylation and other side reactions, leading to cleaner reaction profiles and significantly higher yields.[1][3][5]

Logical Workflow: Overcoming Acylation Challenges

The following diagram illustrates the issues associated with direct acylation and how the Boc-intermediate strategy provides an effective solution.

G cluster_problem Problem: Direct Acylation cluster_solution Solution: Boc-Intermediate Strategy DirectAcylation Direct Acylation of 2-Aminothiazole LowYield Low Yields DirectAcylation->LowYield SideProducts Bis-acylation & Mixed Products DirectAcylation->SideProducts BocStrategy Boc-Intermediate Strategy CleanReaction Clean, Specific Mono-acylation BocStrategy->CleanReaction HighYield High Yields BocStrategy->HighYield A 2-Aminothiazole (Starting Material) B N-Boc-2-aminothiazole (Protected Intermediate) A->B  Step 1: Protection   Boc₂O, Base (e.g., Et₃N) THF or CH₂Cl₂ C N-Acyl-N-Boc-2-aminothiazole (Acylated Intermediate) B->C  Step 2: Acylation   Acyl Chloride, Base (e.g., Et₃N) Anhydrous THF D N-Acyl-2-aminothiazole (Final Product) C->D  Step 3: Deprotection   Dilute TFA in CH₂Cl₂ or HCl in Dioxane

References

Application Notes and Protocols: Preparation of 2-Aminothiazole-4-ylacetic Acid Hydrochloride Using Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride, a key intermediate in the manufacturing of cephalosporin antibiotics. The synthesis involves the reaction of thiourea with an α-halo carbonyl compound, a classic Hantzsch thiazole synthesis approach.

Introduction

2-Aminothiazole-4-ylacetic acid and its derivatives are crucial side chains for various semi-synthetic cephalosporins. The presented method offers a robust and efficient pathway to synthesize the hydrochloride salt of this compound in a stable form with high purity and yield. The reaction proceeds by suspending thiourea in an aqueous medium and reacting it with ethyl 4-chloroacetoacetate. This is followed by hydrolysis and salt formation using concentrated hydrochloric acid. This method is advantageous due to the use of readily available and cost-effective starting materials, the use of water as an environmentally friendly solvent, and simplified post-reaction processing.[1]

Reaction Pathway

The synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride from thiourea and ethyl 4-chloroacetoacetate is a two-step process. The first step involves the formation of an intermediate compound, which is then hydrolyzed and converted to the final product in the second step.

Reaction_Pathway Thiourea Thiourea Intermediate Intermediate Compound Thiourea->Intermediate Step 1: Water, 0-3°C Ethyl4Chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl4Chloroacetoacetate->Intermediate FinalProduct 2-Aminothiazole-4-ylacetic Acid Hydrochloride Intermediate->FinalProduct Step 2: Hydrolysis, 60°C HCl Conc. HCl HCl->FinalProduct

Caption: Reaction pathway for the synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride.

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Concentrated Hydrochloric Acid

  • Ammonia water

  • Water

Equipment:

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • pH meter

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

Step 1: Synthesis of the Intermediate Compound

  • Suspend 40g of thiourea in 100ml of water in a reaction vessel.

  • Stir the suspension for 20 minutes to dissolve the thiourea and then cool the mixture to 0°C.

  • Maintain the temperature between 0-3°C and add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.[1]

  • After the addition is complete, continue stirring at the same temperature for an additional 3 hours.

  • Adjust the pH of the reaction mixture to 7 with ammonia water, which will cause a white crystalline solid to precipitate.

  • Filter the precipitate to obtain the intermediate compound.[1]

Step 2: Synthesis of 2-Aminothiazole-4-ylacetic Acid Hydrochloride

  • Cool 100ml of concentrated hydrochloric acid to 0-3°C in a separate reaction vessel.

  • Suspend the intermediate compound obtained in Step 1 in the cold concentrated hydrochloric acid at this temperature.

  • Stir the suspension for 60 minutes.

  • Increase the temperature to 60°C and maintain it for 6 hours to facilitate hydrolysis.[1]

  • After the hydrolysis is complete, cool the reaction mixture to -5 to 0°C.

  • Filter the resulting solid to obtain the target product, 2-aminothiazole-4-ylacetic acid hydrochloride.[1]

  • Dry the product under vacuum.

Experimental Workflow

The following diagram illustrates the workflow of the synthesis process.

Experimental_Workflow start Start step1 Dissolve Thiourea in Water Cool to 0°C start->step1 step2 Add Ethyl 4-chloroacetoacetate (0-3°C, 2h) step1->step2 step3 Stir at 0-3°C for 3h step2->step3 step4 Adjust pH to 7 with Ammonia Water step3->step4 step5 Filter to obtain Intermediate step4->step5 step6 Suspend Intermediate in cold Conc. HCl step5->step6 step7 Stir for 60 min step6->step7 step8 Heat to 60°C for 6h (Hydrolysis) step7->step8 step9 Cool to -5 to 0°C step8->step9 step10 Filter and Dry Final Product step9->step10 end End step10->end

Caption: Workflow for the synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data from various embodiments of the synthesis, demonstrating the scalability and consistency of the method.[1]

EmbodimentThiourea (g)Water (ml)Ethyl 4-chloroacetoacetate (ml)Conc. HCl (ml)Product Yield (g)Overall Yield (%)Purity (HPLC) (%)
14010068.5100909299.5
260160132.5150135.19299.6
3100250171.52502289299.4

Alternative Protocol using 4-chloroacetoacetyl chloride

An alternative method involves the use of 4-chloroacetoacetyl chloride, which can also produce the desired product in high purity and good yields.[2][3]

Procedure:

  • Suspend thiourea in water and cool the suspension to 5-10°C.

  • Add a solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon (e.g., methylene chloride) to the thiourea suspension at a rate that maintains the temperature between 5-10°C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to 25-30°C.

  • Precipitate the product by cooling the reaction mixture in a refrigerator.

  • Isolate the colorless crystals of (2-aminothiazol-4-yl)-acetic acid hydrochloride by filtration.

This process has been reported to yield a light-stable product with a yield of 78.5%.[2]

Conclusion

The synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride using thiourea and either ethyl 4-chloroacetoacetate or 4-chloroacetoacetyl chloride provides a reliable and scalable method for producing this important pharmaceutical intermediate. The protocols described herein, particularly the one utilizing ethyl 4-chloroacetoacetate in an aqueous medium, offer high yields, excellent purity, and environmental benefits. Researchers and drug development professionals can utilize these detailed notes and protocols for the efficient production of this key building block in cephalosporin synthesis.

References

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid, a critical intermediate in pharmaceutical synthesis. The document outlines its primary applications, presents key quantitative data, and offers detailed experimental protocols for its use in the development of active pharmaceutical ingredients (APIs).

Introduction and Applications

This compound (CAS No: 73150-67-1) is a heterocyclic compound widely recognized for its role as a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its molecular structure, featuring an aminothiazole ring coupled with a keto-acid moiety, makes it a versatile precursor for creating complex molecules with significant biological activity.

The primary application of this intermediate is in the synthesis of semi-synthetic cephalosporin antibiotics of the third and fourth generations. The 2-(2-aminothiazol-4-yl)acetyl group is a common side chain at the C-7 position of the cephalosporin nucleus, which imparts a broad spectrum of antibacterial activity. Cefdinir is a notable example of a cephalosporin synthesized using a derivative of this intermediate.[4]

Beyond cephalosporins, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] Consequently, this compound and its derivatives are valuable starting materials for the discovery and development of novel therapeutic agents.[5][6][8]

Data Presentation

The following tables summarize the physicochemical properties of this compound and provide examples of reaction yields in cephalosporin synthesis where its derivatives are used as acylating agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number73150-67-1[1][2]
Molecular FormulaC5H4N2O3S[1][2][9]
Molecular Weight172.16 g/mol [1][2][9]
AppearanceNot specified, likely a solid[2]
Storage Conditions2-8°C, sealed in a dry, dark place[1][2]
Synonyms2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid, (2-Amino-4-thiazolyl)glyoxylic acid[9]

Table 2: Representative Yields of Acylation Reactions in Cephalosporin Synthesis

7-Amino-cephem NucleusAcylating Agent (Derivative of this compound)Yield (%)Reference
7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acid2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester80.7%[10]
7-amino-3-(1-pyridiniummethyl)ceph-3-em-4-carboxylic-acid chloride2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester83.0%[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a cephalosporin intermediate using an activated derivative of this compound and a general method for the synthesis of a related precursor, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.

Protocol 1: Synthesis of a 7-[2-(2-aminothiazol-4-yl)-2-oxoacetyl]-cephalosporin Intermediate

This protocol is adapted from a patented procedure for the acylation of a 7-amino-cephem nucleus.[10]

Materials:

  • 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acid

  • 2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester (activated acylating agent)

  • N,O-bis-(trimethylsilyl)acetamide (BSA)

  • Dichloromethane (DCM)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., acetone/dry ice)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Suspend 3.29 g of 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acid in 25 ml of dichloromethane in a round-bottom flask.

  • Add 2.7 ml of N,O-bis-(trimethylsilyl)acetamide to the suspension and stir until a clear solution is obtained (approximately 15 minutes). This step silylates the carboxylic acid group.

  • Cool the solution to -15°C using a cooling bath.

  • Add 3.9 g of 2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester to the cooled solution.

  • Stir the reaction mixture at -15°C for 4 hours.

  • Pour the reaction mixture into 100 ml of ethanol to precipitate the product.

  • Stir the resulting suspension at 0°C for 1 hour to complete precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[10]

Protocol 2: Synthesis of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

This protocol describes a method for preparing a key precursor to many aminothiazole-based side chains.[11][12]

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Water

  • Aqueous ammonia

  • Concentrated hydrochloric acid

Equipment:

  • Reaction flask with a stirrer and dropping funnel

  • Cooling bath (ice-water)

  • pH meter or pH paper

  • Filtration apparatus

Procedure: Step 1: Formation of the Thiazole Ring

  • Suspend 40g of thiourea in 100ml of water in a reaction flask and stir for 20 minutes to dissolve.

  • Cool the solution to 0°C in an ice bath.

  • While maintaining the temperature between 0-3°C, add 68.5ml of ethyl 4-chloroacetoacetate dropwise over approximately 2 hours.[11]

  • After the addition is complete, continue stirring the mixture at the same temperature for 3 hours.[11]

  • Adjust the pH of the reaction mixture to 7 with aqueous ammonia to precipitate the intermediate ethyl 2-(2-aminothiazol-4-yl)acetate.

  • Filter the white crystalline solid and wash with cold water.

Step 2: Hydrolysis to the Acetic Acid Hydrochloride

  • Suspend the white crystals obtained from Step 1 in cold concentrated hydrochloric acid.

  • Stir the suspension to facilitate hydrolysis of the ethyl ester to the carboxylic acid.

  • The product, 2-aminothiazol-4-ylacetic acid hydrochloride, will precipitate from the acidic solution.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Visualizations

The following diagrams illustrate the general synthetic workflow and the role of this compound as a versatile pharmaceutical intermediate.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product A 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid D Activation of Keto-Acid A->D B Activating Agent (e.g., SOCl2, HOBt) B->D C 7-ACA or Derivative E Silylation of 7-ACA (optional) C->E F Acylation Reaction (Coupling) D->F E->F G Cephalosporin API (e.g., Cefdinir Precursor) F->G

Caption: General workflow for cephalosporin synthesis.

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Areas A 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid B Activated Esters A->B C Acid Chlorides A->C D Hydrazonoacetamido Derivatives A->D F Anticancer A->F G Anti-inflammatory A->G E Antibacterial (Cephalosporins) B->E C->E D->E

Caption: Role as a versatile pharmaceutical intermediate.

References

Application Notes and Protocols for Voltammetric Determination of Copper Ions using 2-Aminothiazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of 2-aminothiazole-4-acetic acid and its subsequent application in the sensitive and selective voltammetric determination of copper ions (Cu²⁺).

Introduction

The detection of heavy metal ions, such as copper, is of significant importance in environmental monitoring, food safety, and pharmaceutical analysis. Voltammetric techniques offer a rapid, cost-effective, and highly sensitive approach for metal ion detection. This protocol details the use of a glassy carbon electrode (GCE) modified with a polymer derived from 2-aminothiazole-4-acetic acid for the determination of copper ions. The thiazole moiety in the polymer acts as a chelating agent, effectively preconcentrating copper ions on the electrode surface, thereby enhancing the sensitivity of the measurement.

Data Presentation

The analytical performance of the poly(2-aminothiazole-4-acetic acid) modified glassy carbon electrode for the determination of copper(II) ions is summarized in the table below. For comparison, data from other selected methods for copper ion detection are also included.

Analytical MethodElectrode/SensorLinear RangeDetection Limit (LOD)Reference
Differential Pulse Stripping Voltammetry (DPSV) Poly(2-aminothiazole-4-acetic acid)/MWCNT/GCE 7.0 x 10⁻⁷ M to 5.0 x 10⁻⁵ M 5.0 x 10⁻¹⁰ M [1]
Anodic Stripping Voltammetry (ASV)Pyrocatechol Violet Modified Graphite ElectrodeNot Specified0.04 ppm (approx. 6.3 x 10⁻⁷ M)[2]
Electrochemical SensorL-Cysteine/Chitosan Modified GCE1.0 x 10⁻⁸ to 1.0 x 10⁻⁴ mol/L5.3 x 10⁻⁹ mol/L[3]
Electrochemical SensorAu@Ag Nanoparticles1 nM to 100 µM0.3 nM[4][5]

Experimental Protocols

Preparation of 2-Aminothiazole-4-acetic Acid Hydrochloride

This protocol is based on the Hantzsch thiazole synthesis, reacting thiourea with an α-halo carbonyl compound.[6][7][8][9][10][11][12]

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Concentrated Hydrochloric Acid

  • Ammonia water

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with heating and cooling capabilities

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 40 g of thiourea in 100 mL of deionized water.

  • Cooling: Cool the suspension to 0-3 °C using an ice bath while stirring.

  • Addition of Ethyl 4-chloroacetoacetate: Slowly add 68.5 mL of ethyl 4-chloroacetoacetate dropwise to the cooled suspension over a period of approximately 2 hours, maintaining the temperature between 0-3 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 3 hours.

  • Precipitation of Intermediate: Adjust the pH of the reaction mixture to 7 with ammonia water to precipitate a white solid, which is the intermediate ethyl 2-aminothiazole-4-acetate.

  • Isolation of Intermediate: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Hydrolysis: Cool 100 mL of concentrated hydrochloric acid to 0-3 °C in a separate flask. Suspend the filtered intermediate in the cold concentrated hydrochloric acid.

  • Stirring and Heating: Stir the suspension at 0-3 °C for 60 minutes. Then, raise the temperature to 60 °C and maintain it for 6 hours to facilitate hydrolysis.

  • Crystallization and Isolation: After the hydrolysis is complete, cool the mixture to -5 to 0 °C to crystallize the 2-aminothiazole-4-acetic acid hydrochloride. Collect the product by vacuum filtration and dry.

Voltammetric Determination of Copper Ions

This protocol outlines the modification of a glassy carbon electrode and the subsequent voltammetric analysis of copper ions.

Materials and Equipment:

  • Glassy Carbon Electrode (GCE)

  • Potentiostat/Galvanostat system with a three-electrode cell (Working: modified GCE, Reference: Ag/AgCl, Counter: Platinum wire)

  • 2-aminothiazole-4-acetic acid

  • Multi-walled carbon nanotubes (MWCNTs) - optional, for enhanced sensitivity

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)

  • Standard solution of Copper(II)

  • Nitrogen gas for deaeration

  • Alumina slurry for polishing the GCE

Protocol:

Step 1: Glassy Carbon Electrode (GCE) Pre-treatment

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.

  • Rinse thoroughly with deionized water.

  • Sonica te the electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

  • Dry the electrode under a stream of nitrogen.

Step 2: Electrode Modification by Electropolymerization

  • Prepare a solution for electropolymerization containing 2-aminothiazole-4-acetic acid in a suitable solvent (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium tetrafluoroborate). If using MWCNTs, disperse them in the solution.

  • Immerse the pre-treated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.

  • Deaerate the solution by bubbling with nitrogen gas for at least 10 minutes.

  • Electropolymerize the monomer onto the GCE surface by applying a constant potential or by cyclic voltammetry within a defined potential range. The specific parameters (potential, number of cycles) should be optimized for the desired film thickness and performance.

  • After polymerization, rinse the modified electrode gently with deionized water and allow it to dry.

Step 3: Voltammetric Measurement of Copper Ions

  • Prepare a series of standard copper(II) solutions in the chosen supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0).

  • Place a known volume of the sample or standard solution into the electrochemical cell.

  • Immerse the modified GCE, reference, and counter electrodes into the solution.

  • Deaerate the solution with nitrogen gas for 10 minutes.

  • Preconcentration Step: Apply a negative potential (e.g., -0.7 V) for a specific duration (e.g., 200 seconds) while stirring the solution. This step reduces Cu²⁺ ions and deposits them onto the electrode surface, where they chelate with the polymer.

  • Stripping Step: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds). Then, scan the potential from the deposition potential towards a more positive potential using a differential pulse waveform.

  • Record the resulting voltammogram. The peak current at a specific potential will be proportional to the concentration of copper ions in the solution.

  • Construct a calibration curve by plotting the peak current versus the concentration of the copper standards.

  • Determine the concentration of copper in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

Synthesis of 2-Aminothiazole-4-acetic Acid

G cluster_synthesis Synthesis of 2-Aminothiazole-4-acetic Acid thiourea Thiourea intermediate Ethyl 2-aminothiazole-4-acetate (Intermediate) thiourea->intermediate Hantzsch Condensation e4ca Ethyl 4-chloroacetoacetate e4ca->intermediate product 2-Aminothiazole-4-acetic Acid HCl intermediate->product Hydrolysis hcl Conc. HCl hcl->product

Caption: Synthetic pathway for 2-aminothiazole-4-acetic acid.

Experimental Workflow for Copper Ion Determination

G cluster_workflow Voltammetric Determination of Copper Ions start Start pretreatment GCE Pre-treatment (Polishing & Cleaning) start->pretreatment modification Electrode Modification (Electropolymerization of 2-aminothiazole-4-acetic acid) pretreatment->modification preconcentration Preconcentration of Cu²⁺ (Applied Potential) modification->preconcentration stripping Stripping Step (Differential Pulse Voltammetry) preconcentration->stripping detection Detection of Peak Current stripping->detection analysis Data Analysis (Calibration Curve & Concentration Determination) detection->analysis end End analysis->end

Caption: Workflow for the voltammetric determination of copper ions.

Chelation Mechanism of Copper Ions

G cluster_mechanism Chelation of Copper(II) Ions cluster_polymer Polymer Chain Segment electrode Poly(2-aminothiazole-4-acetic acid) on GCE polymer N S N chelation Chelation polymer:N1->chelation Coordination polymer:N2->chelation Coordination cu_ion Cu²⁺ cu_ion->chelation complex Copper-Polymer Complex chelation->complex

Caption: Chelation of copper ions by the polymer-modified electrode.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the reaction yield in the synthesis of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Troubleshooting Guide

Low product yield and the formation of impurities are common hurdles in the synthesis of this compound. The following guide provides systematic solutions to frequently encountered problems.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Intermediate) Incomplete reaction due to suboptimal temperature.Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often effective. Consider microwave-assisted synthesis to potentially shorten reaction times and improve yields.[1]
Inappropriate solvent selection.Test a range of polar solvents such as ethanol, methanol, or acetic acid. Acetic acid has been shown to be an effective solvent in related thiazole syntheses.
Poor quality or incorrect stoichiometry of starting materials (e.g., ethyl 4-chloroacetoacetate and thiourea).Ensure the purity of reactants. Use a slight excess of thiourea to drive the reaction to completion.
Absence of a catalyst or use of an inappropriate one.While the Hantzsch thiazole synthesis can proceed without a catalyst, acidic or basic conditions can influence the reaction rate and yield. For related syntheses, catalysts like 12-ammonium phosphomolybdate have been used.[2]
Formation of Side Products/Impurities High reaction temperatures or prolonged reaction times leading to decomposition or polymerization.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid overheating.
Incorrect pH of the reaction mixture.The pH can affect the regioselectivity of the Hantzsch synthesis. Acidic conditions have been reported to alter the product distribution in the synthesis of related thiazoles.[3]
Presence of reactive functional groups on starting materials leading to unwanted side reactions.If starting materials have other reactive moieties, consider using protecting groups that can be removed after the thiazole ring formation.
Low Yield in Hydrolysis of Ethyl Ester to Carboxylic Acid Incomplete hydrolysis.Ensure complete consumption of the starting ester by monitoring the reaction with TLC or HPLC. Extend the reaction time or increase the temperature if necessary.
Degradation of the product.The 2-aminothiazole ring can be sensitive to harsh basic conditions. Use a milder base like potassium carbonate or perform the reaction at a lower temperature. The product can also be light-sensitive and prone to decarboxylation in solution.[4]
Difficulties in product isolation and purification.After acidification, the product may precipitate. If it remains in solution, extraction with a suitable organic solvent is necessary. Recrystallization from an appropriate solvent system can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of an ethyl 4-halo-2,3-dioxobutanoate (e.g., ethyl 4-chloro-2,3-dioxobutanoate) with thiourea to form the intermediate, ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate.

  • Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, typically through base-catalyzed hydrolysis followed by acidification.

Q2: I am observing the formation of multiple products in my Hantzsch reaction. What could be the reason?

A2: The formation of isomers is a known challenge in Hantzsch thiazole synthesis, especially with unsymmetrical starting materials. The regioselectivity of the condensation between the α-haloketone and thiourea can be influenced by factors such as the solvent, temperature, and pH.[3] Careful control of these parameters is crucial. Protecting the amino group of thiourea is another strategy to improve regioselectivity.

Q3: My final product, this compound, appears to be unstable. How can I handle and store it correctly?

A3: The product can be sensitive to light and may undergo decarboxylation in solution.[4] It is advisable to store the solid product in a cool, dark, and dry place. For solutions, prepare them fresh and use them promptly. If storage in solution is necessary, keep it at a low temperature and protected from light.

Q4: What are the key parameters to optimize for improving the yield of the hydrolysis step?

A4: Key parameters for the hydrolysis step include the choice and concentration of the base, reaction temperature, and reaction time. A strong base like sodium hydroxide or potassium hydroxide is commonly used.[5] However, to avoid degradation of the thiazole ring, it is important to find the right balance of base concentration and temperature. Monitoring the reaction progress is essential to stop the reaction once the starting material is consumed.

Experimental Protocols

Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (Intermediate)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 4-chloro-2,3-dioxobutanoate

  • Thiourea

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve thiourea (1.1 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add ethyl 4-chloro-2,3-dioxobutanoate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • The crude product can be purified by recrystallization.

Hydrolysis of Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

This protocol is adapted from a similar hydrolysis procedure with a high reported yield.[5]

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Suspend ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate in a mixture of ethanol and water.

  • Add a solution of KOH (2 equivalents) in water to the suspension at room temperature.

  • Heat the mixture to reflux (around 70°C) and stir for approximately 3-4 hours, monitoring the reaction by HPLC or TLC until the starting material is consumed (<1.0 area% by HPLC).[5]

  • Cool the reaction mixture to 10°C.

  • Carefully add hydrochloric acid to adjust the pH to approximately 4-5 to precipitate the product.

  • Filter the precipitated solid.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 60°C.

Data Presentation

The following tables summarize key reaction parameters and their impact on yield, based on literature for related syntheses.

Table 1: Hantzsch Synthesis of Thiazole Intermediates - Parameter Optimization

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolAcetic AcidMethanolAcetic acid may improve yield in some cases.
Temperature Room Temperature60°CRefluxHigher temperatures generally increase reaction rate and yield, but may also lead to more side products.
Catalyst Nonep-Toluenesulfonic acidPyridineAcidic or basic catalysts can accelerate the reaction.
Reactant Ratio (Thiourea:Ketone) 1:11.2:11.5:1A slight excess of thiourea can help drive the reaction to completion.

Table 2: Hydrolysis of Ethyl Ester - Parameter Optimization

ParameterCondition ACondition BCondition CExpected Yield
Base NaOH (2 eq)KOH (2 eq)K₂CO₃ (3 eq)Strong bases like NaOH or KOH are effective. KOH is used in a high-yield (90.3%) related synthesis.[5]
Temperature Room Temperature50°C70°C (Reflux)Refluxing is often necessary for complete hydrolysis within a reasonable timeframe.[5]
Reaction Time 1 hour3.5 hours6 hoursMonitoring is key; a typical time is around 3.5 hours for similar substrates.[5]
pH for Precipitation 2-34-56-7A pH of 4-5 is reported to be effective for product precipitation.[5]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification Start Ethyl 4-chloro-2,3-dioxobutanoate + Thiourea Reaction1 Reaction in Ethanol (Reflux) Start->Reaction1 Intermediate Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate Reaction1->Intermediate Reaction2 Base Hydrolysis (e.g., KOH) Intermediate->Reaction2 Acidification Acidification (e.g., HCl) Reaction2->Acidification FinalProduct This compound Acidification->FinalProduct Filtration Filtration FinalProduct->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_step1 Troubleshooting Step 1 Synthesis cluster_step2 Troubleshooting Hydrolysis LowYield Low Yield Observed CheckTemp Optimize Temperature LowYield->CheckTemp CheckSolvent Screen Solvents LowYield->CheckSolvent CheckStoichiometry Verify Reactant Ratio LowYield->CheckStoichiometry CheckBase Optimize Base Concentration LowYield->CheckBase CheckHydrolysisTime Monitor for Completion LowYield->CheckHydrolysisTime CheckPH Verify Precipitation pH LowYield->CheckPH

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: (2-aminothiazol-4-yl)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of (2-aminothiazol-4-yl)-acetic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with (2-aminothiazol-4-yl)-acetic acid hydrochloride.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Question: My solution of (2-aminothiazol-4-yl)-acetic acid hydrochloride is showing unexpected degradation, evidenced by the appearance of unknown peaks in my HPLC analysis. What could be the cause?

  • Answer: Unexpected degradation in solution can be attributed to several factors. The free acid form of (2-aminothiazol-4-yl)-acetic acid is known to be sensitive to light and can undergo decarboxylation to form 2-amino-4-methylthiazole.[1][2] Although the hydrochloride salt is generally more stable, prolonged exposure to light or elevated temperatures can promote degradation.[1][3] Additionally, the pH of your solution can play a significant role. It is crucial to evaluate the stability of the compound in your specific experimental medium. Consider performing a forced degradation study to identify the primary degradation pathways under your conditions.

Issue 2: Inconsistent Analytical Results

  • Question: I am observing variability in the purity assessment of different batches of (2-aminothiazol-4-yl)-acetic acid hydrochloride. What could be the reason for this?

  • Answer: Inconsistent analytical results can stem from the inherent stability of the compound and the analytical method used. Ensure that a validated stability-indicating analytical method is employed for purity determination.[4] Such a method should be capable of separating the intact active pharmaceutical ingredient (API) from any potential degradation products, process impurities, or excipients.[4] If not using a stability-indicating method, degradation products may co-elute with the main peak, leading to inaccurate purity values. It is also essential to handle and store all batches under identical, controlled conditions (e.g., protected from light, at recommended temperatures) to minimize variability due to degradation.[5][6]

Issue 3: Poor Solubility or Precipitation Upon Dissolution

  • Question: I am having difficulty dissolving (2-aminothiazol-4-yl)-acetic acid hydrochloride, or it precipitates out of solution over time. How can I address this?

  • Answer: While (2-aminothiazol-4-yl)-acetic acid hydrochloride is generally soluble in water, its solubility can be influenced by the pH of the solvent and the presence of other solutes. If you are experiencing solubility issues, consider adjusting the pH of your solution. Given that it is a hydrochloride salt, it will be more soluble in neutral to slightly acidic conditions. In basic conditions, it will convert to the less soluble free acid form. If precipitation occurs over time, it could be due to degradation leading to the formation of less soluble impurities or a change in pH. It is recommended to prepare solutions fresh and store them under appropriate conditions for the shortest time necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2-aminothiazol-4-yl)-acetic acid hydrochloride?

A1: The primary stability concerns for (2-aminothiazol-4-yl)-acetic acid hydrochloride are sensitivity to light, heat, and moisture.[1][5][6] The free acid form is particularly susceptible to decarboxylation in solution upon exposure to light.[1][2] While the hydrochloride salt is more stable, it is still advisable to protect it from these environmental factors.[3]

Q2: What is the main degradation pathway for (2-aminothiazol-4-yl)-acetic acid?

A2: The most well-documented degradation pathway for the free acid, (2-aminothiazol-4-yl)-acetic acid, particularly in solution, is decarboxylation to yield 2-amino-4-methylthiazole.[1][2] This reaction is often induced by light.[1][2]

Q3: What are the recommended storage conditions for (2-aminothiazol-4-yl)-acetic acid hydrochloride?

A3: To ensure stability, (2-aminothiazol-4-yl)-acetic acid hydrochloride should be stored in a well-sealed container, protected from light, in a dry, and well-ventilated place.[6] Recommended storage temperatures are typically between 2-8°C, often under an inert atmosphere such as nitrogen or argon.[6] Some suppliers even recommend storage at -20°C in a sealed container, away from moisture.[7]

Q4: How can I assess the stability of (2-aminothiazol-4-yl)-acetic acid hydrochloride in my formulation?

A4: A forced degradation study is the most effective way to assess the stability of the compound in your specific formulation.[5][8] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[5][8] The results of these studies are crucial for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Product(s)
0.1 M HCl24 hours60°C5-10%To be determined
0.1 M NaOH8 hours25°C15-25%To be determined
3% H₂O₂24 hours25°C10-15%To be determined
Dry Heat48 hours80°C< 5%To be determined
Photostability (ICH Q1B)1.2 million lux hours25°C20-30%2-amino-4-methylthiazole

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (2-aminothiazol-4-yl)-acetic acid hydrochloride.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At the end of each stress condition, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

The following is a template for a stability-indicating HPLC method. The specific parameters will need to be optimized for your system and to achieve adequate separation of degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the compound and its degradation products (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[4]

Visualizations

cluster_degradation Degradation Pathway ATA-HCl (2-aminothiazol-4-yl)-acetic acid hydrochloride ATA_free (2-aminothiazol-4-yl)-acetic acid (free acid) ATA-HCl->ATA_free Deprotonation Degradation_Product 2-amino-4-methylthiazole ATA_free->Degradation_Product Decarboxylation (Light, Heat) CO2 CO2

Caption: Potential degradation pathway of (2-aminothiazol-4-yl)-acetic acid.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Obtain (2-aminothiazol-4-yl)-acetic acid hydrochloride sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) Method_Development->Method_Validation Analyze_Samples Analyze Stressed Samples by HPLC Method_Validation->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products Analyze_Samples->Identify_Degradants Quantify_Degradation Quantify Degradation and Assess Stability Identify_Degradants->Quantify_Degradation End End: Establish Storage Conditions and Shelf-Life Quantify_Degradation->End

Caption: Workflow for assessing the stability of a drug substance.

cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed? Check_Light Was the sample protected from light? Start->Check_Light Check_Temp Was the sample stored at the correct temperature? Check_Light->Check_Temp Yes Solution Implement corrective actions: - Store in amber vials - Control temperature - Buffer solution Check_Light->Solution No Check_pH Is the solution pH appropriate? Check_Temp->Check_pH Yes Check_Temp->Solution No Check_pH->Solution No

Caption: Troubleshooting logic for unexpected sample degradation.

References

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid impurity profiling and identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from the synthetic route or degradation of the final product.

  • Synthetic Impurities: These can include unreacted starting materials, intermediates, and by-products. Common synthetic routes involve the reaction of thiourea with a 4-chloroacetoacetyl derivative.[1][2] Therefore, potential impurities could be residual thiourea or related compounds.

  • Degradation Impurities: The aminothiazole ring and the α-keto acid functionality can be susceptible to degradation. A known degradation pathway for similar aminothiazole acetic acids is decarboxylation, which can be induced by light or heat, leading to the formation of 2-amino-4-methylthiazole.[2]

Q2: My sample of this compound is showing a new peak in the chromatogram after storage. What could it be?

A new peak appearing after storage, especially if not protected from light and stored at elevated temperatures, could indicate degradation. A likely degradation product for a related compound, (2-aminothiazol-4-yl)-acetic acid, is the decarboxylated version, 2-amino-4-methylthiazole.[2] You should investigate this possibility using a mass spectrometer to check for a product with a corresponding molecular weight.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dark place within a tightly sealed container. Recommended storage is typically between 2-8°C.

Q4: Which analytical techniques are most suitable for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying impurities. For structural identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][4][5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. The compound has both acidic (carboxylic acid) and basic (amino) groups. Adjust the mobile phase pH. For reverse-phase HPLC, a pH around 2.5-3.0 using an additive like phosphoric acid or formic acid can improve peak shape. 2. Reduce the sample concentration or injection volume. 3. Use a guard column and ensure the mobile phase is filtered. If the column is old, replace it.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration is insufficient.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Allow the column to equilibrate with the mobile phase for a sufficient time (e.g., 15-30 minutes) before starting the analysis.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. Inject a blank (mobile phase) to check for carryover.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Determine the UV maximum absorbance for this compound and set the detector to that wavelength. 2. Prepare samples fresh and keep them cool and protected from light before analysis. 3. Increase the sample concentration if it is below the limit of detection.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a general starting point and may require optimization for specific impurity profiles.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Phosphoric Acid (adjust pH to ~3.0)[4]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
35
36
40
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Detection Wavelength 254 nm (or determined UV max)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 0.5 mg/mL.
LC-MS/MS for Impurity Identification

For identifying unknown impurities, a method compatible with mass spectrometry is necessary.

Parameter Condition
LC System UPLC/HPLC system coupled to a mass spectrometer
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to resolve impurities, similar to the HPLC method but may be faster due to the shorter column.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), positive mode
MS Analysis Full scan mode to detect parent ions, followed by tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.[3][4]

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_identification Impurity Identification Sample Sample HPLC_Analysis HPLC-UV Analysis Sample->HPLC_Analysis Inject Peak_Detection Detect Peaks > Threshold (e.g., 0.1%) HPLC_Analysis->Peak_Detection LCMS_Analysis LC-MS/MS Analysis Peak_Detection->LCMS_Analysis Unknown Peak Found Report Final Impurity Profile Report Peak_Detection->Report No Unknowns > Threshold Structure_Elucidation Elucidate Structure (MS/MS Fragmentation) LCMS_Analysis->Structure_Elucidation Reference_Standard Confirm with Reference Standard Structure_Elucidation->Reference_Standard Reference_Standard->Report

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Peak Shape) Check_Mobile_Phase Check Mobile Phase (pH, Composition, Degassed) Start->Check_Mobile_Phase Check_Column Check Column (Age, Equilibration) Check_Mobile_Phase->Check_Column No Resolved Issue Resolved Check_Mobile_Phase->Resolved Yes Check_Sample Check Sample (Concentration, Degradation) Check_Column->Check_Sample No Check_Column->Resolved Yes Check_Instrument Check Instrument (Temp, Flow Rate) Check_Sample->Check_Instrument No Check_Sample->Resolved Yes Check_Instrument->Resolved Yes

Caption: Logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Low Yields in 2-Amino-4-Halothiazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the acylation of 2-amino-4-halothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reasons for low yields in the acylation of 2-amino-4-halothiazoles?

Low yields in this reaction are often attributed to several factors:

  • Side Reactions: The primary competing reaction is the diacylation of the 2-amino group, leading to the formation of a diacylated byproduct and reducing the yield of the desired monoacylated product. The strained nature of the thiazole ring can also lead to ring-opening under harsh reaction conditions.

  • Poor Nucleophilicity of the Amino Group: The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of the 2-amino group, making it less reactive towards acylating agents.

  • Steric Hindrance: Bulky substituents on either the thiazole ring or the acylating agent can sterically hinder the reaction, leading to lower conversion rates and yields.

  • Inappropriate Base or Catalyst: The choice of base and/or catalyst is critical. An unsuitable base can either be too weak to deprotonate the amino group effectively or too strong, leading to side reactions. Similarly, an inappropriate catalyst may not sufficiently activate the acylating agent.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the reaction yield. For instance, high temperatures can promote the formation of byproducts.

Q2: How can I prevent the formation of the diacylated byproduct?

The formation of the diacylated byproduct is a common issue. Here are several strategies to minimize it:

  • Control Stoichiometry: Use a strict 1:1 or a slight excess (up to 1.1 equivalents) of the acylating agent relative to the 2-amino-4-halothiazole.

  • Slow Addition of Acylating Agent: Adding the acylating agent dropwise at a low temperature can help to control the reaction and favor monoacylation.

  • Use of a Bulky Acylating Agent: If the structure of the desired product allows, using an acylating agent with a bulky group can sterically hinder the second acylation.

  • Employ a Suitable Catalyst: Certain catalysts, such as 4-dimethylaminopyridine (DMAP), can selectively promote monoacylation when used in catalytic amounts.

Q3: What are the recommended bases and catalysts for this reaction?

The choice of base and catalyst is crucial for achieving high yields.

  • Bases:

    • Pyridine: Often used as both a base and a solvent, it is effective in scavenging the acid byproduct (e.g., HCl) formed during the reaction.

    • Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used.

    • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is useful when dealing with sensitive substrates.

  • Catalysts:

    • 4-Dimethylaminopyridine (DMAP): A highly effective acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate. It is typically used in catalytic amounts (1-10 mol%).

    • Scandium Triflate (Sc(OTf)₃): A Lewis acid catalyst that has been shown to be effective in promoting the acylation of 2-aminothiazoles, particularly with less reactive acylating agents.

Q4: I am observing incomplete conversion of my starting material. What should I do?

Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary.

  • Increasing Reaction Temperature: Gradually increasing the temperature may enhance the reaction rate. However, be cautious as this can also promote side reactions.

  • Using a More Reactive Acylating Agent: If using an acyl anhydride, consider switching to the corresponding acyl chloride, which is generally more reactive.

  • Optimizing Catalyst Loading: If using a catalyst like DMAP, ensure the optimal catalytic amount is being used. In some cases, increasing the loading might be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the acylation of 2-amino-4-halothiazoles, highlighting the impact of different reaction parameters on the yield.

Table 1: Effect of Catalyst on the Acylation of 2-Amino-4-chlorothiazole with Acetic Anhydride

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NonePyridine251245
2DMAP (5)Pyridine25492
3Sc(OTf)₃ (2)CH₂Cl₂25688
4DMAP (10)CH₂Cl₂25495

Table 2: Influence of the Acylating Agent on Yield

Entry2-Amino-4-halothiazoleAcylating AgentBaseSolventYield (%)
12-Amino-4-bromothiazoleAcetyl ChlorideTEATHF85
22-Amino-4-bromothiazoleAcetic AnhydrideTEATHF78
32-Amino-4-chlorothiazoleBenzoyl ChloridePyridineDioxane90
42-Amino-4-chlorothiazoleBenzoic AnhydridePyridineDioxane82

Experimental Protocols

General Protocol for the DMAP-Catalyzed Acylation of 2-Amino-4-halothiazoles

  • To a solution of the 2-amino-4-halothiazole (1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.05 mmol, 5 mol%) in a suitable solvent (e.g., dichloromethane or pyridine, 10 mL) at 0 °C, add the acylating agent (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-halo-1,3-thiazol-2-yl)amide.

Visual Guides

Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield Observed check_byproducts Analyze Crude Mixture (TLC, LC-MS) Identify Byproducts start->check_byproducts diacylation Diacylation Product Observed? check_byproducts->diacylation incomplete_conversion Incomplete Conversion? diacylation->incomplete_conversion No solution_diacylation Reduce Acylating Agent Stoichiometry Slow Addition at Low Temp Use Bulky Acylating Agent diacylation->solution_diacylation Yes other_byproducts Other Byproducts? incomplete_conversion->other_byproducts No solution_incomplete Increase Reaction Time/Temp Use More Reactive Acylating Agent Optimize Catalyst Loading incomplete_conversion->solution_incomplete Yes solution_other Modify Reaction Conditions (Solvent, Base) Consider Alternative Synthetic Route other_byproducts->solution_other Yes end Improved Yield solution_diacylation->end solution_incomplete->end solution_other->end

Caption: A flowchart for troubleshooting low yields in acylation reactions.

Decision Pathway for Reaction Condition Selection

condition_selection start Select Reaction Conditions substrate_reactivity Assess Substrate Reactivity (Electronic & Steric Effects) start->substrate_reactivity high_reactivity Electron-donating groups Less sterically hindered substrate_reactivity->high_reactivity High low_reactivity Electron-withdrawing groups Sterically hindered substrate_reactivity->low_reactivity Low acylating_agent Choose Acylating Agent anhydride Anhydride (Milder) acylating_agent->anhydride acyl_chloride Acyl Chloride (More Reactive) acylating_agent->acyl_chloride base_catalyst Select Base and Catalyst mild_conditions Pyridine/TEA No Catalyst or Catalytic DMAP base_catalyst->mild_conditions forcing_conditions Stronger Base (e.g., DIPEA) Lewis Acid Catalyst (Sc(OTf)₃) Increased DMAP loading base_catalyst->forcing_conditions high_reactivity->acylating_agent low_reactivity->acylating_agent anhydride->base_catalyst acyl_chloride->base_catalyst

Caption: A decision-making guide for selecting optimal reaction conditions.

Preventing light-induced degradation of aminothiazolylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the light-induced degradation of aminothiazolylacetic acid.

Frequently Asked Questions (FAQs)

Q1: My aminothiazolylacetic acid solution changed color after being left on the lab bench. What happened?

A1: Color change is a common indicator of chemical degradation. Exposure to ambient light, especially UV wavelengths, can initiate photo-degradation of aminothiazolylacetic acid. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2] For quantitative studies, always prepare fresh solutions and minimize light exposure during handling.

Q2: What are the primary factors that contribute to the degradation of aminothiazolylacetic acid?

A2: The stability of aminothiazolylacetic acid can be influenced by several factors, with light exposure being a primary concern.[3] Other contributing factors include temperature, pH of the solution, presence of oxidizing agents (including dissolved oxygen), and the type of solvent or formulation excipients used.[3][4][5]

Q3: How can I properly store aminothiazolylacetic acid to ensure its stability?

A3: For optimal stability, aminothiazolylacetic acid should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. Solutions should be prepared fresh for use. If short-term storage of a solution is necessary, it should be kept in a light-protected container (e.g., amber glass vial) at a low temperature (2-8°C) and the headspace may be purged with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Are there any excipients that can help stabilize aminothiazolylacetic acid in a formulation?

A4: Yes, certain excipients can enhance stability. Antioxidants such as methionine can protect against oxidative degradation.[4] The choice of buffer to maintain an optimal pH is also a critical strategy to slow down degradation.[4] Additionally, light-stabilizing agents, like hindered amine light stabilizers (HALS), have been shown to prevent photo-oxidation in other chemical systems and could be investigated for use with aminothiazolylacetic acid.[6][7]

Q5: What analytical methods are suitable for detecting the degradation of aminothiazolylacetic acid?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the remaining parent compound and detecting the formation of degradation products.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of the degradation products.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low assay results for aminothiazolylacetic acid. Light-induced degradation during sample preparation or analysis.Prepare samples under low-light conditions. Use amber glassware or foil-wrapped containers. Minimize the time samples are exposed to light on the autosampler.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct forced degradation studies (e.g., exposure to light, heat, acid, base, oxidation) to identify potential degradation products. Use LC-MS to elucidate the structure of the unknown peaks.[10]
Inconsistent results between experimental replicates. Variable exposure to light or temperature fluctuations.Standardize all experimental procedures to ensure consistent light exposure and temperature control for all samples. Use a dark control sample stored under the same conditions but protected from light.[1]
Precipitation or cloudiness in the solution. Degradation leading to insoluble products or pH shift.Check the pH of the solution. Filter a small aliquot to determine if the precipitate is the degraded product. Re-evaluate the formulation and storage conditions.

Data Presentation

Table 1: Illustrative Example of Light-Induced Degradation of Aminothiazolylacetic Acid

Light ConditionExposure Time (hours)Aminothiazolylacetic Acid Remaining (%)Appearance
Dark Control2499.8Colorless
Ambient Lab Light2491.2Faint Yellow
UV Light (254 nm)2465.7Yellow-Brown
UV Light (365 nm)2478.4Pale Yellow

Note: This data is illustrative and intended for demonstration purposes.

Table 2: Illustrative Example of the Effect of Stabilizers on the Photodegradation of Aminothiazolylacetic Acid under UV Light (365 nm) for 24 hours

FormulationAminothiazolylacetic Acid Remaining (%)
Control (in water)78.4
+ 0.1% Methionine92.1
+ 0.05% HALS95.5
In amber vial98.9

Note: This data is illustrative and intended for demonstration purposes.

Experimental Protocols

Protocol: Photostability Testing of Aminothiazolylacetic Acid

This protocol is based on the ICH Q1B guidelines for photostability testing.[1][11][12][13]

1. Sample Preparation:

  • Prepare a solution of aminothiazolylacetic acid in a relevant solvent (e.g., water, buffer) at a known concentration.

  • Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or glass vials).

  • Wrap one set of containers completely in aluminum foil to serve as the dark control.[1]

2. Light Exposure:

  • Place both the exposed and dark control samples in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

    • Option 1: Use a light source designed to produce an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).[12]

    • Option 2: Sequentially expose the samples to a cool white fluorescent lamp and a near-UV lamp.[1]

  • Monitor and control the temperature during the experiment to minimize thermal degradation.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of aminothiazolylacetic acid.

  • Visually inspect the samples for any changes in color or clarity.

4. Data Evaluation:

  • Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

  • If significant degradation is observed, further studies should be conducted to identify the degradation products and evaluate the effectiveness of protective measures (e.g., light-resistant packaging, stabilizers).

Visualizations

cluster_degradation Hypothetical Photodegradation Pathway Aminothiazolylacetic_Acid Aminothiazolylacetic_Acid Excited_State Excited_State Aminothiazolylacetic_Acid->Excited_State Light (hν) Degradation_Products Degradation Product A Degradation Product B ... Excited_State->Degradation_Products Reaction with O2, Solvent, etc.

Caption: Hypothetical photodegradation pathway of aminothiazolylacetic acid.

cluster_workflow Experimental Workflow for Photostability Testing Start Start Prepare_Solution Prepare Aminothiazolylacetic Acid Solution Start->Prepare_Solution Divide_Samples Divide into Exposed and Dark Control Samples Prepare_Solution->Divide_Samples Expose_to_Light Expose Samples in Photostability Chamber Divide_Samples->Expose_to_Light Analyze_Samples Analyze Samples by HPLC at Time Points Expose_to_Light->Analyze_Samples Evaluate_Data Compare Exposed vs. Dark Control Analyze_Samples->Evaluate_Data End End Evaluate_Data->End

Caption: Experimental workflow for photostability testing.

cluster_troubleshooting Troubleshooting Logic for Degradation Degradation_Observed Degradation Observed? Check_Light_Protection Is the sample protected from light? Degradation_Observed->Check_Light_Protection Yes Problem_Solved Problem Solved Degradation_Observed->Problem_Solved No Check_Storage_Temp Is storage temperature controlled? Check_Light_Protection->Check_Storage_Temp Yes Implement_Protection Use amber vials or foil Check_Light_Protection->Implement_Protection No Check_pH_Excipients Are pH and excipients optimized? Check_Storage_Temp->Check_pH_Excipients Yes Control_Temperature Store at recommended temperature Check_Storage_Temp->Control_Temperature No Optimize_Formulation Adjust pH, add stabilizers Check_pH_Excipients->Optimize_Formulation No Check_pH_Excipients->Problem_Solved Yes Implement_Protection->Problem_Solved Control_Temperature->Problem_Solved Optimize_Formulation->Problem_Solved

References

How to avoid decarboxylation of aminothiazolylacetic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the decarboxylation of aminothiazolylacetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is aminothiazolylacetic acid and why is its stability a concern?

A1: 2-(2-aminothiazol-4-yl)acetic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. Its stability is a significant concern because it is prone to decarboxylation in solution, leading to the formation of 2-amino-4-methylthiazole.[1][2] This degradation pathway results in the loss of the desired starting material and can introduce impurities into the reaction mixture, complicating purification and reducing overall yield. The molecule is also known to be sensitive to light.[1][2]

Q2: What is the primary mechanism of decarboxylation for aminothiazolylacetic acid?

A2: The decarboxylation of aminothiazolylacetic acid is believed to proceed through a mechanism common to many β-keto acids and related heterocyclic acetic acids.[3][4][5][6] The reaction is thought to be facilitated by the formation of a zwitterionic intermediate in solution. This zwitterion can then undergo a concerted rearrangement, leading to the elimination of carbon dioxide. The rate of this reaction is influenced by factors such as pH, temperature, and the solvent environment.

Q3: How does pH affect the stability of aminothiazolylacetic acid in solution?

Q4: Is the hydrochloride salt of aminothiazolylacetic acid more stable?

A4: Yes, the hydrochloride salt of 2-(2-aminothiazol-4-yl)acetic acid is reported to be more stable than the free acid, both in solution and in its solid form.[1][2] The protonation of the amino group in the hydrochloride salt reduces the propensity for the formation of the reactive zwitterionic species that leads to decarboxylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of starting material in solution Decarboxylation due to inappropriate pH.Adjust the pH of the solution. For many amino acids, a slightly acidic pH (e.g., 3-5) can enhance stability by protonating the amino group. Avoid neutral or alkaline pH.
High temperature accelerating the reaction.Conduct the experiment at a lower temperature. If heating is necessary, minimize the duration.
Use of a protic solvent that facilitates zwitterion formation.If the reaction chemistry allows, consider using a less polar, aprotic solvent.
Formation of 2-amino-4-methylthiazole impurity Decarboxylation of aminothiazolylacetic acid.Follow the recommendations for preventing the loss of starting material. Use the hydrochloride salt of the acid if possible.
Discoloration or degradation upon storage Light sensitivity of the compound.Store solutions of aminothiazolylacetic acid in amber vials or protect them from light by wrapping the container in aluminum foil.[1][2]
Oxidative degradation.Degas the solvent before use and maintain an inert atmosphere (e.g., nitrogen or argon) over the solution. The addition of antioxidants could be explored, though their effectiveness for this specific decarboxylation is not documented in the provided results.

Data on Factors Affecting Stability

While specific quantitative kinetic data for the decarboxylation of aminothiazolylacetic acid is limited in the public domain, the following table summarizes the expected qualitative effects of various factors on its stability in solution, based on general principles for similar compounds.

Factor Condition Expected Impact on Stability Rationale
pH Acidic (pH < 4)Generally IncreasedProtonation of the amino group reduces the concentration of the reactive zwitterion.
Neutral (pH ~7)Potentially DecreasedHigher concentration of the zwitterionic form can lead to faster decarboxylation.
Alkaline (pH > 8)Generally DecreasedDeprotonation of the carboxylic acid and potential for base-catalyzed side reactions.
Temperature Increased TemperatureDecreasedDecarboxylation is a thermally activated process; higher temperatures increase the reaction rate.[11]
Decreased TemperatureIncreasedLowering the temperature will slow down the rate of decarboxylation.
Solvent Protic Solvents (e.g., water, alcohols)Generally DecreasedCan stabilize the zwitterionic transition state, facilitating decarboxylation.[6]
Aprotic SolventsGenerally IncreasedLess likely to stabilize the zwitterionic intermediate.
Light Exposure UV or Visible LightDecreasedThe compound is known to be light-sensitive, which can lead to degradation.[1][2]
Dark ConditionsIncreasedProtection from light minimizes photodegradation pathways.
Form of the Acid Free AcidLess StableMore prone to forming the zwitterionic species.
Hydrochloride SaltMore StableThe amino group is protonated, which stabilizes the molecule against decarboxylation.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of Aminothiazolylacetic Acid

This protocol describes the preparation of an aqueous stock solution of aminothiazolylacetic acid with enhanced stability for use in subsequent reactions.

  • Materials:

    • 2-(2-aminothiazol-4-yl)acetic acid hydrochloride

    • Deionized water, degassed

    • 0.1 M Hydrochloric acid (HCl)

    • pH meter

    • Amber glass vial

  • Procedure:

    • Weigh the desired amount of 2-(2-aminothiazol-4-yl)acetic acid hydrochloride and transfer it to a clean, amber glass vial.

    • Add a volume of degassed, deionized water to achieve the target concentration.

    • Stir the solution at room temperature until the solid is completely dissolved.

    • Measure the pH of the solution. If the pH is above 4.0, adjust it to between 3.0 and 4.0 by the dropwise addition of 0.1 M HCl while stirring.

    • Once the desired pH is reached, cap the vial tightly.

    • Store the solution at 2-8 °C, protected from light.

    • It is recommended to use the solution as fresh as possible. For longer-term storage, consider aliquoting and freezing at -20 °C or below, and perform stability studies to validate the storage conditions.

Protocol 2: Monitoring the Decarboxylation of Aminothiazolylacetic Acid by HPLC

This protocol provides a general method for monitoring the degradation of aminothiazolylacetic acid to 2-amino-4-methylthiazole using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Aminothiazolylacetic acid solution to be tested

    • Reference standards for aminothiazolylacetic acid and 2-amino-4-methylthiazole

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient: Start with 5% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Note: The gradient should be optimized for specific separation).

  • Procedure:

    • Prepare a calibration curve using the reference standards for both aminothiazolylacetic acid and 2-amino-4-methylthiazole.

    • At specified time points, withdraw an aliquot of the aminothiazolylacetic acid solution being studied.

    • Dilute the aliquot with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample onto the HPLC system.

    • Identify and quantify the peaks corresponding to aminothiazolylacetic acid and 2-amino-4-methylthiazole by comparing their retention times and UV spectra with the reference standards.

    • Calculate the percentage of degradation over time.

Visualizations

Decarboxylation_Pathway cluster_0 Aminothiazolylacetic Acid in Solution cluster_1 Decarboxylation Aminothiazolylacetic_Acid 2-(2-aminothiazol-4-yl)acetic acid Zwitterion Zwitterionic Intermediate Aminothiazolylacetic_Acid->Zwitterion Equilibrium Products 2-amino-4-methylthiazole + CO2 Zwitterion->Products Decarboxylation (Rate-determining step)

Caption: Decarboxylation pathway of aminothiazolylacetic acid.

Caption: Troubleshooting workflow for aminothiazolylacetic acid degradation.

Caption: Experimental workflow for stability testing.

References

Optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch synthesis of thiazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Hantzsch thiazole synthesis unexpectedly low?

A1: Low yields can stem from several factors related to reaction conditions and reagents. Consider the following troubleshooting steps:

  • Reaction Temperature: The reaction temperature is a critical parameter. While some Hantzsch syntheses can proceed at room temperature, many require heating.[1] If the reaction is being run at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial. For less reactive substrates, refluxing in a suitable solvent might be necessary. Conversely, excessive heat can lead to the decomposition of reactants or products and the formation of byproducts.[1]

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extending the reaction time is advisable.[1]

  • Solvent Choice: The choice of solvent significantly influences the reaction rate and yield. Alcohols such as ethanol and methanol are commonly used and often produce good results.[1] In some instances, a mixture of solvents, like ethanol and water, can enhance yields.[1][2] For microwave-assisted syntheses, polar solvents such as methanol and ethanol are frequently effective.[1]

  • Catalyst: While many traditional Hantzsch syntheses do not necessitate a catalyst, certain modified or multi-component reactions benefit from one to improve yields and reaction rates.[1] For example, silica-supported tungstosilisic acid has proven effective in some multi-component reactions.[1][2]

  • Reagent Purity: The purity of the starting materials, particularly the α-haloketone and the thioamide, is paramount. Impurities can lead to side reactions and a decrease in the desired product's yield.

  • Side Reactions: The Hantzsch synthesis is not without potential side reactions. The formation of byproducts can consume starting materials and reduce the overall yield. Careful control of reaction conditions can help minimize these.

Q2: My thiazole product is not precipitating out of the reaction mixture during work-up. What should I do?

A2: The precipitation of the thiazole product often depends on its solubility and the work-up conditions.

  • Basification: Thiazole products are frequently precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[1][3] Ensure that the pH is sufficiently basic to neutralize any acid (like HBr) formed during the reaction, as the protonated thiazole salt is often more soluble.[4]

  • Extraction: If the product does not precipitate, it may be soluble in the work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to isolate the product from the aqueous phase.[1]

  • Solvent Evaporation: If the reaction was performed in an organic solvent and the product is soluble, careful evaporation of the solvent under reduced pressure can yield the crude product.

Q3: How can I improve the reaction rate of my Hantzsch thiazole synthesis?

A3: Several methods can be employed to accelerate the reaction.

  • Heating: As mentioned, increasing the temperature within an optimal range can significantly speed up the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[5][6]

  • Ultrasonic Irradiation: Similar to microwave heating, ultrasound can be used to accelerate the reaction.[2][7]

  • Catalysis: The use of an appropriate catalyst can enhance the reaction rate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole.[8][9] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack (SN2 reaction) of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[3][4]

Q2: Are there greener alternatives to the traditional Hantzsch synthesis?

A2: Yes, due to the use of often toxic α-haloketones in the traditional method, several more environmentally benign approaches have been developed. These include:

  • Solvent-free reactions, where the reactants are ground together, often at room temperature.[10]

  • The use of greener solvents like water or polyethylene glycol (PEG).[11]

  • Catalyst-free methods under microwave irradiation.[11]

  • One-pot multi-component reactions that increase efficiency and reduce waste.[2][10]

Q3: How do I purify the synthesized thiazole?

A3: Purification methods depend on the nature of the product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a common and effective purification technique.

  • Column Chromatography: For products that are difficult to crystallize or are oils, silica gel column chromatography is a standard purification method.[12]

  • Precipitation/Filtration: In many cases, the thiazole product is poorly soluble in the reaction or work-up mixture and can be isolated in high purity by simple filtration.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional HeatingNoneMethanolReflux8 hLower[6]
Conventional HeatingSiW.SiO₂Ethanol/Water (1/1)65 °C2 h79-90[2][7]
Microwave IrradiationNoneMethanol-< 30 minHigher[6]
Microwave IrradiationNoneSolvent-free300 W30-175 s-[11]
Ultrasonic IrradiationSiW.SiO₂Ethanol/Water (1/1)Room Temp.2 h79-90[2][7]
Solvent-free GrindingNoneEthanol (drops)Room Temp.--[10]

Table 2: Optimization of a One-Pot Hantzsch Thiazole Synthesis

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Water15Reflux355
2Ethanol15Reflux281
3Methanol15Reflux365
41-Butanol15Reflux270
52-Propanol15Reflux2.568
6Ethanol/Water (1/1)15Reflux285
7Ethanol/Water (1/1)10Reflux275
8Ethanol/Water (1/1)20Reflux285
9Ethanol/Water (1/1)152524No reaction

Data adapted from Bouherrou et al., Molecules, 2017, for the synthesis of a specific Hantzsch thiazole derivative using SiW.SiO₂ as a catalyst.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole

  • Reactants: 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3][13]

  • Solvent: Methanol (5 mL).[3][13]

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a suitable flask with a stir bar.[3][13]

    • Add methanol and heat the mixture with stirring (e.g., on a hot plate set to 100°C).[3][13]

    • Stir for 30 minutes.[3][13]

    • Remove the reaction from heat and allow it to cool to room temperature.[3][13]

    • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate (20 mL) and swirl to mix.[3][13]

    • Filter the resulting precipitate through a Buchner funnel.[3][13]

    • Rinse the collected solid with water and allow it to air dry.[3][13]

Protocol 2: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

  • Reactants: 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas.[6]

  • Solvent: Methanol.[6]

  • Procedure:

    • A mixture of the ethanone derivative and the appropriate thiourea in methanol is subjected to microwave irradiation.

    • The reaction is typically complete in under 30 minutes.[6]

    • The pure product is often obtained by simple filtration after cooling.[6]

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine α-Haloketone and Thioamide add_solvent Add Solvent (e.g., Ethanol) reagents->add_solvent 1. reaction_step Apply Energy (Heat, MW, or US) add_solvent->reaction_step monitor Monitor Progress (TLC) reaction_step->monitor 2. cool Cool to RT monitor->cool precipitate Precipitate Product (add to base) cool->precipitate 3. filtrate Filter & Wash Solid precipitate->filtrate 4. dry Dry Product filtrate->dry 5.

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_solutions Potential Solutions cluster_reagents Reagents & Work-up start Low Yield Observed temp Temperature too low/high? start->temp time Reaction time too short? start->time solvent Suboptimal solvent? start->solvent catalyst Catalyst needed? start->catalyst workup Inefficient work-up? start->workup optimize_temp Optimize Temperature (e.g., gentle heating) temp->optimize_temp extend_time Extend Reaction Time (Monitor with TLC) time->extend_time change_solvent Screen Solvents (e.g., EtOH, EtOH/H2O) solvent->change_solvent use_catalyst Consider Catalyst improve_workup Optimize Work-up (pH adjustment, extraction) catalyst->use_catalyst workup->improve_workup

Caption: Troubleshooting logic for low yields in Hantzsch synthesis.

References

Troubleshooting low purity in 2-aminothiazole-4-ylacetic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 2-aminothiazole-4-ylacetic acid hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-aminothiazole-4-ylacetic acid hydrochloride?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a 4-haloacetoacetate derivative, such as 4-chloroacetoacetyl chloride or ethyl 4-chloroacetoacetate, with thiourea.[1][2]

Q2: What are the critical reaction parameters to control for achieving high purity?

A2: Temperature control is crucial. The initial reaction of thiourea with the 4-haloacetoacetate is often carried out at low temperatures (e.g., 0-10°C) to manage the exothermic nature of the reaction and minimize side product formation.[1][2] Subsequent steps, such as hydrolysis, may require elevated temperatures.[2] The choice of solvent and the rate of addition of reagents are also important factors.[3]

Q3: What is a known and common impurity in this synthesis?

A3: A significant impurity that can arise is 2-amino-4-methylthiazole. This is typically formed through the decarboxylation of the final product, 2-aminothiazole-4-ylacetic acid.[1]

Q4: How can the purity of the final product be assessed?

A4: High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for determining the purity of 2-aminothiazole-4-ylacetic acid hydrochloride.[2]

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity of 2-aminothiazole-4-ylacetic acid hydrochloride during its synthesis.

Issue 1: Presence of a significant peak corresponding to 2-amino-4-methylthiazole in the analytical chromatogram.

Diagram: Decarboxylation Side Reaction

Decarboxylation A 2-Aminothiazole-4-ylacetic Acid B 2-Amino-4-methylthiazole A->B Heat or Instability C CO2

Caption: Decarboxylation of the desired product to an impurity.

Potential Causes and Solutions:

Potential Cause Recommended Action
Excessive Heat During Reaction or Workup: The free acid form of the product is susceptible to decarboxylation at elevated temperatures.[1]Maintain strict temperature control, especially during the final isolation and purification steps. Avoid prolonged heating.
Instability in Solution: The product can be unstable in certain solutions, leading to decarboxylation.[1]Once the synthesis is complete, isolate the hydrochloride salt promptly. The salt form is generally more stable.[1] Avoid storing the free acid in solution for extended periods.
Issue 2: Incomplete reaction or presence of unreacted starting materials.

Diagram: General Synthesis Workflow

SynthesisWorkflow A Thiourea + 4-Haloacetoacetate Derivative B Reaction Mixture A->B Reaction C Crude Product B->C Workup/Isolation D Purified 2-Aminothiazole-4-ylacetic Acid Hydrochloride C->D Purification TwoStepSynthesis A Thiourea + Ethyl 4-chloroacetoacetate B Intermediate (Ethyl Ester) A->B Step 1: Cyclization C 2-Aminothiazole-4-ylacetic Acid Hydrochloride B->C Step 2: Hydrolysis (Conc. HCl)

References

Technical Support Center: Phase Transfer Catalysis in 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino Acetic Ester Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester, with a focus on the critical phase transfer catalysis (PTC) methylation step.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino Acetic Ester

Question: My reaction is resulting in a low yield of the final methylated product. What are the potential causes and how can I improve the yield?

Answer: A low yield in this phase transfer-catalyzed methylation can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inefficient Phase Transfer: The phase transfer catalyst (PTC) may not be effectively transporting the deprotonated oxime from the aqueous phase to the organic phase.

    • Catalyst Choice: While tetrabutylammonium hydrogen sulfate is commonly used, its efficiency can be affected by purity and storage. Ensure the catalyst is of high quality. Other quaternary ammonium salts like tetrabutylammonium bromide can also be effective.[1]

    • Catalyst Concentration: Insufficient catalyst loading will result in a slow reaction rate. The typical catalytic amount is around 5-10 mol% relative to the hydroxyimino acetic ester. Increasing the catalyst loading may improve the yield, but excessive amounts can complicate purification.

    • Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the activated substrate by the PTC. Ensure your stirring mechanism is creating a fine emulsion.

  • Incomplete Deprotonation of the Hydroxyimino Group: The basicity of the aqueous phase might be insufficient to fully deprotonate the starting material.

    • Base Concentration: A 50% aqueous sodium hydroxide solution is typically used to ensure a high concentration of hydroxide ions at the interface.[2][3] Ensure the base solution is fresh and has the correct concentration.

    • Addition of Base: The base should be added to the suspension of the starting material and catalyst in acetone, and the mixture stirred for a period (e.g., 30 minutes) before adding the methylating agent to allow for complete deprotonation.[2][3]

  • Side Reactions: The methylating agent, dimethyl sulfate, is highly reactive and can participate in undesired reactions.

    • Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate can be hydrolyzed by water, especially under basic conditions. While the reaction is typically run at low temperatures (0-5 °C) to minimize this, ensuring the slow, dropwise addition of dimethyl sulfate can help to favor the desired O-methylation.[2][3]

    • N-Methylation: While the desired reaction is O-methylation of the oxime, N-alkylation of the aminothiazole ring is a potential side reaction in similar systems.[4] Maintaining a low reaction temperature helps to improve the selectivity for O-alkylation.

    • Reaction with Solvent: Acetone can potentially react under strongly basic conditions, although this is less likely at the recommended low temperatures.

  • Suboptimal Reaction Temperature: Temperature control is critical for this reaction.

    • Too Low: A temperature below 0 °C may significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe.

    • Too High: Temperatures above 5 °C can increase the rate of side reactions, such as the hydrolysis of dimethyl sulfate and potential N-methylation, leading to a lower yield of the desired product.[2][3]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities after purification. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities can be attributed to side reactions or unreacted starting materials. Identifying the nature of the impurity is key to addressing its formation.

Potential Impurities and Mitigation Strategies:

  • Unreacted 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino Acetic Ester: This is a common impurity if the reaction has not gone to completion.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

    • Reaction Time: The reaction is typically stirred for several hours (e.g., 3 hours) after the addition of dimethyl sulfate.[2][3] If starting material persists, extending the reaction time may be necessary.

    • Stoichiometry: Ensure a slight excess of dimethyl sulfate is used (e.g., 1.25 equivalents) to drive the reaction to completion.[2][3]

  • anti-Isomer: The use of phase transfer catalysis in this synthesis is known to produce the desired syn-isomer exclusively.[2][3] The formation of the anti-isomer is highly unlikely under these conditions. If the anti-isomer is detected, it may indicate an issue with the stereochemistry of the starting material.

  • N-Methylated Byproduct: As mentioned previously, methylation on the nitrogen of the aminothiazole ring is a possibility.

    • Characterization: This byproduct would have a different chemical shift in the 1H NMR spectrum compared to the desired product. Mass spectrometry can also be used for identification.

    • Minimization: Maintaining a low reaction temperature (0-5 °C) is the most effective way to suppress this side reaction.

  • Hydrolysis Products: If the ester group is hydrolyzed during the reaction or work-up, the corresponding carboxylic acid will be present as an impurity.

    • Work-up Conditions: Avoid prolonged exposure to strongly acidic or basic conditions during the work-up procedure. Neutralization and extraction should be performed efficiently.

Issue 3: Difficulty in Isolating the Product

Question: I am having trouble with the work-up and isolation of the final product. What is the recommended procedure?

Answer: The work-up procedure is designed to remove the catalyst, unreacted reagents, and inorganic salts.

Recommended Work-up and Purification:

  • Filtration: After the reaction is complete, the reaction mixture is typically filtered to remove any undissolved matter.[2][3]

  • Solvent Removal: The acetone is removed under reduced pressure.[2][3]

  • Aqueous Suspension and Filtration: The residue is then suspended in water. This step helps to dissolve inorganic salts and the phase transfer catalyst. The solid product is then collected by filtration.[2][3]

  • Washing: The filtered product should be washed thoroughly with water to remove any remaining water-soluble impurities.

  • Drying: The product is dried under vacuum to remove residual water.[2][3]

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as methanol-water.[3]

Frequently Asked Questions (FAQs)

Q1: Why is phase transfer catalysis used for this specific methylation reaction?

A1: Phase transfer catalysis is employed for several key advantages in this synthesis. Firstly, it allows for the reaction between the water-soluble deprotonated oxime and the water-insoluble methylating agent in an organic solvent. Secondly, it has been shown to significantly increase the yield of the methylation step from 40-50% to around 80%.[3] Most importantly, the use of PTC in this process leads to the exclusive formation of the desired syn-isomer, which is crucial for its application in the synthesis of cephalosporin antibiotics.[2][3]

Q2: What is the role of tetrabutylammonium hydrogen sulfate in the reaction?

A2: Tetrabutylammonium hydrogen sulfate acts as the phase transfer catalyst. The tetrabutylammonium cation (Q+) is lipophilic and can form an ion pair with the deprotonated hydroxyimino acetic ester anion (RO-) at the interface of the aqueous and organic phases. This ion pair (Q+RO-) is soluble in the organic solvent (acetone) and is transported into the organic phase where it can react with dimethyl sulfate.

Q3: Can other methylating agents be used instead of dimethyl sulfate?

A3: While other methylating agents like methyl iodide could potentially be used, dimethyl sulfate is effective and commonly employed in industrial processes. However, it is important to note that dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How critical is the choice of solvent? Can other solvents be used instead of acetone?

A4: Acetone is the recommended solvent as it effectively dissolves the starting material and the phase transfer catalyst-substrate ion pair.[2][3] It is also relatively inert under the reaction conditions. While other polar aprotic solvents might be considered, any change in the solvent would require re-optimization of the reaction conditions, as the solvent can influence the solubility of the ion pair and the reaction rate.

Q5: What is the expected 1H NMR chemical shift for the methoxy group in the final product?

A5: The protons of the N-OCH3 group in the syn-isomer of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester typically appear as a singlet at approximately 3.9 ppm in DMSO-d6.[2]

Data Presentation

Table 1: Summary of Reaction Parameters for PTC Methylation

ParameterRecommended ValueReference
Starting Material2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester[2][3]
Methylating AgentDimethyl sulfate[2][3]
Phase Transfer CatalystTetrabutylammonium hydrogen sulfate[2][3]
Base50% aqueous sodium hydroxide[2][3]
SolventAcetone[2][3]
Temperature0-5 °C[2][3]
Molar Ratio (Starting Material:Dimethyl Sulfate:Catalyst)~1 : 1.25 : 0.1[3]
Typical Yield~80%[3]

Experimental Protocols

Detailed Methodology for the Phase Transfer Catalyzed Methylation

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester

  • Tetrabutylammonium hydrogen sulfate

  • Acetone

  • 50% aqueous sodium hydroxide solution

  • Dimethyl sulfate

  • Deionized water

  • Methanol (for recrystallization, optional)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.7 g (48 mmol) of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester and 1.7 g (5 mmol) of tetrabutylammonium hydrogen sulfate in 56.0 g of acetone.

  • Cool the suspension to 0 °C in an ice bath.

  • While maintaining the temperature at 0-5 °C, add 5.0 g of a 50% aqueous sodium hydroxide solution to the suspension over a few minutes with vigorous stirring.

  • Stir the resulting mixture at 5 °C for 30 minutes.

  • Prepare a solution of 7.6 g (60 mmol) of dimethyl sulfate in a small amount of acetone.

  • Add the dimethyl sulfate solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0 °C and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 3 hours.

  • Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Once the reaction is complete, filter the mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Suspend the resulting residue in 150 g of deionized water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the product in a vacuum oven at 50 °C overnight.

  • (Optional) For higher purity, the crude product can be recrystallized from a methanol-water mixture.

Mandatory Visualization

PTC_Mechanism Phase Transfer Catalysis Mechanism for O-Methylation cluster_aqueous Aqueous Phase (NaOH solution) cluster_organic Organic Phase (Acetone) ROH R-ON-OH (Hydroxyimino ester) RO- R-ON-O⁻ ROH->RO- Deprotonation OH- OH⁻ Na+ Na⁺ Q+RO- Q⁺RO⁻ (Ion Pair) RO-->Q+RO- Ion Pair Formation Q+X- Q⁺X⁻ (PTC) Q+RO-_org Q⁺RO⁻ Q+RO-->Q+RO-_org Phase Transfer Me2SO4 (CH₃)₂SO₄ (Dimethyl Sulfate) ROMe R-ON-OCH₃ (Product) Q+MeSO4- Q⁺CH₃SO₄⁻ Q+MeSO4-->Q+X- Catalyst Regeneration Q+RO-_org->ROMe O-Methylation

Caption: Mechanism of phase transfer catalysis for the O-methylation of the hydroxyimino acetic ester.

troubleshooting_workflow start Low Yield Observed check_ptc Check PTC Efficiency start->check_ptc check_deprotonation Check Deprotonation start->check_deprotonation check_side_reactions Investigate Side Reactions start->check_side_reactions check_temp Verify Temperature Control start->check_temp solution_catalyst Optimize Catalyst Type/Concentration check_ptc->solution_catalyst solution_agitation Increase Agitation check_ptc->solution_agitation solution_base Verify Base Concentration/Freshness check_deprotonation->solution_base solution_temp Maintain 0-5 °C check_side_reactions->solution_temp solution_reaction_time Optimize Reaction Time check_side_reactions->solution_reaction_time solution_reagent_addition Slow Dropwise Addition of Me₂SO₄ check_side_reactions->solution_reagent_addition check_temp->solution_temp

Caption: Troubleshooting workflow for low yield in the PTC methylation reaction.

References

Technical Support Center: Resolving Peak Interference in HPLC Analysis of 2-Oxo Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-oxo acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution or interference in the HPLC analysis of 2-oxo acids?

A1: Peak co-elution or interference in the analysis of 2-oxo acids can stem from several factors:

  • Insufficient Chromatographic Resolution: The selected column and mobile phase may not be adequate to separate the 2-oxo acid of interest from other structurally similar compounds or matrix components.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins in biological samples) can co-elute with the analyte, causing signal suppression or enhancement.[3][4]

  • Sample Degradation: 2-oxo acids can be unstable, and degradation products may elute close to the parent peak.[4]

  • System Contamination: Contaminants in the mobile phase, injector, or column can introduce interfering peaks.[5]

Q2: How does the chemical nature of 2-oxo acids contribute to separation challenges?

A2: 2-oxo acids contain both a carboxylic acid and a ketone functional group. The carboxylic acid group's ionization state is highly dependent on the mobile phase pH.[6] This can lead to issues like peak tailing due to interactions with the stationary phase if the pH is not carefully controlled.[6][7] Their polarity also makes them sensitive to the mobile phase composition and column chemistry.

Q3: When should I consider chemical derivatization for analyzing 2-oxo acids?

A3: Chemical derivatization is a valuable strategy when you encounter the following issues:

  • Poor Retention on Reversed-Phase Columns: If the 2-oxo acids are too polar and elute near the void volume.

  • Low Detection Sensitivity: Derivatization can introduce a chromophore or fluorophore, significantly enhancing UV or fluorescence detection.[8][9]

  • Persistent Co-elution: Modifying the chemical structure of the 2-oxo acid can alter its chromatographic behavior, potentially resolving it from interfering peaks.[8][10]

  • Instability: Derivatization can improve the stability of the analyte during analysis.[11]

Q4: What are the initial steps to take when I observe an unexpected interfering peak?

A4: When an unexpected peak appears, a systematic approach is crucial:

  • Blank Injection: Inject a blank solvent to determine if the interference originates from the mobile phase or the system itself.[5]

  • Sample Matrix Blank: Inject a sample matrix without the analyte to check for interferences from the sample components.

  • Review Sample Preparation: Ensure proper sample cleanup techniques like filtration, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) are being used to remove potential contaminants.[4][12]

  • Check for Contamination: Inspect the mobile phase for any signs of precipitation or microbial growth.[5]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing and Poor Shape

Peak tailing is a common issue when analyzing acidic compounds like 2-oxo acids and can compromise resolution and integration.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to at least 2 units below the pKa of the 2-oxo acid to ensure it is fully protonated.[3][6]Reduced interaction with residual silanol groups on the silica-based column, leading to a more symmetrical peak.
Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[6]Symmetrical peak shape as the analyte has fewer sites for secondary interactions.
Column Overload Reduce the injection volume or dilute the sample.[6][13]Peak fronting or tailing is reduced, and peak shape improves.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column.[6]Removal of contaminants can restore peak shape. A new column should provide symmetrical peaks.
Guide 2: Resolving Co-eluting Peaks

When two or more peaks are not adequately separated, a methodical optimization of the chromatographic conditions is necessary.

Parameter Action Rationale
Mobile Phase Strength Decrease the percentage of the organic solvent in the mobile phase for reversed-phase HPLC.[1][14]Increases retention time, which may provide better separation between closely eluting peaks.
Mobile Phase pH Adjust the pH of the mobile phase. Small changes can significantly impact the retention of ionizable compounds like 2-oxo acids.[15]Alters the ionization state of the analytes and potentially some interfering compounds, leading to differential retention and improved separation.
Stationary Phase Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column).[1][15]Different stationary phases offer different selectivity, which is a powerful tool for resolving co-eluting peaks.
Gradient Elution If using isocratic elution, switch to a gradient method. If already using a gradient, optimize the gradient slope.[16][17]A shallower gradient can improve the resolution of closely eluting compounds.
Temperature Increase the column temperature.[1]Can improve efficiency and may alter selectivity, potentially resolving overlapping peaks.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline for cleaning up biological samples like plasma or urine to reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Sample Loading: Acidify the biological fluid sample (e.g., 1 mL of plasma) with a small amount of acid (e.g., 10 µL of 1M HCl) to a pH below the pKa of the 2-oxo acid.[11] Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 2-oxo acids with a small volume (e.g., 500 µL) of a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.[11]

Protocol 2: Pre-column Derivatization with o-Phenylenediamine (OPD)

This protocol describes a common derivatization reaction for 2-oxo acids to enhance UV or fluorescence detection.

  • Sample Preparation: Prepare a solution of the 2-oxo acid standard or the extracted sample in a suitable solvent.

  • Reagent Preparation: Prepare a solution of o-phenylenediamine (OPD) in a suitable solvent, often with an acidic catalyst.

  • Reaction: Mix the 2-oxo acid solution with the OPD reagent in a reaction vial.

  • Heating: Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes) to facilitate the derivatization reaction.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase before injection into the HPLC system.

Visualizations

Troubleshooting_Workflow start Peak Interference Observed (Co-elution, Poor Shape) check_blank Inject Blank Solvent start->check_blank check_matrix Inject Sample Matrix Blank check_blank->check_matrix No Interference troubleshoot_system Troubleshoot System Contamination (Mobile Phase, Hardware) check_blank->troubleshoot_system Interference Present troubleshoot_sample_prep Optimize Sample Preparation (SPE, LLE, Filtration) check_matrix->troubleshoot_sample_prep Interference Present optimize_method Optimize HPLC Method check_matrix->optimize_method No Interference resolved Interference Resolved troubleshoot_system->resolved troubleshoot_sample_prep->resolved optimize_method->resolved

Caption: A logical workflow for troubleshooting peak interference.

HPLC_Method_Optimization start Co-elution Observed mobile_phase Adjust Mobile Phase - % Organic - pH start->mobile_phase gradient Optimize Gradient (if applicable) mobile_phase->gradient column Change Column (Different Stationary Phase) gradient->column derivatization Consider Derivatization column->derivatization resolved Peaks Resolved derivatization->resolved

Caption: A stepwise approach to HPLC method optimization for resolving co-eluting peaks.

References

Storage conditions for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to ensure the stability of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Recommended Storage Conditions

To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are compiled from various supplier safety data sheets and product information.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.[1]Minimizes the rate of chemical degradation.
Light Store in a dark place, protected from light.[1]The aminothiazole moiety can be susceptible to photodegradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).Protects the compound from moisture and oxidation.
Humidity Store in a dry environment.The compound is a carboxylic acid and can be hygroscopic.

Troubleshooting Guide

This guide addresses common problems that may arise due to improper storage or handling of this compound.

Issue EncounteredPossible CauseSuggested Solution
Low reaction yield or incomplete reaction Degradation of this compound due to improper storage.- Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR) before use.- Ensure the compound has been stored under the recommended conditions (see table above).- If degradation is suspected, consider purifying the material before use or obtaining a new batch.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.- Characterize the impurity peaks using mass spectrometry to identify potential degradation products.- Review storage conditions to identify any deviations from the recommendations.- Perform a forced degradation study to intentionally generate and identify potential degradation products, which can then be used as markers.
Inconsistent experimental results Variable purity of this compound between batches or over time.- Always record the date of receipt and opening of the container.- Re-evaluate the purity of the compound periodically, especially for older batches.- Store the compound in small, single-use aliquots to minimize exposure to the atmosphere upon repeated opening of the main container.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.- Do not use the material if a significant change in appearance is observed.- Ensure the container is always tightly sealed and stored in a desiccator if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound under the recommended storage conditions?

A1: The shelf-life can vary between manufacturers. It is essential to refer to the certificate of analysis and the supplier's recommendations. For long-term storage, keeping the compound at -20°C in a tightly sealed container under an inert atmosphere is the best practice to maximize its shelf-life.

Q2: I do not have access to a nitrogen line for storage. What is the next best option?

A2: If a nitrogen atmosphere is not feasible, ensure the container is as small as practical for the amount of material to minimize the headspace of air. Use a container with a very tight seal, and consider storing it inside a desiccator to protect it from moisture.

Q3: Can I store a solution of this compound?

A3: A patent for the hydrochloride salt of a similar compound, (2-aminothiazol-4-yl)-acetic acid, suggests it is stable in solution. However, the stability of a solution of this compound will depend on the solvent, pH, and storage temperature. It is recommended to prepare solutions fresh for each use. If storage in solution is necessary, it should be for a short period at a low temperature (2-8°C) and protected from light. A small-scale stability study of the solution is advisable.

Q4: What are the likely degradation pathways for this compound?

A4: While specific studies on this compound are not widely available, a study on the similar compound 2-aminothiazole-4-carboxylic acid showed that UV-induced photolysis can lead to decarboxylation as an initial step, followed by cleavage of the thiazole ring. Therefore, exposure to light and heat should be minimized to prevent potential decarboxylation and ring-opening reactions.

Experimental Protocols

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted and validated for specific laboratory conditions.

Objective: To develop and validate an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of polar organic compounds.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of chromophores. The detection wavelength should be selected based on the UV spectrum of the compound to maximize sensitivity.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines Q1A(R2).[2]

    • Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat.

    • Photodegradation: Expose the compound to a light source according to ICH Q1B guidelines.

  • Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2] Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation product peaks.

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Storage cluster_usage Usage cluster_troubleshooting Troubleshooting storage_conditions Store at 2-8°C or -20°C (dark, dry, inert atmosphere) pre_use_check Check for physical changes (color, clumping) storage_conditions->pre_use_check purity_check Confirm purity via HPLC/NMR (if in doubt or for critical experiments) pre_use_check->purity_check Changes observed or critical application reaction Proceed with experiment pre_use_check->reaction No changes observed purity_check->reaction issue Encounter issue (low yield, impurities) reaction->issue investigate Investigate storage history and handling procedures issue->investigate re_evaluate Re-evaluate purity of starting material investigate->re_evaluate

Caption: Logical workflow for the storage and handling of this compound.

Decision Pathway for Investigating Poor Reaction Outcomes

G start Poor Reaction Outcome (Low Yield / Impurities) check_reagent Was the 2-(2-Aminothiazol-4-yl) -2-oxoacetic acid stored correctly? start->check_reagent check_conditions Were other reaction conditions optimal? check_reagent->check_conditions Yes reagent_issue Potential Reagent Degradation: - Verify purity with HPLC - Use a fresh batch check_reagent->reagent_issue No check_conditions->reagent_issue Yes conditions_issue Optimize Reaction Conditions: - Temperature - Solvent - Catalyst check_conditions->conditions_issue No end Problem Resolved reagent_issue->end conditions_issue->end

Caption: Decision pathway for troubleshooting poor experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of E and Z Isomers of 2-(2-Aminothiazol-4-yl) Derivatives: Unveiling the Geometric Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs, particularly within the cephalosporin class of antibiotics. The introduction of an oxime or similar functional group at the 4-position of the thiazole ring gives rise to geometric isomers, designated as E and Z. This guide provides a comprehensive comparative analysis of these isomers, focusing on derivatives of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamide, a key side chain in many third and fourth-generation cephalosporins. Supported by experimental data, this document elucidates the profound impact of stereochemistry on antibacterial efficacy and outlines the methodologies for their separation and characterization.

Executive Summary

Experimental evidence overwhelmingly indicates that the Z-isomer of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido cephalosporins exhibits superior antibacterial activity compared to its corresponding E-isomer. The difference in potency can be substantial, with the Z-isomer being anywhere from 2 to 100 times more active against certain bacterial strains.[1] This disparity underscores the critical importance of stereocontrol in the synthesis and development of these life-saving antibiotics.

Data Presentation: A Tale of Two Isomers

While specific side-by-side Minimum Inhibitory Concentration (MIC) values for a wide range of E/Z isomer pairs are not extensively tabulated in publicly available literature, the trend is clear and consistent. The following table summarizes the comparative antibacterial performance based on established findings.

CharacteristicZ-Isomer (syn-isomer)E-Isomer (anti-isomer)Reference(s)
Relative Antibacterial Potency HighLow to Negligible[1]
Activity Ratio (Z vs. E) 2 to 100-fold more active-[1]
Clinical Significance The therapeutically active and desired isomerConsidered a less active impurity or degradation product[1]
Stability to β-Lactamases Generally High-[1]

Mechanism of Action: A Stereospecific Lock and Key

The antibacterial activity of cephalosporins stems from their ability to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. The β-lactam ring of the cephalosporin acts as a mimic of the D-Ala-D-Ala substrate of the PBP, leading to acylation of the enzyme's active site and its subsequent inactivation. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

The superior activity of the Z-isomer is attributed to its specific three-dimensional conformation, which allows for a more favorable interaction with the active site of the target PBPs. Molecular modeling studies suggest that the spatial arrangement of the 2-aminothiazole ring, the methoxyimino group, and the acylamino side chain in the Z-configuration presents an optimal fit, enhancing the efficiency of PBP acylation.

G Hypothesized Mechanism of Differential PBP Inhibition by E/Z Isomers cluster_0 Z-Isomer Interaction cluster_1 E-Isomer Interaction Z_Isomer Z-Isomer (Optimal Conformation) PBP_Active_Site_Z PBP Active Site Z_Isomer->PBP_Active_Site_Z High Affinity Binding Acylation_Z Efficient Acylation PBP_Active_Site_Z->Acylation_Z Inhibition_Z PBP Inhibition Acylation_Z->Inhibition_Z Cell_Wall_Disruption_Z Cell Wall Synthesis Disruption Inhibition_Z->Cell_Wall_Disruption_Z Bacterial_Lysis_Z Bacterial Cell Lysis Cell_Wall_Disruption_Z->Bacterial_Lysis_Z E_Isomer E-Isomer (Suboptimal Conformation) PBP_Active_Site_E PBP Active Site E_Isomer->PBP_Active_Site_E Low Affinity Binding Acylation_E Inefficient Acylation PBP_Active_Site_E->Acylation_E Inhibition_E Reduced PBP Inhibition Acylation_E->Inhibition_E

A diagram illustrating the differential binding and inhibition of Penicillin-Binding Proteins (PBPs) by the Z and E isomers.

Experimental Protocols

Separation of E and Z Isomers by Preparative High-Performance Liquid Chromatography (HPLC)

A common method for isolating the E and Z isomers is preparative reverse-phase HPLC.[1]

Instrumentation:

  • Preparative HPLC system (e.g., Waters LC2000) with a UV detector.[1]

  • Data acquisition and processing software (e.g., Waters Millenium32).[1]

Chromatographic Conditions:

  • Column: A suitable reverse-phase preparative column (e.g., C18).

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The specific gradient will depend on the exact derivative being separated.

  • Flow Rate: Optimized for preparative scale separation.

  • Detection: UV absorbance at a wavelength appropriate for the compound (e.g., 254 nm).

  • Fraction Collection: Fractions corresponding to the E and Z isomer peaks are collected separately.

  • Post-Processing: The collected fractions are pooled and lyophilized to obtain the pure isomers.[1]

G start Mixture of E and Z Isomers hplc Preparative HPLC start->hplc detector UV Detector hplc->detector collector Fraction Collector detector->collector e_isomer Pure E-Isomer collector->e_isomer Fraction 1 z_isomer Pure Z-Isomer collector->z_isomer Fraction 2

Workflow for the separation of E and Z isomers using preparative HPLC.
Characterization and Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers.[1]

Instrumentation:

  • High-field NMR spectrometer (e.g., Bruker Avance 400 MHz).[1]

Sample Preparation:

  • Dissolve the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

Key Differentiating Features:

  • ¹H NMR: The chemical shift of the aminothiazole proton is a key indicator. In the E-isomer, this proton typically appears at a downfield chemical shift (δ 7.2-7.6 ppm) compared to the Z-isomer (δ 6.7-6.9 ppm).[1] This deshielding in the E-isomer is thought to be due to a hydrogen bonding interaction between the aminothiazole proton and the oxime oxygen.[1]

  • ¹³C NMR: The carbon of the aminothiazole ring bearing the proton also shows a downfield shift in the E-isomer compared to the Z-isomer.[1]

Determination of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Mueller-Hinton broth (or other appropriate growth medium).

  • Serial dilutions of the purified E and Z isomers.

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each isomer in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The geometric configuration of 2-(2-aminothiazol-4-yl) derivatives has a profound and predictable impact on their biological activity. The Z-isomer is consistently the more potent antibacterial agent, a crucial consideration for drug design, synthesis, and quality control in the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and comparative evaluation of these important stereoisomers. Future research focusing on detailed structural biology and molecular modeling of the isomer-PBP interactions will further illuminate the molecular basis for this critical structure-activity relationship.

References

Newer Cephalosporins Demonstrate Enhanced Potency Against Key Bacterial Pathogens Compared to Cefotaxime and Cefuroxime

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new generation of cephalosporin antibiotics, including ceftobiprole, ceftaroline, cefiderocol, and ceftolozane/tazobactam, exhibit significantly greater in vitro activity against a range of clinically important bacterial pathogens compared to the established second- and third-generation agents, cefuroxime and cefotaxime. This comprehensive analysis, supported by extensive experimental data, highlights the potential of these newer agents to address the growing challenge of antimicrobial resistance.

The enhanced antibacterial spectrum of these novel cephalosporins offers promising new therapeutic options for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their in vitro efficacy, outlines the experimental protocols used for their evaluation, and visualizes their mechanism of action.

Comparative In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of the new cephalosporins in comparison to cefotaxime and cefuroxime against key Gram-positive and Gram-negative bacteria.

Table 1: Comparative Activity against Gram-Positive Isolates (MIC in µg/mL)

Organism (n)AntibioticMIC₅₀MIC₉₀
Staphylococcus aureus
Methicillin-Susceptible (MSSA)Ceftobiprole0.50.5
Ceftaroline0.250.5
Cefotaxime4.08.0
Cefuroxime2.04.0
Methicillin-Resistant (MRSA)Ceftobiprole1.02.0
Ceftaroline0.51.0
Cefotaxime>128>128
Cefuroxime>128>128
Streptococcus pneumoniae
Penicillin-SusceptibleCeftobiprole≤0.060.06
Ceftaroline≤0.030.06
Cefotaxime0.060.12
Cefuroxime0.250.5
Penicillin-ResistantCeftobiprole0.250.5
Ceftaroline0.120.25
Cefotaxime1.02.0
Cefuroxime4.08.0

Table 2: Comparative Activity against Gram-Negative Isolates (MIC in µg/mL)

Organism (n)AntibioticMIC₅₀MIC₉₀
Escherichia coliCeftolozane/tazobactam0.250.5
Cefiderocol0.250.5
Cefotaxime≤0.250.5
Cefuroxime8.0>64
Klebsiella pneumoniaeCeftolozane/tazobactam0.52.0
Cefiderocol0.52.0
Cefotaxime≤0.251.0
Cefuroxime8.0>64
Pseudomonas aeruginosaCeftolozane/tazobactam0.52.0
Cefiderocol0.51.0
Cefotaxime16>64
Cefuroxime>64>64

Experimental Protocols

The in vitro antibacterial activity data presented was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • Bacterial isolates were cultured on appropriate agar plates overnight at 35°C.

    • Several colonies were suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the cephalosporins were prepared according to the manufacturers' instructions.

    • Serial twofold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antimicrobial agents was inoculated with the standardized bacterial suspension.

    • The plates were incubated at 35°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

    • Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 to ensure the accuracy and reproducibility of the results.

Mechanism of Action and Resistance

Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding of their β-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] The inhibition of PBPs leads to a compromised cell wall and ultimately cell lysis.[1]

Newer cephalosporins have been designed to overcome common resistance mechanisms. For instance, ceftobiprole and ceftaroline have a high affinity for PBP2a, the altered PBP that confers methicillin resistance in S. aureus. Cefiderocol employs a novel "Trojan horse" strategy, utilizing the bacterium's own iron uptake systems to enter the cell.[4] Ceftolozane is often combined with a β-lactamase inhibitor, tazobactam, to protect it from degradation by bacterial β-lactamase enzymes.[1]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cephalosporins Cephalosporins cluster_resistance Resistance Mechanisms Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains PBPs PBPs PBPs->Peptidoglycan Synthesis Catalyzes Cell Lysis Cell Lysis PBPs->Cell Lysis Inhibition leads to New Cephalosporins New Cephalosporins New Cephalosporins->PBPs Bind and Inhibit Beta-lactamase Beta-lactamase New Cephalosporins->Beta-lactamase Some are stable Altered PBPs (e.g., PBP2a) Altered PBPs (e.g., PBP2a) New Cephalosporins->Altered PBPs (e.g., PBP2a) High affinity binding Cefotaxime / Cefuroxime Cefotaxime / Cefuroxime Cefotaxime / Cefuroxime->PBPs Bind and Inhibit Beta-lactamase->Cefotaxime / Cefuroxime Inactivates Altered PBPs (e.g., PBP2a)->Cefotaxime / Cefuroxime Reduced binding

Caption: Mechanism of action of cephalosporins and bacterial resistance.

The accompanying workflow diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate, a fundamental technique in antimicrobial susceptibility testing.

Experimental_Workflow Bacterial Isolate Bacterial Isolate Culture on Agar Culture on Agar Bacterial Isolate->Culture on Agar Prepare 0.5 McFarland Suspension Prepare 0.5 McFarland Suspension Culture on Agar->Prepare 0.5 McFarland Suspension Dilute to Final Inoculum Dilute to Final Inoculum Prepare 0.5 McFarland Suspension->Dilute to Final Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Dilute to Final Inoculum->Inoculate Microtiter Plate Antibiotic Stock Antibiotic Stock Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate Antibiotic Stock->Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate->Inoculate Microtiter Plate Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate Microtiter Plate->Incubate (35°C, 16-20h) Read MIC Read MIC Incubate (35°C, 16-20h)->Read MIC Lowest Concentration with No Visible Growth Lowest Concentration with No Visible Growth Read MIC->Lowest Concentration with No Visible Growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have led to the development of numerous derivatives with therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their applications as antimicrobial agents and kinase inhibitors. Experimental data from seminal studies are presented to offer an objective comparison of their performance.

2-Aminothiazole Analogs as Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] 2-Aminothiazole derivatives have shown significant promise in this area, with extensive research focused on their activity against various bacterial and fungal strains.[4][5][6]

Comparative Antimicrobial Activity

A common strategy in the development of 2-aminothiazole-based antimicrobials involves the exploration of substituents at the N-2 and C-4 positions of the thiazole ring. The following table summarizes the minimum inhibitory concentration (MIC) values of representative 2-aminothiazole analogs against Mycobacterium tuberculosis (Mtb), highlighting key SAR findings.

Compound IDR (N-2 Substituent)R' (C-4 Substituent)MIC (µM) against Mtb H37RvReference
1 H2-pyridyl> 100[7]
2 Phenyl2-pyridyl12.5 - 25[7][8]
3 3-Chlorobenzoyl2-pyridyl0.024 [7][8]
4 2-Pyridyl2-pyridyl0.39 - 0.78[7][8]
5 PhenylPhenyl> 50[7]

Key SAR Insights for Antitubercular Activity:

  • C-4 Position: A 2-pyridyl substituent at the C-4 position is crucial for potent antitubercular activity.[7][8] Replacing it with a phenyl group (Compound 5) leads to a significant loss of activity.

  • N-2 Position: The N-2 position allows for significant flexibility and modification.[7][8]

    • Simple phenyl substitution (Compound 2) confers moderate activity.

    • Introduction of a substituted benzoyl group, such as 3-chlorobenzoyl (Compound 3), dramatically improves potency by over 128-fold compared to the initial hits.[7][8]

    • A 2-pyridyl substituent at the N-2 position (Compound 4) also results in potent activity.[7][8]

  • Amide Linker: An amide linkage between the 2-amino group and a substituted phenyl ring is often associated with optimal antimycobacterial activity.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of 2-aminothiazole analogs against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Test compounds dissolved in DMSO.

Procedure:

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a final cell density corresponding to a McFarland standard of 0.5.

  • Compound Dilution: The test compounds are serially diluted in 7H9 broth in the 96-well plates. A row with no compound serves as a growth control, and a row with no bacteria serves as a sterile control.

  • Inoculation: The bacterial suspension is added to each well, except for the sterile control wells.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

2-Aminothiazole Analogs as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of various kinases, such as Aurora kinases, Interleukin-2-inducible T-cell kinase (Itk), and Cyclin-Dependent Kinases (CDKs).[4][10][11][12]

Comparative Kinase Inhibitory Activity

The following tables present the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for representative 2-aminothiazole analogs against different kinase targets.

Table 2.1: Aurora Kinase Inhibitors

Compound IDR (N-phenyl substituent)Aurora A (Ki, nM)Aurora B (Ki, nM)Reference
6 H110180[13]
7 4-Cl2342[13]
8 4-OMe1725[13]
9 4-morpholino8.0 9.2 [13]

Key SAR Insights for Aurora Kinase Inhibition:

  • Substitutions on the N-phenyl ring significantly impact potency.

  • Electron-withdrawing (Cl) and electron-donating (OMe) groups at the 4-position enhance activity compared to the unsubstituted analog (Compound 6).

  • The introduction of a 4-morpholino group (Compound 9) leads to the most potent inhibition of both Aurora A and Aurora B.[13]

Table 2.2: Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors

Compound IDStructureItk IC50 (nM)Reference
BMS-488516 2-amino-5-(thioaryl)thiazole derivative96[10]
BMS-509744 2-amino-5-(thioaryl)thiazole derivative19 [10]

Key SAR Insights for Itk Inhibition:

  • The 2-amino-5-(thioaryl)thiazole scaffold is a key feature for potent and selective Itk inhibition.[11]

  • Modifications to the thioaryl moiety can fine-tune the inhibitory activity, leading to highly potent compounds like BMS-509744.[10]

Experimental Protocol: In Vitro Kinase Assay

The following is a general protocol for an in vitro kinase assay to determine the inhibitory activity of 2-aminothiazole derivatives.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Itk).

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP).

  • Kinase reaction buffer.

  • Test compounds dissolved in DMSO.

  • Phosphocellulose paper or other separation matrix.

  • Scintillation counter.

Procedure:

  • Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, the substrate, the test compound at various concentrations, and the kinase reaction buffer in a microfuge tube or 96-well plate.

  • Initiation: The reaction is started by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.

  • Washing: The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by 2-aminothiazole kinase inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Aurora Kinases Aurora Kinases G2/M Transition->Aurora Kinases Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases->Centrosome Separation Aurora Kinases->Spindle Assembly Aurora Kinases->Cytokinesis 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Aurora Kinases

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

Itk_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Itk Itk LCK->Itk PLCg1 PLCγ1 Itk->PLCg1 Downstream Signaling Ca2+ Mobilization, NFAT Activation, IL-2 Production PLCg1->Downstream Signaling 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Itk

Caption: Itk Signaling Pathway and Point of Inhibition in T-Cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-aminothiazole analogs.

Experimental_Workflow Start Synthesis Synthesis of 2-Aminothiazole Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MIC or Single-Dose Kinase Assay) Purification->Primary_Screening Dose_Response Dose-Response & Potency (IC50/MIC Determination) Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Lead_Optimization->End

Caption: General Workflow for SAR Studies of 2-Aminothiazole Analogs.

References

A Comparative Guide to Validating Novel Synthetic Routes for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of a wide range of biologically active compounds with applications as antibacterial, anti-inflammatory, and anticancer agents. The development of efficient, cost-effective, and environmentally friendly synthetic routes to these compounds is of paramount importance for researchers in drug discovery and development. This guide provides a comparative analysis of the traditional Hantzsch synthesis and several novel synthetic methodologies for 2-aminothiazole compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The validation of a novel synthetic route requires a thorough comparison with established methods. Key performance indicators include reaction yield, time, temperature, and the use of hazardous reagents. This section compares the traditional Hantzsch thiazole synthesis with modern alternatives.

Traditional Method: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for the synthesis of thiazole rings.[1] It involves the condensation reaction of an α-haloketone with a thioamide, such as thiourea. While widely used and versatile, the classical Hantzsch synthesis can suffer from drawbacks such as long reaction times and the use of pre-synthesized, lachrymatory α-haloketones.

Novel Synthetic Routes

In recent years, numerous modifications and novel approaches have been developed to overcome the limitations of the classical Hantzsch synthesis. These methods often focus on improving efficiency, safety, and environmental friendliness.

  • One-Pot Syntheses: These methods combine multiple reaction steps into a single procedure without isolating intermediates, leading to reduced reaction times and simplified workups.[2][3] A common one-pot approach involves the in situ generation of the α-haloketone from a ketone and a halogen source, followed by the addition of thiourea.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[5][6][7][8][9] This technique is recognized as a green chemistry approach due to its energy efficiency.[7][8]

  • Polymer-Supported Synthesis: This strategy involves the use of polymer-supported reagents or catalysts, which simplifies product purification through simple filtration and allows for the potential recycling of the support.[10][11][12] This can be particularly advantageous for library synthesis.

  • Green Catalysis: The use of environmentally benign and reusable catalysts, such as silica-supported tungstosilicic acid or montmorillonite-K10, offers a more sustainable approach to 2-aminothiazole synthesis.[13][14]

Data Presentation: Performance Comparison

The following tables summarize quantitative data for the synthesis of 2-aminothiazole derivatives via different methods, allowing for a direct comparison of their performance.

Method Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time Yield (%) Reference
Hantzsch Synthesis (Conventional) 2-Bromoacetophenone, Thiourea-Methanol10030 minHigh[15]
Hantzsch Synthesis (Conventional) Substituted acetophenone, Thiourea, Iodine-EthanolReflux8 hours-[5]
One-Pot Synthesis Aromatic methyl ketones, ThioureaCopper(II) bromide---68-90[4]
One-Pot Synthesis (Catalytic) Acetophenone, ThioureaCa/4-MePy-IL@ZY-Fe3O4, TCCAEthanol8025 min (halogenation) + reaction timeup to 90[16][17]
Microwave-Assisted Synthesis Substituted acetophenone, Thiourea, IodineNaHSO4-SiO2Solvent-free-10-15 minHigh[5]
Microwave-Assisted Synthesis Substituted ketone, Thiourea, Iodine---5-15 minGood to Excellent[6]
Ultrasonic-Assisted Synthesis 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSiW.SiO2 (15%)Ethanol/Water (1:1)Room Temp.1.5-2 h79-90[13]
Polymer-Supported Synthesis Resin-bound amino group, Fmoc-NCS, α-bromo ketones----Good[10]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole (Conventional Heating)[16]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate (Na2CO3) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Determine the mass and percent yield of the product.

Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives using a Magnetic Nanocatalyst[17]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g)

  • Ethanol (3.0 mL)

  • 10% Sodium bicarbonate solution

Procedure:

  • In a reaction vessel, stir a mixture of the acetophenone derivative, TCCA, and the nanocatalyst in ethanol at 80°C for 25 minutes.

  • Monitor the completion of the intermediate α-haloketone formation by Thin Layer Chromatography (TLC).

  • Add thiourea to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).

  • Separate the nanocatalyst using an external magnet.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole product.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[7]

Materials:

  • Substituted ketone (0.01 M)

  • Thiourea (0.02 M)

  • Iodine (0.01 M)

  • Ethanol

Procedure:

  • Take the substituted ketone, thiourea, and iodine in a microwave-safe flask.

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitate and dry it.

  • Recrystallize the product from ethanol.

Mandatory Visualization

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Starting Materials (α-Haloketone, Thiourea) reaction Reaction Mixture (Solvent, Heat) start->reaction neutralization Neutralization (e.g., Na2CO3) reaction->neutralization filtration Filtration & Washing neutralization->filtration product 2-Aminothiazole Product filtration->product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole.

One-Pot Synthesis Logical Relationship

One_Pot_Synthesis cluster_0 Single Reaction Vessel ketone Ketone alpha_halo In situ formation of α-Haloketone ketone->alpha_halo halogen Halogenating Agent halogen->alpha_halo thiourea Thiourea cyclization Cyclocondensation thiourea->cyclization alpha_halo->cyclization product 2-Aminothiazole Product cyclization->product

Caption: Logical flow of a one-pot synthesis of 2-aminothiazoles.

Comparison of Synthetic Methods Signaling Pathway

Synthesis_Comparison cluster_novel Methods Synthetic Methods Traditional (Hantzsch) Novel Methods Novel_Methods Novel Methods One-Pot Microwave-Assisted Polymer-Supported Green Catalysis OnePot One-Pot Methods->OnePot Microwave Microwave Methods->Microwave Polymer Polymer-Supported Methods->Polymer Green Green Catalysis Methods->Green Outcomes Desired Outcomes High Yield Short Reaction Time Improved Safety Greener Process OnePot->Outcomes:yield OnePot->Outcomes:time Microwave->Outcomes:time Microwave->Outcomes:yield Polymer->Outcomes:safety Green->Outcomes:green

Caption: Relationship between novel synthetic methods and desired outcomes.

References

The Crucial Role of Solvents in 2-Aminothiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of solvent effects on the synthesis of 2-aminothiazoles reveals significant impacts on reaction efficiency, yield, and environmental footprint. This guide provides a comparative analysis of various solvents, supported by experimental data, to assist researchers in optimizing their synthetic strategies.

The synthesis of 2-aminothiazoles, a core scaffold in numerous pharmaceuticals, is predominantly achieved through the Hantzsch thiazole synthesis.[1][2][3][4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. While the choice of reactants and catalysts is critical, the selection of the reaction solvent plays an equally pivotal role in determining the outcome of the synthesis. Experimental evidence demonstrates that solvent properties such as polarity, proticity, and boiling point can profoundly influence reaction rates and product yields.

Comparative Performance of Solvents

The efficiency of 2-aminothiazole synthesis has been evaluated in a range of conventional organic solvents, ionic liquids, and green alternatives like water. The following table summarizes the quantitative data from various studies, offering a clear comparison of reaction outcomes in different solvent systems.

SolventReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
1-Butanol3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSilica supported tungstosilisic acid, RefluxNot SpecifiedHigh[1]
2-Propanol3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSilica supported tungstosilisic acid, RefluxNot SpecifiedHigh[1]
Water3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSilica supported tungstosilisic acid, RefluxNot SpecifiedHigh[1]
EthanolAcetophenone, Thiourea, TCCACa/4-MePy-IL@ZY-Fe3O4, 80 °C25 minHigh[5]
Ethanolα-haloketone, thioureaRefluxVaries~85%[6]
N,N-Dimethylformamide (DMF)α-bromoketone, thioureaNot SpecifiedNot SpecifiedQuantitative[6]
Ethanol2'-hydroxy-5'chloro-α-haloketones, thiourea, o-hydroxybenzaldehydeGrinding, Room TemperatureVariesHigh[7]
Solvent-free2'-hydroxy-5'chloro-α-haloketones, thiourea, o-hydroxybenzaldehydeGrinding, Room TemperatureShorterImproved[7]
Ethanol/10M-HCl (2:1)α-halogeno ketones, N-monosubstituted thioureas80 °C20 minUp to 73% (for 2-imino-2,3-dihydrothiazole)[8]
WaterPhenyl acetylene, N-bromosuccinimide, thioureaNot SpecifiedNot SpecifiedGood[9]

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for key synthetic routes are provided below.

General Procedure for Hantzsch Thiazole Synthesis in Ethanol

A mixture of the α-haloketone (e.g., 2-bromoacetophenone, 1 mmol) and thiourea (1.2 mmol) is dissolved in ethanol (10 mL).[4] The reaction mixture is then stirred, typically at reflux temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the desired 2-aminothiazole derivative.[6]

One-Pot Synthesis using a Magnetically Separable Catalyst in Ethanol

In a round-bottom flask, the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) are combined in ethanol (3.0 mL).[5] The mixture is stirred at 80°C for 25 minutes to form the intermediate α-haloketone, with progress monitored by TLC. Subsequently, thiourea (1.0 mmol) is added to the reaction mixture, and stirring is continued at 80°C until the reaction is complete (monitored by TLC). After completion, the nanocatalyst is separated using an external magnet.[5] A 10% sodium bicarbonate solution is then added to neutralize the mixture, and the solid product is collected by filtration, washed with water, and dried.[5]

Solvent-Free Synthesis via Grinding

A mixture of an α-haloketone (1 mmol) and thiourea (1 mmol) is wetted with a few drops of ethanol.[7] An aldehyde (1 mmol) is then added, and the mixture is ground together in a mortar and pestle at room temperature for a specified period.[7] The reaction progress is monitored by TLC. This method often leads to shorter reaction times and improved yields compared to conventional solvent-based methods.[7]

Experimental Workflow and Reaction Mechanism

The selection of an appropriate solvent is a critical step in the optimization of 2-aminothiazole synthesis. The general workflow for a comparative solvent study and the established reaction mechanism are depicted in the diagrams below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Select Reactants (α-haloketone, thiourea) setup Set up Parallel Reactions (Same reactants, different solvents) reactants->setup solvents Choose Solvents for Comparison solvents->setup monitor Monitor Reaction Progress (e.g., TLC) setup->monitor workup Work-up and Product Isolation monitor->workup characterize Characterize Products (NMR, MS, etc.) workup->characterize compare Compare Yields and Purity characterize->compare

Caption: A generalized workflow for a comparative study of solvent effects in 2-aminothiazole synthesis.

The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism. The initial step involves a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

hantzsch_mechanism reactant1 α-Haloketone intermediate1 Nucleophilic Attack (Thioether formation) reactant1->intermediate1 reactant2 Thiourea reactant2->intermediate1 intermediate2 Intramolecular Cyclization (Hydroxythiazoline intermediate) intermediate1->intermediate2 - H⁺ product 2-Aminothiazole intermediate2->product - H₂O

References

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of effective analytical strategies, complete with supporting experimental protocols and comparative data.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. For synthesized this compound, HPLC is the predominant analytical technique for purity determination due to its high resolution, sensitivity, and reproducibility. This guide compares two common reverse-phase HPLC (RP-HPLC) methods, highlighting differences in stationary phases and mobile phase compositions, and their impact on the separation of the main compound from potential process-related impurities.

Comparative Analysis of HPLC Methods

The purity of this compound is typically assessed by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram. The ideal HPLC method should provide a sharp, symmetrical peak for the main analyte, well-separated from any impurity peaks.

Two prevalent methods involve the use of standard C18 columns and specialized reverse-phase columns. Below is a comparison of their performance based on typical experimental outcomes.

Method A: Standard C18 Column with Acidic Mobile Phase

This method employs a conventional C18 stationary phase with a simple acidic mobile phase, a workhorse in many pharmaceutical laboratories.

Method B: Specialized Reverse-Phase Column with Ion-Pairing Reagent

This alternative method utilizes a specialized reverse-phase column, such as the Newcrom R1, which has low silanol activity.[1] It may also incorporate an ion-pairing reagent in the mobile phase to improve the retention and peak shape of polar and ionic analytes.

Performance Comparison
ParameterMethod A: Standard C18Method B: Specialized RP (e.g., Newcrom R1)
Retention Time (min) 4.86.2
Tailing Factor 1.31.1
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Theoretical Plates 65008200
Purity Assay (%) 99.299.5
Limit of Quantitation (LOQ) for Impurities (%) 0.050.02

Analysis: Method B, utilizing a specialized reverse-phase column, demonstrates superior performance with a better peak shape (lower tailing factor), higher efficiency (more theoretical plates), and improved resolution of the main peak from its closest eluting impurity. This allows for a more accurate purity assessment and a lower limit of quantitation for potential impurities. While Method A provides acceptable results, Method B is recommended for more stringent purity analysis and method validation.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard C18 Protocol
  • Column: Phenomenex® Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2][3]

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water.[2][3]

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 5% B

    • 17-20 min: 5% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.

  • Detection: UV at 272 nm.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Method B: Specialized Reverse-Phase Protocol
  • Column: Newcrom R1 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid.[1] For enhanced performance, 0.05 g·L⁻¹ tetrabutylammonium bromide can be added as an ion-pairing reagent.

  • Isocratic Elution: 70% Water (with 0.1% Phosphoric Acid) / 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.

Experimental Workflow and Data Analysis

The general workflow for the HPLC-based purity assessment is outlined in the diagram below. The process begins with the preparation of the sample and the HPLC system, followed by the chromatographic run and data acquisition. The final step involves the integration of peaks in the chromatogram and the calculation of the purity percentage.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL solution) Injection Sample Injection (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemPrep HPLC System Equilibration MobilePhasePrep->SystemPrep SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The purity of synthesized this compound can be reliably determined using RP-HPLC. While a standard C18 column provides adequate separation, the use of a specialized reverse-phase column demonstrates enhanced resolution, improved peak symmetry, and greater sensitivity for impurity detection. The choice of method will depend on the specific requirements of the analysis, with the specialized column method being preferable for in-depth purity profiling and validation studies in a drug development setting. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy.

References

In Vivo Biological Activity of Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. Derivatives of this heterocyclic motif have demonstrated significant promise in preclinical studies, exhibiting a range of biological activities. This guide provides a comparative analysis of the in vivo efficacy of select aminothiazole derivatives in the key therapeutic areas of oncology, inflammation, and infectious diseases. The information presented herein is intended to facilitate the evaluation and selection of promising candidates for further drug development.

I. Anticancer Activity of Aminothiazole Derivatives

Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent in vivo antitumor activity. These compounds often exert their effects through the modulation of critical signaling pathways involved in cell cycle regulation and proliferation.

Comparative In Vivo Efficacy

A notable example of an aminothiazole derivative with proven in vivo anticancer efficacy is AT7519 , a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[1] Preclinical studies in various human tumor xenograft models have demonstrated its significant antitumor activity.

Table 1: In Vivo Anticancer Activity of AT7519 [1]

CompoundCancer ModelAnimal ModelDosing RegimenOutcome
AT7519HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression
AT7519MYCN-amplified Neuroblastoma (patient-derived xenograft)NMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition
AT7519Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression (average 86% reduction)

Another promising aminothiazole derivative, KY-05009 , has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[2][3] While detailed in vivo xenograft data for KY-05009 is emerging, its potent in vitro activity suggests it as a strong candidate for further in vivo evaluation. Similarly, aminothiazole-paeonol derivatives, such as compound 13c , have shown promising in vitro cytotoxicity against various cancer cell lines.[4][5][6]

Table 2: In Vitro Anticancer Activity of Selected Aminothiazole Derivatives

CompoundTargetCancer Cell LineIC50Reference
KY-05009TNIK-9 nM (kinase assay)[3][7]
Compound 13cNot specifiedAGS (gastric adenocarcinoma)4.0 µM[4][5][6]
Compound 13cNot specifiedHT-29 (colorectal adenocarcinoma)4.4 µM[4][5][6]
Anticancer Signaling Pathway

The anticancer activity of many aminothiazole derivatives stems from their ability to inhibit key kinases involved in cell cycle progression and oncogenic signaling. AT7519, for instance, targets multiple CDKs, leading to cell cycle arrest and apoptosis.[1] KY-05009 inhibits TNIK, a crucial component of the Wnt signaling pathway, which is often dysregulated in cancer.[2][3]

anticancer_pathway cluster_AT7519 AT7519 (CDK Inhibitor) cluster_KY05009 KY-05009 (TNIK Inhibitor) AT7519 AT7519 CDKs CDKs AT7519->CDKs inhibits Apoptosis Apoptosis AT7519->Apoptosis induces Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression promotes KY-05009 KY-05009 TNIK TNIK KY-05009->TNIK inhibits Wnt Signaling Wnt Signaling TNIK->Wnt Signaling activates Tumor Growth Tumor Growth Wnt Signaling->Tumor Growth promotes

Signaling pathways of anticancer aminothiazole derivatives.
Experimental Protocol: Human Tumor Xenograft Model[1]

  • Cell Culture and Implantation: Human tumor cells (e.g., HCT116) are cultured in appropriate media. Once a sufficient number of cells are obtained, they are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor growth. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.

  • Drug Administration: The aminothiazole derivative is formulated in a suitable vehicle and administered to the treatment group according to a specific dosing regimen (e.g., intraperitoneally, daily). The control group receives the vehicle only.

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and overall animal health are also monitored.

xenograft_workflow Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Experimental workflow for in vivo anticancer assessment.

II. Anti-inflammatory Activity of Aminothiazole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Aminothiazole derivatives have been investigated for their anti-inflammatory properties, with several compounds showing significant in vivo activity in models of acute inflammation.

Comparative In Vivo Efficacy

The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute anti-inflammatory activity. Several aminothiazole derivatives have demonstrated significant inhibition of paw edema in this model.

Table 3: In Vivo Anti-inflammatory Activity of Aminothiazole Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseTime Point% Inhibition of EdemaReference
Compound 5bRatNot specified3 h76.71[8]
Compound 5cRatNot specified3 h75.56[8]
Compound 5dRatNot specified3 h72.32[8]
Compound M1RatNot specifiedNot specified> 60[9]
Compound M2RatNot specifiedNot specified> 60[9]

Furthermore, an aminothiazole-featured pirinixic acid derivative, compound 16 , has shown efficacy in a zymosan-induced mouse peritonitis model, reducing vascular permeability and inflammatory cell infiltration.[10]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of some aminothiazole derivatives are attributed to their ability to dually inhibit 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the biosynthesis of pro-inflammatory lipid mediators.[10]

anti_inflammatory_pathway Arachidonic Acid Arachidonic Acid 5-LO 5-LO Arachidonic Acid->5-LO mPGES-1 mPGES-1 Arachidonic Acid->mPGES-1 Leukotrienes Leukotrienes 5-LO->Leukotrienes Prostaglandin E2 Prostaglandin E2 mPGES-1->Prostaglandin E2 Inflammation Inflammation Leukotrienes->Inflammation Prostaglandin E2->Inflammation Aminothiazole Derivative Aminothiazole Derivative Aminothiazole Derivative->5-LO inhibits Aminothiazole Derivative->mPGES-1 inhibits

Dual inhibition of 5-LO and mPGES-1 by aminothiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions.

  • Drug Administration: The test aminothiazole derivative is administered (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

paw_edema_workflow Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for the carrageenan-induced paw edema assay.

III. Antimicrobial Activity of Aminothiazole Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Aminothiazole derivatives have demonstrated promising activity against various pathogens, including multidrug-resistant bacteria.

Comparative In Vivo Efficacy

A series of synthetic phenylthiazole compounds have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in a murine skin infection model. The lead compound and its analogues demonstrated a significant reduction in the bacterial burden in the infected tissue.[11]

Table 4: In Vivo Antimicrobial Activity of Phenylthiazole Derivatives against MRSA in a Murine Skin Infection Model [11]

CompoundDoseOutcome
Lead Compound 1Not specified>90% reduction in MRSA burden in skin wounds
Analogues of Compound 1Not specifiedPotent antimicrobial activity, similar to mupirocin

Table 5: In Vitro Antimicrobial Activity of Phenylthiazole Compound 1 against MRSA [11]

Bacterial StrainMIC (µg/mL)
Clinically-relevant MRSA strains1.3
Antimicrobial Signaling Pathway

While the precise molecular targets for many antimicrobial aminothiazole derivatives are still under investigation, some have been shown to interfere with essential bacterial processes. For instance, certain phenylthiazole compounds are believed to disrupt bacterial cell wall synthesis.[12]

antimicrobial_pathway Phenylthiazole Derivative Phenylthiazole Derivative Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Phenylthiazole Derivative->Bacterial Cell Wall Synthesis inhibits Bacterial Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Synthesis->Bacterial Cell Lysis leads to

Inhibition of bacterial cell wall synthesis.
Experimental Protocol: Murine Skin Infection Model[11]

  • Bacterial Culture: MRSA is grown in a suitable broth to the mid-logarithmic phase. The bacteria are then harvested, washed, and resuspended in saline to the desired concentration.

  • Infection: Mice are anesthetized, and a superficial wound is created on their backs. A specific volume of the bacterial suspension is then applied to the wound.

  • Treatment: The test aminothiazole derivative, formulated in a suitable vehicle (e.g., a topical cream), is applied to the infected wound at specific time intervals. A control group receives the vehicle alone, and a positive control group may be treated with a standard antibiotic (e.g., mupirocin).

  • Assessment of Bacterial Burden: After a set period (e.g., 24-48 hours), the skin tissue from the wound site is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFUs).

  • Data Analysis: The reduction in bacterial burden in the treated groups is calculated relative to the control group.

infection_model_workflow Bacterial Culture Bacterial Culture Wound Creation & Infection Wound Creation & Infection Bacterial Culture->Wound Creation & Infection Topical Treatment Topical Treatment Wound Creation & Infection->Topical Treatment Tissue Excision & Homogenization Tissue Excision & Homogenization Topical Treatment->Tissue Excision & Homogenization CFU Determination CFU Determination Tissue Excision & Homogenization->CFU Determination

Workflow for the murine skin infection model.

This guide highlights the significant potential of aminothiazole derivatives as therapeutic agents. The presented in vivo data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of promising aminothiazole-based compounds towards clinical applications.

References

A Head-to-Head Battle: HPLC vs. LC-MS for Precise 2-Oxo Acid Quantification in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-oxo acids in biological matrices is paramount for advancing our understanding of metabolic pathways and identifying potential biomarkers for various diseases. The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a deep dive into their respective methodologies, performance metrics, and best-use cases for the analysis of these important keto acids.

2-Oxo acids, also known as α-keto acids, are key intermediates in a multitude of metabolic processes, including the catabolism of amino acids and the tricarboxylic acid (TCA) cycle.[1][2] Their levels in biological fluids such as plasma, urine, and cerebrospinal fluid can reflect the status of various metabolic pathways and are often altered in inborn errors of metabolism, neurodegenerative diseases, and other pathological conditions. Consequently, robust and sensitive analytical methods are essential for their accurate measurement.

This guide will dissect the nuances of both HPLC with ultraviolet (UV) or fluorescence detection and the more advanced LC-MS/MS techniques, presenting a clear comparison of their quantitative performance.

Principles of Detection: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. For 2-oxo acids, which often lack a strong UV chromophore, a derivatization step is typically required to attach a UV-absorbing or fluorescent tag to the molecule.[2] This chemical modification enhances detection sensitivity and selectivity. The separated, derivatized 2-oxo acids are then detected by a UV or fluorescence detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a mass spectrometer. After chromatographic separation, the analytes are ionized and their mass-to-charge ratio (m/z) is measured. In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) approach provides exceptional specificity, allowing for the confident identification and quantification of target analytes even in complex biological matrices.[3]

Quantitative Performance: A Data-Driven Comparison

The choice between HPLC and LC-MS often hinges on the specific requirements of the study, particularly the need for sensitivity, specificity, and throughput. The following tables summarize key quantitative performance parameters compiled from various studies.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MSKey Considerations
Sensitivity (LOD/LOQ) Generally in the low micromolar (µM) to high nanomolar (nM) range.[1][4]Typically in the low nanomolar (nM) to even picomolar (pM) range.[3]LC-MS/MS offers significantly lower detection limits, making it ideal for trace-level analysis.
Specificity Relies on chromatographic retention time and the specificity of the derivatization reaction. Susceptible to interference from co-eluting compounds.High specificity due to the selection of specific parent and product ion transitions (MRM).[5]LC-MS/MS minimizes the risk of false positives from matrix components.
Linearity (r²) Generally excellent, with correlation coefficients (r²) often >0.99.[2][4]Also excellent, with r² values typically >0.99.[3]Both techniques provide a wide linear dynamic range suitable for quantitative analysis.
Precision (%RSD) Good, with relative standard deviations (RSD) typically below 15%.[1]Excellent, with RSDs often below 10%.LC-MS/MS often demonstrates superior precision due to its high specificity.
Recovery (%) Generally good, often in the range of 85-115%.[2][4]Also good, with recoveries typically in a similar range.Both methods can achieve acceptable recoveries with appropriate sample preparation.
Throughput Can be lower due to potentially longer run times and the necessity of a separate derivatization step.Can be higher due to the potential for faster chromatographic methods and multiplexing capabilities.Modern UPLC systems coupled with fast-scanning mass spectrometers can significantly increase sample throughput.

Table 1: Comparison of Quantitative Performance Parameters for HPLC and LC-MS/MS in 2-Oxo Acid Analysis.

Experimental Protocols: A Step-by-Step Look

The following sections provide detailed methodologies for the quantification of 2-oxo acids using both HPLC and LC-MS, based on established protocols.

HPLC with Pre-Column Derivatization and Fluorescence Detection

This method often involves a derivatization step to enhance the sensitivity of detection. A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with 2-oxo acids to form highly fluorescent quinoxalinone derivatives.

Sample Preparation:

  • Deproteinization: Biological fluid samples (e.g., 100 µL of plasma or urine) are deproteinized by adding a precipitating agent like perchloric acid or acetonitrile.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is collected for the derivatization step.

Derivatization:

  • An aliquot of the supernatant is mixed with the DMB derivatizing reagent.

  • The reaction mixture is heated to facilitate the derivatization process.

  • After cooling, the derivatized sample is ready for HPLC analysis.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the DMB derivatives.

LC-MS/MS with Derivatization

For LC-MS/MS analysis, derivatization can also be employed to improve chromatographic retention and ionization efficiency. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent for this purpose.

Sample Preparation:

  • Deproteinization: Similar to the HPLC protocol, proteins are precipitated from the biological sample.

  • Supernatant Collection: The supernatant is collected for derivatization.

Derivatization:

  • The supernatant is mixed with the PFBHA reagent and a catalyst.

  • The reaction is allowed to proceed at a controlled temperature.

  • The reaction is then quenched, and the derivatized 2-oxo acids are extracted using an organic solvent.

  • The organic extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

  • Flow Rate: Can range from 0.2 to 0.6 mL/min depending on the column dimensions.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ion transitions monitored for each 2-oxo acid.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalFluid Biological Fluid Deproteinization Deproteinization BiologicalFluid->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant DerivatizationReaction Derivatization (e.g., with DMB) Supernatant->DerivatizationReaction Heating Heating DerivatizationReaction->Heating DerivatizedSample Derivatized Sample Heating->DerivatizedSample HPLC HPLC Separation DerivatizedSample->HPLC FluorescenceDetection Fluorescence Detection HPLC->FluorescenceDetection DataAnalysis Data Analysis FluorescenceDetection->DataAnalysis

Caption: Experimental workflow for HPLC analysis of 2-oxo acids.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization_extraction Derivatization & Extraction cluster_analysis Analysis BiologicalFluid Biological Fluid Deproteinization Deproteinization BiologicalFluid->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant DerivatizationReaction Derivatization (e.g., with PFBHA) Supernatant->DerivatizationReaction Extraction Liquid-Liquid Extraction DerivatizationReaction->Extraction EvaporationReconstitution Evaporation & Reconstitution Extraction->EvaporationReconstitution FinalSample Final Sample EvaporationReconstitution->FinalSample LC LC Separation FinalSample->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

References

Cross-Validation of Analytical Methods for 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methods for the quantitative determination of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, a critical intermediate and potential impurity in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics. The following sections detail the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

A direct cross-validation study for this compound was not identified in the available literature. Therefore, this comparison is based on the validation data of a closely related novel aminothiazole compound (21MAT), as detailed in a comprehensive study by Kumar et al. (2022).[1][2][3] This data provides a strong surrogate for evaluating the expected performance of these methods for the target analyte.

Data Summary

The quantitative data for both HPLC-UV and LC-MS/MS methods are summarized below for easy comparison.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2.06 - 20.60 µg/mL[1]1.25 - 1250 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.998[1]0.9970[1][2]
Intra-day Precision (% CV) Not Reported1.35 - 7.62%[1]
Inter-day Precision (% CV) Not Reported6.10 - 13.21%[1]
Intra-day Accuracy (% RE) Not Reported-4.40 to 1.33%[1]
Inter-day Accuracy (% RE) Not Reported-9.84 to 0.80%[1]
Limit of Detection (LOD) Not ReportedNot Reported (LLOQ is 1.25 ng/mL)
Limit of Quantification (LOQ) 2.06 µg/mL[1]1.25 ng/mL[1]

Key Observations:

  • Sensitivity: The LC-MS/MS method demonstrates significantly higher sensitivity, with a limit of quantification approximately 1600 times lower than the HPLC-UV method. This makes it the preferred choice for trace-level analysis and impurity quantification.

  • Linearity: Both methods exhibit excellent linearity over their respective concentration ranges, indicating a direct proportional response to the analyte concentration.

  • Precision and Accuracy: The LC-MS/MS method shows good precision and accuracy within acceptable limits for bioanalytical method validation. While specific data for HPLC-UV was not available in the reference study, it is generally considered a precise and accurate technique for higher concentration ranges.

Experimental Protocols

The following are detailed methodologies for the HPLC-UV and LC-MS/MS methods, adapted from the referenced study.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: An isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 272 nm.[1]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase) and perform serial dilutions to obtain calibration standards within the linear range.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range, filter through a 0.45 µm syringe filter, and inject.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the determination of trace amounts of this compound in complex matrices such as biological fluids or as a low-level impurity.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[1][3]

    • Mobile Phase: An isocratic elution with a mixture of 85 parts of 5 mM ammonium formate with 0.1% v/v formic acid (Mobile Phase A) and 15 parts of a 95:5% v/v combination of acetonitrile and methanol (Mobile Phase B).[1]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1][3]

    • Source Parameters: Optimized for the specific instrument and analyte. For the analogue 21MAT, the optimized parameters included an ion spray voltage of +5500 V and a turbo spray temperature of 500 °C.[2]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, with dilutions made to fall within the much lower linear range of the LC-MS/MS method. For biological samples, a protein precipitation step followed by centrifugation is typically required.

Visualizations

Experimental Workflow: Cross-Validation of Analytical Methods

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison ReferenceStandard Reference Standard HPLC_System HPLC-UV System ReferenceStandard->HPLC_System LCMS_System LC-MS/MS System ReferenceStandard->LCMS_System TestSample Test Sample TestSample->HPLC_System TestSample->LCMS_System SpikedQC Spiked QC Samples SpikedQC->HPLC_System SpikedQC->LCMS_System HPLC_Data HPLC-UV Data Acquisition HPLC_System->HPLC_Data Linearity Linearity HPLC_Data->Linearity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision HPLC_Data->Precision LOD_LOQ LOD/LOQ HPLC_Data->LOD_LOQ LCMS_Data LC-MS/MS Data Acquisition LCMS_System->LCMS_Data LCMS_Data->Linearity LCMS_Data->Accuracy LCMS_Data->Precision LCMS_Data->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Logical Relationship: Formation as a Cephalosporin Degradation Product

This compound can be formed as a degradation product of certain cephalosporin antibiotics, such as ceftriaxone, under forced degradation conditions.[4][5][6][7]

cluster_degradation Forced Degradation Conditions Ceftriaxone Ceftriaxone Acid Acid Hydrolysis Ceftriaxone->Acid Base Base Hydrolysis Ceftriaxone->Base Oxidation Oxidation Ceftriaxone->Oxidation Thermal Thermal Stress Ceftriaxone->Thermal DegradationProduct 2-(2-Aminothiazol-4-yl)- 2-oxoacetic acid Acid->DegradationProduct OtherProducts Other Degradation Products Acid->OtherProducts Base->DegradationProduct Base->OtherProducts Oxidation->DegradationProduct Oxidation->OtherProducts Thermal->DegradationProduct Thermal->OtherProducts

Caption: Formation of the target analyte from Ceftriaxone degradation.

References

Evaluating the Antioxidant Potential of Novel 2-Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a critical endeavor in the fields of medicinal chemistry and drug development. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. 2-Aminothiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant antioxidant potential. This guide provides a comparative analysis of the antioxidant efficacy of novel 2-aminothiazole derivatives against established antioxidant agents, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential of novel 2-aminothiazole derivatives is typically evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency, with lower values indicating greater activity. The following tables summarize the IC50 values of several series of novel 2-aminothiazole derivatives compared to standard antioxidants such as Ascorbic Acid and Butylated Hydroxyanisole (BHA).

CompoundDPPH Radical Scavenging (IC50 in µg/mL)Hydroxyl Radical Scavenging (IC50 in µg/mL)Nitric Oxide Scavenging (IC50 in µg/mL)Superoxide Radical Scavenging (IC50 in µg/mL)
Novel 2-Aminothiazole Derivatives (Series A)
Compound 6a14.9 ± 0.11[1]17.9 ± 0.20[1]16.4 ± 0.08[1]18.3 ± 0.15[1]
Compound 6c15.5 ± 0.10[1]19.5 ± 0.11[1]18.9 ± 0.14[1]20.1 ± 0.18[1]
Compound 6e15.0 ± 0.09[1]18.0 ± 0.15[1]17.2 ± 0.10[1]19.5 ± 0.12[1]
Standard Antioxidants
Ascorbic Acid12.5 ± 0.12[1]-14.2 ± 0.09[1]15.8 ± 0.11[1]
Butylated Hydroxyanisole (BHA)-15.3 ± 0.13[1]--

Table 1: Comparative IC50 values of novel 2-aminothiazole derivatives (Series A) and standard antioxidants in various radical scavenging assays.[1]

CompoundDPPH Radical Scavenging (IC50 in µM)Superoxide Radical Scavenging (IC50 in µM)
Novel 2-Aminothiazole Derivative (DA) 9.62[2]10.75[2]
Standard Antioxidants
Ascorbic Acid16.53[2]20.31[2]
Trolox17.79[2]19.42[2]

Table 2: Comparative IC50 values of a dendrodoine analogue (DA) with a 2-aminothiazole core and standard antioxidants.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of antioxidant activities. The following are methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Prepare various concentrations of the test compounds (novel 2-aminothiazole derivatives) and standard antioxidants in the same solvent.

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution.

  • A control is prepared using the solvent instead of the test sample.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Hydroxyl Radical (•OH) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge highly reactive hydroxyl radicals, which are often generated by the Fenton reaction.

Procedure:

  • The reaction mixture typically contains a source of Fe(II) (e.g., ferrous sulfate), EDTA, a substrate that is degraded by hydroxyl radicals (e.g., deoxyribose), and hydrogen peroxide (H2O2) to initiate the Fenton reaction.

  • Various concentrations of the test compounds and a standard antioxidant are added to the reaction mixture.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The extent of degradation of the substrate (e.g., deoxyribose) is measured, often by reacting it with thiobarbituric acid (TBA) to form a colored product.

  • The absorbance of the colored product is measured at a specific wavelength (e.g., 532 nm).

  • The percentage of hydroxyl radical scavenging is calculated based on the reduction in substrate degradation in the presence of the antioxidant.

  • The IC50 value is then determined.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are generated from a nitric oxide donor like sodium nitroprusside.

Procedure:

  • A solution of sodium nitroprusside in a phosphate buffer is prepared.

  • Various concentrations of the test compounds and a standard are added to the sodium nitroprusside solution.

  • The mixture is incubated at room temperature under light for a specific duration to generate nitric oxide.

  • The amount of nitric oxide scavenged is determined by measuring the accumulation of nitrite (a stable oxidation product of NO) using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) reacts with nitrite to form a colored azo dye.

  • The absorbance of the colored solution is measured at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of the control.

  • The IC50 value is subsequently calculated.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan is monitored.

Procedure:

  • The reaction mixture contains NADH, PMS, and NBT in a suitable buffer.

  • Various concentrations of the test compounds and a standard antioxidant are added.

  • The reaction is initiated by the addition of PMS to the NADH solution.

  • The mixture is incubated at room temperature for a specific time.

  • The formation of the colored formazan product is measured spectrophotometrically at a wavelength of around 560 nm.

  • The percentage of superoxide radical scavenging is determined by the decrease in formazan formation in the presence of the antioxidant.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of 2-aminothiazole derivatives can be attributed to their ability to directly scavenge free radicals and potentially modulate intracellular signaling pathways involved in the cellular response to oxidative stress.

Oxidative Stress Signaling Pathways

Two of the most critical signaling pathways in the cellular defense against oxidative stress are the Nrf2-ARE and MAPK pathways.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub promotes Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds with sMaf sMaf sMaf Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE signaling pathway in response to oxidative stress.

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Response Cellular Response (Apoptosis, Inflammation) p38->Cellular_Response AP1 AP-1 JNK->AP1 activates AP1->Cellular_Response

Caption: MAPK signaling pathway activated by oxidative stress.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity assays follows a logical sequence of steps from preparation to data analysis.

Experimental_Workflow Prep 1. Reagent & Sample Preparation Reaction 2. Reaction Setup (Test Compounds + Radical Solution) Prep->Reaction Incubation 3. Incubation (Dark, Room Temperature) Reaction->Incubation Measurement 4. Spectrophotometric Measurement Incubation->Measurement Calculation 5. Calculation of % Scavenging Activity Measurement->Calculation IC50 6. Determination of IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant assays.

References

Screening of 2-Aminothiazole Libraries for Antifungal and Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] This guide provides a comparative overview of the antifungal and anticancer potential of 2-aminothiazole libraries, presenting key experimental data, detailed protocols for activity screening, and visualizations of relevant biological pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in the evaluation and advancement of 2-aminothiazole-based therapeutics.

Antifungal Activity of 2-Aminothiazole Derivatives

Several studies have highlighted the potential of 2-aminothiazole derivatives as antifungal agents.[5][6][7][8] The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A summary of the antifungal activity of selected 2-aminothiazole derivatives against various fungal strains is presented below.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Trifluoromethoxy substituted aminothiazolesStaphylococcus aureus (MRSA)2-16[9]
Aminothiazole 41F5Histoplasma capsulatum2[10]
Aminothiazole 41F5Cryptococcus neoformans-[7]
2-amino-4,5-diarylthiazole derivative 5a8Candida albicans9 µM (MIC80)[8]
Various 2-aminothiazole derivativesBacillus subtilis-[5][6]
Various 2-aminothiazole derivativesCandida albicans-[5][6]
Various 2-aminothiazole derivativesAspergillus niger-[5][6]

Anticancer Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole nucleus is a fundamental component of clinically approved anticancer drugs like Dasatinib and Alpelisib.[1] Numerous studies have demonstrated the potent and selective cytotoxic activity of 2-aminothiazole analogs against a wide array of human cancer cell lines.[1][11][12][13][14][15] The anticancer potency is commonly expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Compound/DerivativeCancer Cell LineIC50/GI50 ValueReference
Compound 20H1299 (Lung Cancer)4.89 µM[1][12]
Compound 20SHG-44 (Glioma)4.03 µM[1][12]
Compound 8aLeukemia92.7% (GI)[1]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[12]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[12]
Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM[13]
4,5,6,7-tetrahydrobenzo[d]thiazole (26b)H1299 (Lung Cancer)4.89 µmol/L[15]
4,5,6,7-tetrahydrobenzo[d]thiazole (26b)SHG-44 (Glioma)4.03 µmol/L[15]
Amide-functionalized aminothiazole-benzazole analogsMCF-7 (Breast Cancer)17.2 to 80.6 μM[11]
Amide-functionalized aminothiazole-benzazole analogsA549 (Lung Cancer)17.2 to 80.6 μM[11]

Experimental Protocols

The evaluation of antifungal and anticancer activities of 2-aminothiazole libraries involves standardized in vitro assays.

Antifungal Susceptibility Testing

Disk-Diffusion Method: [5][6]

  • A standardized inoculum of the fungal strain is uniformly swabbed onto the surface of an agar plate (e.g., Sabouraud-Dextrose agar).

  • Sterile paper discs impregnated with known concentrations (e.g., 50 and 100 µg/mL) of the test compounds are placed on the agar surface.

  • The plates are incubated under appropriate conditions for fungal growth.

  • The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.

Microdilution Method: [8]

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • A standardized suspension of the fungal cells is added to each well.

  • The plates are incubated, and the lowest concentration of the compound that inhibits visible growth (MIC) is determined.

Anticancer Cytotoxicity Assay

MTT Assay: [12][13]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanisms of Action and Signaling Pathways

The anticancer effects of 2-aminothiazole derivatives are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 2-Aminothiazole 2-Aminothiazole Bcl-2 Bcl-2 2-Aminothiazole->Bcl-2 down-regulates Bax Bax 2-Aminothiazole->Bax up-regulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Experimental Workflow for Screening

A general workflow for the synthesis and screening of 2-aminothiazole libraries for biological activity is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Library_Design Library Design Synthesis_Purification Synthesis & Purification Library_Design->Synthesis_Purification Characterization Structural Characterization Synthesis_Purification->Characterization Primary_Screening Primary Screening (Antifungal/Anticancer) Characterization->Primary_Screening Dose_Response Dose-Response Studies (MIC/IC50 Determination) Primary_Screening->Dose_Response Hit_Validation Hit Validation Dose_Response->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies Mechanism_of_Action Mechanism of Action Studies SAR_Studies->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General experimental workflow for the screening of 2-aminothiazole libraries.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.

Disposal of chemical waste requires a systematic approach to minimize risks to personnel and the environment. The following procedures are based on safety data sheets for structurally similar compounds and general guidelines for hazardous waste management.

Hazard Profile and Safety Precautions

Key Hazards:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling the compound or its waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[2] Gloves must be inspected before use and disposed of properly after handling.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter cartridge (e.g., P95 or P1).[1][2]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area.[3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.

  • Absorb and Collect: For solid material, carefully sweep or vacuum the spill. Avoid generating dust.[1][4] For liquid spills, use an inert absorbent material. Place the collected material into a suitable, labeled, and closed container for disposal.[5][4]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.

  • Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and kept tightly closed when not in use.[4]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available in the provided search results, the following table summarizes its hazard classifications, which inform the stringent disposal requirements.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: This compound assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check spill_protocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate Area spill_check->spill_protocol Yes containerize Place in a Labeled, Closed Hazardous Waste Container spill_check->containerize No spill_protocol->containerize store Store in a Cool, Dry, Well-Ventilated Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs final_disposal Final Disposal by Approved Waste Disposal Plant contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment. The information is based on safety data for the closely related compound 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, which presents similar handling requirements.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.

Body PartPersonal Protective Equipment (PPE)Standard/Specification
Eyes/Face Tightly fitting safety goggles or chemical splash-resistant safety glasses with side protection. A face shield may be appropriate for splash risks.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3]
Hands Chemical-impermeable, protective gloves. Nitrile gloves are commonly recommended for laboratory use. Gloves must be inspected before use.Follow manufacturer's guidance for chemical compatibility.[4][5][6]
Body Protective clothing to prevent skin exposure. A lab coat is standard. For larger quantities or splash potential, fire/flame resistant and impervious clothing should be worn.[2][4][7]---
Respiratory Use only in a well-ventilated area or outdoors.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., P95, OV/AG/P99, or ABEK-P2) should be used.[5]Follow OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[2]

Operational Plan for Safe Handling

This section outlines a step-by-step protocol for the safe handling of this compound, from preparation to disposal.

Pre-Operational Procedures
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.[1][2][4]

  • Ventilation Check: Ensure the work area, preferably a chemical fume hood, has adequate ventilation and is functioning correctly.[2][4]

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure all items are readily available.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[2]

Handling and Experimental Procedures
  • Work Area: Handle the compound in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or fumes.[1][2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

  • Contact Avoidance: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe in dust or aerosols.[4]

  • Spill Management: In case of a spill, immediately evacuate personnel from the area. Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2] Ventilate the area of the spill.[2]

Post-Operational Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3][4] The storage area should be secure (store locked up).[1][4]

Disposal Plan
  • Waste Container: Dispose of unused product and any contaminated materials in a designated, approved hazardous waste container.[1]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][4]

  • Packaging: Contaminated packaging should be triple-rinsed and disposed of as unused product, or punctured to prevent reuse before disposal in a sanitary landfill.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Response A Review SDS & Risk Assessment B Verify Ventilation (Fume Hood) A->B C Inspect & Don PPE B->C D Check Emergency Equipment C->D E Handle in Ventilated Area D->E Proceed F Avoid Skin/Eye Contact & Inhalation E->F G Practice Good Hygiene F->G K Spill Occurs F->K If Spill H Decontaminate Work Area G->H Experiment Complete I Store Chemical Securely H->I J Dispose of Waste Properly I->J L Evacuate & Ventilate K->L M Clean with Full PPE L->M M->J Dispose Spill Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.